19-Noretiocholanolone
説明
Structure
3D Structure
特性
IUPAC Name |
(3R,5R,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12-,13+,14-,15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUIARGWRPHDBX-DHMVHTBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043346 | |
| Record name | 19-Noretiocholanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 19-Noretiocholanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005886 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33036-33-8 | |
| Record name | 19-Noretiocholanolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33036-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 19-Noretiocholanolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033036338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Noretiocholanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-NORETIOCHOLANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5Z6602I6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 19-Noretiocholanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005886 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 19-Noretiocholanolone for Researchers and Drug Development Professionals
Core Compound Details and Significance
19-Noretiocholanolone, systematically known as 5β-estran-3α-ol-17-one, is a significant metabolite of the anabolic-androgenic steroid (AAS) nandrolone (B1676933) (19-nortestosterone) and its prohormone bolandione (19-norandrostenedione)[1]. Its detection in biological samples, primarily urine, serves as a key indicator in anti-doping tests to identify the illicit use of nandrolone[2]. The World Anti-Doping Agency (WADA) includes this compound on its list of prohibited substances due to its direct link to nandrolone administration[1]. Beyond its role in sports anti-doping, the study of this compound provides valuable insights into the metabolism and pharmacokinetics of synthetic androgens, which is crucial for drug development and understanding endocrine physiology.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, metabolic pathways, and detailed analytical methodologies for its detection and quantification.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental for the development of analytical methods and for understanding its biological behavior.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₈O₂ | [1] |
| Molar Mass | 276.42 g/mol | [1] |
| IUPAC Name | (3R,5R,8R,9R,10S,13S,14S)-3-Hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-one | [1] |
| CAS Number | 33036-33-8 | [1] |
| Synonyms | 5β-Estran-3α-ol-17-one, 3α-Hydroxy-5β-estran-17-one | [1] |
Metabolic Pathway of Nandrolone to this compound
The biotransformation of nandrolone into this compound involves a series of enzymatic reactions primarily occurring in the liver. The metabolic cascade is crucial for the clearance of nandrolone and results in the formation of metabolites that are more readily excreted.
The primary enzyme responsible for the conversion of nandrolone is 5α-reductase[1]. Following this reduction, the resulting intermediate undergoes further modification by hydroxysteroid dehydrogenases (HSDs). The metabolic process also includes conjugation with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate urinary excretion[3].
Experimental Protocols
Accurate and reliable detection of this compound is paramount in both research and regulatory settings. The following sections detail established protocols for the analysis of this metabolite in urine.
Sample Preparation: Extraction and Hydrolysis of Urinary Steroids
The majority of this compound in urine is present in a conjugated form (glucuronide or sulfate)[3]. Therefore, a hydrolysis step is essential to cleave these conjugates and liberate the free steroid for analysis.
1. Enzymatic Hydrolysis:
-
Objective: To deconjugate this compound from its glucuronide and sulfate forms.
-
Procedure:
-
To 2 mL of urine, add an internal standard (e.g., deuterated this compound).
-
Add 1 mL of phosphate (B84403) buffer (0.8 M, pH 7.0)[4].
-
Stop the reaction by adding 750 µL of 20% K₂CO₃/KHCO₃ buffer (1:1) to raise the pH to approximately 9[4].
-
2. Solid-Phase Extraction (SPE):
-
Objective: To isolate and purify the deconjugated steroids from the urine matrix.
-
Procedure:
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water[7].
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elute the steroids with 5 mL of methanol or ethyl acetate.
-
For further cleanup, the eluate can be passed through an amino SPE tube to remove acids[6].
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C[7].
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a widely used and robust technique for the quantification of this compound. Derivatization is a critical step to increase the volatility and thermal stability of the steroid.
1. Derivatization:
-
Objective: To convert the steroid into a more volatile and thermally stable derivative for GC analysis.
-
Procedure:
-
Reconstitute the dried extract in 50 µL of a derivatizing agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and dithioerythritol (B556865) (DTE)[8][9].
-
Heat the mixture at 60-70°C for 20-30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative[9].
-
2. GC-MS Instrumental Parameters:
| Parameter | Typical Value |
| Gas Chromatograph | Agilent 7890A or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injection Volume | 1-2 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 180°C, ramp to 230°C at 3°C/min, then to 310°C at 30°C/min |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions (TMS derivative) | m/z 420 (molecular ion), 405, 315[9] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound and its conjugates, often without the need for derivatization.
1. LC-MS/MS Instrumental Parameters:
| Parameter | Typical Value |
| Liquid Chromatograph | Agilent 1200 series or similar |
| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of steroid isomers |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-20 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and its conjugates |
Quantitative Data
The concentration of this compound in biological fluids can vary significantly depending on the dosage and formulation of the administered nandrolone precursor.
Urinary and Plasma Concentrations of Nandrolone Metabolites after Administration of 19-Norandrostenediol [10]
| Administration Route | Analyte | Cmax (ng/mL) |
| 100 mg capsules | 19-Norandrosterone (B1242311) | 154.8 ± 130.8 |
| This compound | 37.7 ± 6.9 | |
| 25 mg sublingual tablets | 19-Norandrosterone | 106.3 ± 40.1 |
| This compound | 28.5 ± 20.8 |
Urinary Excretion Kinetics of this compound
Studies have shown that after administration of nandrolone precursors, this compound can be detected in urine for an extended period. The ratio of 19-norandrosterone (19-NA) to this compound (19-NE) can change over time, with the 19-NA/19-NE ratio generally being greater than 1.0 in the early excretion phase (before 6 hours post-administration) and potentially reversing later on[11]. After administration of a therapeutic ophthalmic solution containing nandrolone, urinary concentrations of this compound reached up to 70 ng/mL[12].
Conclusion
This compound is a critical biomarker for the detection of nandrolone abuse. A thorough understanding of its metabolic formation, physicochemical properties, and the analytical methods for its detection is essential for researchers, scientists, and professionals in drug development and anti-doping. The detailed protocols and data presented in this guide provide a solid foundation for the accurate and reliable analysis of this important steroid metabolite. Further research into the specific pharmacokinetic parameters of this compound and the regulatory mechanisms of the enzymes involved in its formation will continue to enhance our understanding of androgen metabolism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dshs-koeln.de [dshs-koeln.de]
19-Noretiocholanolone: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Significance of a Key Nandrolone (B1676933) Metabolite.
Introduction
19-Noretiocholanolone, a significant metabolite of the anabolic androgenic steroid nandrolone, serves as a critical biomarker in anti-doping analyses. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, metabolic pathway, and the analytical methodologies employed for its detection. Furthermore, it delves into the androgen receptor signaling pathway, the primary mechanism through which its parent compound, nandrolone, exerts its biological effects. This document is intended for researchers, scientists, and professionals in the fields of drug development, endocrinology, and forensic analysis.
Chemical Structure and Properties
This compound, with the systematic IUPAC name (3α,5β)-3-hydroxy-estran-17-one, is a stereoisomer of 19-norandrosterone. Its chemical identity is well-established through various analytical techniques. The fundamental properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (3R,5R,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one[1][2] |
| CAS Number | 33036-33-8[1][3] |
| Molecular Formula | C18H28O2[1][3] |
| Molecular Weight | 276.41 g/mol [3][4] |
| Canonical SMILES | C[C@]12CC[C@@H]3[C@H]4CC--INVALID-LINK--O[1] |
| InChI Key | UOUIARGWRPHDBX-DHMVHTBWSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| XLogP3 | 3.3[1] |
| Hydrogen Bond Donor Count | 1[3] |
| Hydrogen Bond Acceptor Count | 2[3] |
| Rotatable Bond Count | 0[3] |
| Exact Mass | 276.208930132 Da[1] |
| Heavy Atom Count | 20[3] |
| Complexity | 418[3] |
| Solubility | Acetonitrile: 1 mg/ml, Ethanol: 1 mg/ml, Methanol: 1 mg/ml[5] |
Metabolism and Biological Significance
This compound is a primary urinary metabolite of the synthetic anabolic steroid nandrolone (19-nortestosterone) and its prohormones like 19-norandrostenedione.[2][6][7] The formation of this compound occurs in the liver primarily through the action of the enzyme 5β-reductase on nandrolone.[3] Its presence and concentration in urine are key indicators of nandrolone administration, making it a crucial target in anti-doping screening.[8]
While nandrolone is a known agonist of the androgen receptor (AR), the specific biological activity and binding affinity of this compound to the AR are not extensively documented.[9][10] However, as a metabolite, its presence signifies the administration of a potent anabolic agent. The biological effects are therefore primarily attributed to the parent compound, nandrolone, which interacts with the androgen receptor to elicit a range of physiological responses.
Androgen Receptor Signaling Pathway
Nandrolone, like other androgens, exerts its effects by binding to and activating the androgen receptor, a ligand-activated transcription factor.[9] The activation of the AR initiates a signaling cascade that ultimately leads to changes in gene expression, resulting in the anabolic and androgenic effects associated with these steroids.
Caption: Androgen Receptor Signaling Pathway for Nandrolone.
Experimental Protocols
The detection and quantification of this compound in urine are predominantly performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, crucial for anti-doping analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Detection
This protocol provides a general workflow for the analysis of this compound in urine. Specific parameters may need optimization based on the instrumentation and laboratory conditions.
-
Sample Preparation:
-
Hydrolysis: To 2 mL of urine, add an internal standard (e.g., d3-19-norandrosterone). Add 1 mL of phosphate (B84403) buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. Incubate at 50-60°C for 1-3 hours to deconjugate the steroid metabolites.
-
Extraction: After cooling, adjust the pH to 9-10 with a carbonate buffer. Perform liquid-liquid extraction with 5 mL of an organic solvent (e.g., n-pentane or a mixture of diethyl ether and n-hexane). Vortex and centrifuge to separate the phases. The organic layer is collected.
-
Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and dithioerythritol. Heat at 60-70°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column (e.g., HP-5MS) with helium as the carrier gas. A typical temperature program starts at 150°C, ramps up to 280°C, and holds for a few minutes.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often used, targeting characteristic ions of the TMS-derivatized this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nandrolone - Wikipedia [en.wikipedia.org]
- 10. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Metabolism of Nandrolone to 19-Noretiocholanolone
This technical guide provides a comprehensive overview of the metabolic pathways of the anabolic androgenic steroid nandrolone (B1676933), with a specific focus on its conversion to the urinary metabolite 19-noretiocholanolone. The document is intended for researchers, scientists, and professionals in the field of drug development and anti-doping science.
Introduction to Nandrolone Metabolism
Nandrolone, also known as 19-nortestosterone, is a synthetic anabolic steroid derived from testosterone (B1683101).[1] It is used therapeutically for conditions such as anemia and osteoporosis but is also one of the most commonly abused anabolic steroids in sports.[2] The detection of nandrolone use is primarily achieved through the analysis of its urinary metabolites.[3] Following administration, nandrolone esters are hydrolyzed to the parent compound, nandrolone.[3] The liver is the primary site of nandrolone metabolism, where it undergoes extensive enzymatic conversions before excretion.[4][5] The main metabolic pathway involves the reduction of the A-ring and subsequent conjugation, primarily with glucuronic acid and sulfate (B86663), to facilitate urinary excretion.[1][3] The two major urinary metabolites used as markers for nandrolone abuse are 19-norandrosterone (B1242311) (19-NA) and this compound (19-NE).[2][3]
The Metabolic Pathway from Nandrolone to this compound
The metabolism of nandrolone to its main urinary metabolites is a multi-step process primarily catalyzed by reductive enzymes. The enzyme 5α-reductase is a key player in this pathway, converting nandrolone into 5α-dihydronandrolone.[4][6] Further metabolism by hydroxysteroid dehydrogenases leads to the formation of 19-norandrosterone and this compound.[5][7] this compound is specifically the 5β-isomer of the reduced metabolite.[8] These metabolites are then typically conjugated with glucuronic acid or sulfate before being excreted in the urine.[1]
Quantitative Analysis of Nandrolone Metabolites
The quantitative analysis of 19-norandrosterone and this compound in urine is crucial for doping control. The World Anti-Doping Agency (WADA) has set a threshold for 19-NA in urine, above which an athlete is suspected of doping.[2] The concentration of these metabolites can vary depending on the dosage, administration route, and individual metabolism. Generally, 19-NA is the more abundant metabolite.[2][9]
Table 1: Urinary Concentrations of Nandrolone Metabolites After Administration
| Study Details | 19-Norandrosterone (19-NA) Concentration | This compound (19-NE) Concentration | Reference |
| Therapeutic administration of ophthalmic solution | Peak of 450 ng/mL | Peak of 70 ng/mL | [2] |
| Ingestion of 5.0 µg of 19-norandrostenedione (B190405) | Peak mean of 3.89 ± 3.11 ng/mL | Not specified | [10] |
| Ingestion of 10 µg of 19-norandrostenedione in water | Peak of 4.80 ± 2.84 ng/mL | Not specified | [11] |
| Ingestion of 10 µg of 19-norandrostenedione in an energy bar | Peak of 8.46 ± 4.44 ng/mL | Not specified | [11] |
Table 2: Performance of Analytical Methods for Nandrolone Metabolite Quantification
| Parameter | 19-Norandrosterone (19-NA) | This compound (19-NE) | Reference |
| Limit of Quantification (LOQ) by GC-MS | <1 ng/mL | <1 ng/mL | [3] |
| Lower Limit of Quantitation by GC/MS | 1 ng/mL | - | [12] |
| Detection Limit by GC-MS | 0.01 ng/mL | Not specified | [3] |
Experimental Protocols for Metabolite Analysis
The standard methods for the detection and quantification of nandrolone metabolites in urine involve Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][13] These methods require extensive sample preparation to isolate and concentrate the analytes of interest.
A. Sample Preparation
A typical workflow for urine sample preparation includes the following steps:
-
Internal Standard Addition: A deuterated analog of the metabolite, such as deuterated 19-norandrosterone, is added to the urine sample to serve as an internal standard for quantification.[12]
-
Hydrolysis: Since the metabolites are often excreted as glucuronide or sulfate conjugates, an enzymatic hydrolysis step using β-glucuronidase from E. coli is performed to cleave the conjugate and release the free steroid.[2]
-
Extraction: The free metabolites are then extracted from the urine matrix using liquid-liquid extraction (LLE) with a solvent like n-pentane or solid-phase extraction (SPE) with a C18 column.[2]
-
Derivatization: For GC-MS analysis, the extracted metabolites are derivatized to increase their volatility and improve their chromatographic properties. A common derivatizing agent is MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), which forms trimethylsilyl (B98337) (TMS) derivatives.[2][14]
B. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions: A capillary column is used to separate the derivatized metabolites. The oven temperature is programmed to ramp up to achieve optimal separation.
-
Mass Spectrometer (MS) Conditions: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target metabolites.
C. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions: A reversed-phase C18 column is commonly used with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid.[3]
-
Mass Spectrometer (MS/MS) Conditions: Electrospray ionization (ESI) is a common ionization technique. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[3]
Enzymology and Factors Influencing Metabolism
The metabolism of nandrolone is influenced by the activity of several enzyme systems. The primary enzymes involved are from the 5α-reductase and hydroxysteroid dehydrogenase families.[4][5][7] Recent research has also identified phosphodiesterase 7B (PDE7B) as being involved in the initial hydrolysis of nandrolone esters, such as nandrolone decanoate (B1226879), into the active nandrolone molecule in the liver cytosol.[15] Additionally, cytochrome P-450 enzymes play a role in the broader oxidative metabolism of xenobiotics, including anabolic steroids like nandrolone.[16]
Factors that can influence the urinary concentrations of nandrolone metabolites include:
-
Endogenous Production: Trace amounts of nandrolone and its metabolites can be produced endogenously in the human body, which is a consideration in anti-doping analysis.[13][17]
-
Physical Exercise: Some studies have suggested a potential link between intense physical effort and the presence of nandrolone metabolites in urine, although the origin is not yet fully understood.[13]
-
Dietary Supplements: Contamination of nutritional supplements with nandrolone precursors can lead to the excretion of 19-NA and 19-NE.[9][14]
Conclusion
The metabolism of nandrolone to this compound is a well-defined pathway involving key enzymatic reactions, primarily reduction and conjugation. The detection and quantification of this compound, alongside its more abundant counterpart 19-norandrosterone, in urine are fundamental to anti-doping control. Understanding the metabolic fate of nandrolone, the analytical methodologies for its detection, and the factors that can influence metabolite concentrations is essential for researchers and professionals in related scientific fields. The continued refinement of analytical techniques, such as GC-MS and LC-MS/MS, allows for highly sensitive and specific detection of these metabolites, aiding in the effort to deter the use of performance-enhancing drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. benchchem.com [benchchem.com]
- 4. Nandrolone - Wikipedia [en.wikipedia.org]
- 5. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 6. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and receptor binding of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Urinary nandrolone metabolite detection after ingestion of a nandrolone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of delivery mode on the urinary excretion of nandrolone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Testing for nandrolone metabolites in urine samples of professional athletes and sedentary subjects by GC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | PDE7B is involved in nandrolone decanoate hydrolysis in liver cytosol and its transcription is up-regulated by androgens in HepG2 [frontiersin.org]
- 16. Enhanced hepatic and kidney cytochrome p-450 activities in nandrolone decanoate treated albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies related to the metabolism of endogenously produced nandrolone and exogenously administered nandrolone precursors | World Anti Doping Agency [wada-ama.org]
Endogenous Production of 19-Noretiocholanolone in Humans: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the endogenous production of 19-noretiocholanolone (19-NE) in humans. It is intended for researchers, scientists, and drug development professionals interested in the nuances of steroid metabolism and its implications in fields such as endocrinology, clinical chemistry, and anti-doping science. This document details the metabolic pathways leading to the formation of 19-NE, presents quantitative data on its physiological concentrations, and outlines the analytical methodologies for its detection and quantification. Particular emphasis is placed on the enzymatic processes, influencing factors, and the differentiation between endogenous and exogenous sources.
Introduction
This compound (5β-estran-3α-ol-17-one) is a stereoisomer of 19-norandrosterone (B1242311) (19-NA) and a urinary metabolite of the anabolic steroid nandrolone (B1676933) (19-nortestosterone).[1] While its presence in urine is a key indicator for the misuse of nandrolone and its prohormones, mounting evidence has unequivocally demonstrated that 19-NE can also be produced endogenously in humans.[2][3][4] This natural production occurs at low, yet detectable, concentrations, posing a significant challenge in distinguishing physiological levels from those resulting from exogenous administration.[1] Understanding the mechanisms of its endogenous synthesis, the baseline urinary concentrations in various populations, and the factors that modulate its production is critical for establishing fair and accurate thresholds in anti-doping regulations and for broader clinical research.
Metabolic Pathways of Endogenous this compound Production
The endogenous synthesis of this compound is intrinsically linked to the steroidogenesis pathway, which governs the production of all steroid hormones from cholesterol. The formation of 19-norsteroids is not a primary route of steroid metabolism but rather a minor branch of the pathway that converts androgens to estrogens.
The Aromatase-Mediated Pathway
The key enzyme implicated in the formation of 19-norsteroids is aromatase (cytochrome P450 19A1 or CYP19A1).[5][6][7] Aromatase is responsible for the conversion of C19 androgens (like androstenedione (B190577) and testosterone) into C18 estrogens (estrone and estradiol (B170435), respectively).[6][8] This conversion is a three-step oxidative process that involves the removal of the C19-methyl group.[5][6] During this multi-step reaction, intermediate compounds are formed, including 19-hydroxyandrostenedione and 19-oxoandrostenedione.[6][9] It is hypothesized that these intermediates can be released from the enzyme complex before the final aromatization step is completed and subsequently enter other metabolic pathways, leading to the formation of 19-norandrogens.[9]
The proposed pathway begins with the conversion of cholesterol to pregnenolone (B344588), a rate-limiting step in steroidogenesis.[10] Through a series of enzymatic reactions involving enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17α-hydroxylase/17,20-lyase (CYP17A1), pregnenolone is converted to the androgen precursor, androstenedione.[11] Aromatase then acts on androstenedione, and through the release of intermediates, 19-norandrostenedione (B190405) can be formed. This precursor is then metabolized by reductases and dehydrogenases to the final products, 19-norandrosterone and this compound. The formation of the 5β-isomer, this compound, is specifically mediated by 5β-reductase.
Figure 1: Proposed Metabolic Pathway for Endogenous this compound Synthesis.
Factors Influencing Endogenous Production
Several physiological and external factors can influence the endogenous levels of this compound:
-
Pregnancy: During pregnancy, there is a significant increase in the urinary excretion of 19-norandrosterone, and consequently this compound.[12] This is attributed to the high levels of steroidogenesis in the fetoplacental unit.
-
Physical Exercise: Strenuous and prolonged physical activity has been shown to cause a transient increase in the urinary concentrations of 19-NA and 19-NE in some individuals.[2][4][13] However, studies have shown considerable inter-individual variability, and not all exercise protocols lead to a detectable increase.[3]
-
Menstrual Cycle: Fluctuations in hormone levels during the menstrual cycle may correlate with variations in 19-norsteroid excretion, with some evidence suggesting a link between high estradiol levels and the presence of 19-NA.[13]
-
Pathological Conditions: Certain conditions, such as those affecting steroid metabolism, could theoretically alter the production of 19-norsteroids.
-
In-situ Formation: Studies have shown that 19-norsteroids can be formed by the demethylation of endogenous steroids like androsterone (B159326) and etiocholanolone (B196237) in stored urine samples, potentially due to microbial activity.[14]
Quantitative Data on Endogenous this compound
The urinary concentration of endogenously produced this compound is typically very low, often near the limit of detection of analytical instruments. The following tables summarize quantitative data from various studies.
Table 1: Urinary Concentrations of Endogenous this compound in Healthy, Non-Exercising Individuals
| Population | Number of Subjects/Samples | Mean Concentration (ng/mL) | Max Concentration (ng/mL) | Comments |
| Male Professional Soccer Players | 385 urine samples | 0.033 | 1.42 | Samples taken before and after competitions.[4] |
| Healthy Men | 10 | Detected in 4 of 10 subjects | - | Urinary excretion rate range: 0.8-4.7 ng/h.[15] |
| Healthy Subjects (mixed) | - | Generally < 0.05 | 0.13 | Baseline concentrations before exercise protocol.[3] |
Table 2: Urinary Concentrations of this compound under Specific Conditions
| Condition | Population | Concentration Range (ng/mL) | Comments |
| Post-exercise (prolonged, intense) | Athletes | Undetectable to 0.47 | Concentrations can be significantly higher after games than before.[2][4] |
| Pregnancy | Pregnant Women | Levels increase during pregnancy | Concentrations can exceed the 5 ng/mL threshold set for female athletes.[12] |
Experimental Protocols for Detection and Quantification
The analysis of this compound at the low concentrations typical of endogenous production requires highly sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.
Sample Preparation
A multi-step process is required to prepare urine samples for instrumental analysis.
-
Enzymatic Hydrolysis: In urine, 19-NE is primarily excreted as a glucuronide or sulfate (B86663) conjugate. To analyze the free steroid, these conjugates must be cleaved. This is typically achieved by enzymatic hydrolysis using β-glucuronidase from E. coli or Helix pomatia.[1][16][17]
-
Extraction: Following hydrolysis, the free steroids are extracted from the aqueous urine matrix into an organic solvent. Liquid-liquid extraction (LLE) with solvents like n-pentane is common.[16]
-
Derivatization (for GC-MS): To improve the volatility and chromatographic properties of the steroids for GC-MS analysis, they are chemically modified through derivatization. A common method is the formation of trimethylsilyl (B98337) (TMS) ethers using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[17][18][19]
Detailed GC-MS Protocol
The following is a representative protocol for the analysis of urinary this compound by GC-MS.
I. Sample Preparation
-
To 2.0 mL of urine, add an internal standard.
-
Add 1.0 mL of phosphate (B84403) buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase (E. coli).
-
Incubate at 55°C for 1 hour to achieve hydrolysis.[17]
-
After cooling, adjust the pH to >9 with sodium carbonate.
-
Perform LLE with 5.0 mL of n-pentane. Vortex for 5 minutes and centrifuge.
-
Transfer the organic layer to a new tube and repeat the extraction.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
For derivatization, add 50 µL of a mixture of MSTFA and an appropriate catalyst.[19]
-
Heat the sample at 70°C for 30 minutes.[17]
II. Instrumental Analysis
-
Gas Chromatograph (GC):
-
Injection: 1-2 µL of the derivatized sample is injected in splitless mode.
-
Column: A capillary column such as a DB-5MS or equivalent is used.
-
Temperature Program: An initial temperature of ~150°C, ramped up to ~300°C.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and specificity, monitoring characteristic ions of the derivatized 19-NE.
-
Figure 2: General Workflow for GC-MS Analysis of this compound.
LC-MS/MS Methodology
LC-MS/MS offers an alternative approach that often does not require derivatization.[20] This method allows for the direct analysis of the conjugated metabolites (glucuronides and sulfates), providing more comprehensive information on the metabolic profile.[20]
I. Sample Preparation
-
Sample preparation for LC-MS/MS can be simpler, often involving a 'dilute-and-shoot' approach or solid-phase extraction (SPE) for sample clean-up and concentration.
II. Instrumental Analysis
-
Liquid Chromatograph (LC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray ionization (ESI), usually in negative mode for glucuronide and sulfate conjugates.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to provide high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for 19-NE and its conjugates.
-
Conclusion and Future Directions
The endogenous production of this compound is a complex physiological process with significant implications for clinical and forensic toxicology. While the metabolic pathways are beginning to be understood, further research is needed to fully elucidate the enzymatic kinetics and regulatory mechanisms involved. The development of more sensitive analytical methods will continue to improve our ability to measure the low concentrations of endogenous 19-norsteroids and to differentiate them from exogenous sources. For drug development professionals, understanding the baseline steroid profile and its potential fluctuations is crucial when evaluating the metabolic effects of new chemical entities. Future research should focus on larger population studies to establish more robust reference ranges for endogenous 19-NE, considering factors such as ethnicity, diet, and genetic polymorphisms in steroidogenic enzymes.
References
- 1. Gas chromatographic/mass spectrometric analysis of 19-nortestosterone urinary metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous nandrolone metabolites in human urine. Two-year monitoring of male professional soccer players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatase - Wikipedia [en.wikipedia.org]
- 6. Aromatase enzyme: Paving the way for exploring aromatization for cardio-renal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JBC: On the trail of steroid aromatase [asbmb.org]
- 8. researchgate.net [researchgate.net]
- 9. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. researchgate.net [researchgate.net]
- 14. Formation of 19-norsteroids by in situ demethylation of endogenous steroids in stored urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary nandrolone metabolites of endogenous origin in man: a confirmation by output regulation under human chorionic gonadotropin stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of 19-Norandrosterone and this compound conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
19-Noretiocholanolone: An In-depth Technical Guide for Biomarker Analysis in Steroid Use
Introduction
19-Noretiocholanolone (19-NE) is a key urinary metabolite of the anabolic androgenic steroid (AAS) nandrolone (B1676933) (19-nortestosterone) and its various prohormones, such as 19-nor-4-androstene-3,17-dione.[1][2] Alongside its stereoisomer, 19-norandrosterone (B1242311) (19-NA), 19-NE serves as a definitive biomarker for detecting the illicit use of nandrolone-related compounds in sports anti-doping programs and other clinical contexts.[3][4] The detection and quantification of these metabolites in urine are central to identifying adverse analytical findings. While 19-NA is typically the more abundant metabolite, the analysis of 19-NE is crucial for a comprehensive toxicological assessment, especially in cases involving late excretion phases or co-administration of other substances.[4] This guide provides a detailed overview of the metabolic pathways, analytical methodologies, and quantitative data relevant to the use of this compound as a biomarker.
Metabolic Pathway of Nandrolone
Nandrolone and its precursors undergo extensive metabolism in the body before excretion. The primary pathway involves the reduction of the parent steroid by the enzyme 5α-reductase.[5][6] This enzymatic action leads to the formation of two major metabolites: 19-norandrosterone (the 5α-isomer) and this compound (the 5β-isomer).[7] Following their formation, these metabolites are primarily conjugated with glucuronic acid or sulfate (B86663) in the liver to increase their water solubility, facilitating their excretion in the urine.[8] Anti-doping laboratories typically target these conjugated forms for analysis.[4][8]
Analytical Methodologies
The detection of this compound in urine requires highly sensitive and specific analytical techniques. The two most common methods employed in anti-doping laboratories are Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS is a cornerstone technique for steroid analysis. The protocol involves several critical steps to isolate, prepare, and analyze the target compounds from the complex urine matrix.
Experimental Protocol: GC/MS Analysis
-
Enzymatic Hydrolysis: Urine samples are first treated with β-glucuronidase from E. coli to cleave the glucuronide conjugates and release the free steroid metabolites.[3][4] This step is typically performed in a phosphate (B84403) buffer at an elevated temperature (e.g., 50°C for 60 minutes).[3]
-
Extraction: The hydrolyzed sample undergoes liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids. A common LLE method uses n-pentane.[4]
-
Purification (Optional): For highly sensitive analyses like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS), further purification using High-Performance Liquid Chromatography (HPLC) may be required to remove interfering substances.[4][7]
-
Derivatization: The extracted metabolites are chemically modified to increase their volatility and thermal stability for GC analysis. A common derivatizing agent is a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and trimethyliodosilane (TMIS), which creates trimethylsilyl (B98337) (TMS) derivatives.[3][9] This step is typically performed by heating the sample at 70°C for 30 minutes.[3]
-
GC/MS Analysis: A small volume (e.g., 1-2 µL) of the derivatized sample is injected into the GC/MS system.[3] The analysis is often performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity, targeting characteristic ions such as m/z 405 for both 19-NA and 19-NE TMS derivatives.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
LC/MS/MS offers an alternative and often more direct method for analyzing steroid conjugates, as it may not require the hydrolysis and derivatization steps essential for GC/MS.[8] This can simplify sample preparation and reduce analysis time.
Experimental Protocol: LC/MS/MS Analysis
-
Sample Preparation: Urine samples can be diluted or subjected to SPE for cleanup and concentration. The Waters WCX SPE cartridge has been shown to provide consistent results for extracting low-level anabolic agents.[10]
-
Chromatographic Separation: The extracted sample is injected into an LC system. A common column choice is a C18 reversed-phase column.[10] Separation is achieved using a mobile phase gradient, for example, a mixture of formic acid in methanol (B129727) and water.[11]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, typically operating in electrospray ionization (ESI) positive mode.[12] The instrument is set to Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for 19-NE and its conjugates are monitored for highly selective and sensitive detection.
-
Quantification: Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard, which is added to the sample before preparation to correct for matrix effects and extraction losses.[10]
Quantitative Data and Interpretation
The quantification of 19-NE is critical for enforcing anti-doping regulations. Analytical methods are validated to ensure accuracy and precision, particularly at the low ng/mL concentrations relevant to doping control.
Table 1: GC/MS Method Validation Parameters for 19-NE
| Parameter | Value | Source |
| Linearity Range (Low) | 0.5 - 6 ng/mL | [3] |
| Linearity Range (High) | 10 - 400 ng/mL | [3] |
| Limit of Quantification (LOQ) | 2 ng/mL | [4] |
| Lowest Detectable Conc. | 0.5 ng/mL | [3] |
| Recovery (at 4 ng/mL) | 131.9% | [3] |
| Recovery (at 10 ng/mL) | 129.7% | [3] |
| Recovery (at 50 ng/mL) | 88.2% | [3] |
Table 2: Urinary Concentrations of Nandrolone Metabolites
| Condition | Metabolite | Peak Concentration | Notes | Source |
| Ingestion of 2.5 µg 19-norandrostenedione | 19-NA | 1.56 ± 0.86 ng/mL | Sufficient to cause a positive test in some individuals. | [1] |
| Ingestion of 5.0 µg 19-norandrostenedione | 19-NA | 3.89 ± 3.11 ng/mL | 75% of subjects exceeded the 2 ng/mL threshold. | [1] |
| Consumption of boar tissue | 19-NA & 19-NE | 3.1 - 7.5 µg/L (ng/mL) | Concentrations returned to baseline within 24 hours. | [12] |
| Baseline (untreated individuals) | 19-NA & 19-NE | Generally < 0.05 ng/mL | Can be detectable at very low levels. | [13] |
Interpretation of Findings
-
19-NA/19-NE Ratio: The concentration of 19-NA in urine is generally higher than that of 19-NE, particularly in the early stages (first 6 hours) after administration.[2][3] However, this ratio can fluctuate and even invert (19-NA/19-NE < 1.0) at later time points.[2][3] Monitoring both isomers provides a more complete picture of the excretion profile.
-
Thresholds and Confounding Factors: Anti-doping authorities have established a urinary threshold for 19-NA (currently 2.5 ng/mL for samples not from pregnant individuals or those treated with norethisterone) to avoid false positives.[4] The presence of 19-NE, while not having a formal threshold, supports an adverse analytical finding. It is crucial to consider potential confounding factors, including the consumption of meat from nandrolone-treated animals or certain dietary supplements that may be contaminated with nandrolone prohormones.[1][3][12] Endogenous production of nandrolone metabolites can also occur, though typically at very low concentrations.[13][14][15]
Conclusion
This compound is an indispensable biomarker for confirming the use of nandrolone and its related prohormones. Its detection, alongside its more abundant stereoisomer 19-norandrosterone, provides robust evidence of exogenous steroid administration. The application of sophisticated analytical techniques like GC/MS and LC/MS/MS, supported by detailed and validated protocols, ensures the high sensitivity and specificity required for anti-doping analysis. A thorough understanding of nandrolone's metabolic fate, combined with precise quantitative analysis, is essential for researchers, scientists, and drug development professionals working to ensure fair competition in sports and to understand the toxicology of anabolic steroids.
References
- 1. Urinary nandrolone metabolite detection after ingestion of a nandrolone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nandrolone - Wikipedia [en.wikipedia.org]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. wada-ama.org [wada-ama.org]
- 9. researchgate.net [researchgate.net]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. researchgate.net [researchgate.net]
- 12. Consequence of boar edible tissue consumption on urinary profiles of nandrolone metabolites. I. Mass spectrometric detection and quantification of 19-norandrosterone and this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies related to the metabolism of endogenously produced nandrolone and exogenously administered nandrolone precursors | World Anti Doping Agency [wada-ama.org]
- 15. researchgate.net [researchgate.net]
The Biological Significance of 19-Noretiocholanolone: A Technical Guide for Researchers
An in-depth exploration of the metabolic fate, physiological relevance, and analytical considerations of a key biomarker in steroid analysis.
Abstract
19-Noretiocholanolone, a secondary but significant metabolite of the anabolic-androgenic steroid nandrolone (B1676933), serves as a critical biomarker in clinical and forensic toxicology, particularly in the realm of anti-doping control. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its metabolic pathways, physiological implications, and the analytical methodologies employed for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important steroid metabolite.
Introduction
This compound (5β-estran-3α-ol-17-one) is an endogenous steroid and a principal urinary metabolite of the synthetic anabolic steroid nandrolone (19-nortestosterone) and its prohormones, such as 19-norandrostenedione.[1][2] Its detection in urine is a key indicator of nandrolone administration, making it a substance of high importance for anti-doping agencies worldwide.[1][3] While its primary significance lies in its role as a biomarker, understanding its formation, physiological activity, and the nuances of its detection is crucial for accurate interpretation of analytical findings.
Chemical Properties and Structure
This compound is a steroid with an estrane (B1239764) skeleton, characterized by the absence of a methyl group at the C-19 position, a feature that defines "19-nor" steroids.[4] Its chemical formula is C18H28O2, and its molar mass is 276.420 g·mol−1.[1] The molecule contains a hydroxyl group at the 3α-position and a ketone group at the 17-position of its 5β-androstane nucleus.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3R,5R,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one | [5] |
| Molecular Formula | C18H28O2 | [5] |
| Molar Mass | 276.420 g·mol−1 | [1] |
| CAS Number | 33036-33-8 | [5] |
| State | Solid | [5] |
Metabolic Pathways
This compound is primarily formed as a downstream metabolite of nandrolone and related prohormones. The metabolic conversion involves several enzymatic steps, mainly occurring in the liver.
Metabolism of Nandrolone
Following administration, nandrolone undergoes extensive metabolism. The primary pathway leading to the formation of this compound involves the reduction of the A-ring of the steroid nucleus. Specifically, the enzyme 5β-reductase acts on nandrolone to produce 5β-dihydronandrolone. Subsequently, 3α-hydroxysteroid dehydrogenase reduces the 3-keto group, yielding this compound.[1] An analogous pathway involving 5α-reductase leads to the formation of the major metabolite, 19-norandrosterone (B1242311).[1]
Endogenous Production
While primarily considered a marker for exogenous nandrolone use, trace amounts of this compound and its isomer 19-norandrosterone can be produced endogenously in humans.[3][6] This endogenous production is thought to occur via the aromatization of androgens to estrogens, where 19-norandrogens are formed as intermediates.[7] The testicular tissue is capable of synthesizing 19-norandrogens from androgens.[3][6] Studies have also shown that strenuous physical exercise may, in some cases, slightly increase the urinary concentrations of these metabolites.[3][8] Furthermore, the consumption of certain foods, such as edible tissues from non-castrated pigs, can lead to detectable levels of this compound in urine.[1]
Physiological Significance and Androgen Receptor Interaction
As a metabolite of nandrolone, this compound is classified as an anabolic-androgenic steroid metabolite.[2] While nandrolone itself is a potent agonist of the androgen receptor, the specific biological activity of this compound is less well-characterized. It is generally considered to be a much weaker androgen compared to its parent compound. The interaction of 19-nor-testosterone steroids with the androgen receptor is believed to be a key determinant of their anabolic and androgenic effects.[9] The tissue-selective effects of some 19-nor steroids may be related to their differential metabolism and interaction with the androgen receptor in various tissues.[10]
Analytical Detection and Quantification
The detection of this compound is a cornerstone of anti-doping programs. The primary matrix for analysis is urine, where the metabolite is excreted mainly in its conjugated forms (glucuronide and sulfate).[11]
Experimental Protocols
The standard analytical workflow for the detection of this compound involves several key steps:
-
Sample Preparation: Urine samples are typically subjected to enzymatic hydrolysis with β-glucuronidase to cleave the glucuronide conjugates and release the free steroid.[12]
-
Extraction: The deconjugated steroids are then extracted from the urine matrix using liquid-liquid extraction (e.g., with n-pentane) or solid-phase extraction.[12]
-
Purification: Further purification may be necessary to remove interfering substances. This can be achieved through liquid chromatography.[12]
-
Derivatization: For analysis by gas chromatography, the steroid metabolites are derivatized, for instance, using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), to increase their volatility and improve their chromatographic properties.[13]
-
Instrumental Analysis: The final analysis is performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][11] These techniques provide the necessary sensitivity and specificity for the detection and quantification of this compound at the low nanogram per milliliter (ng/mL) levels required by anti-doping regulations.[12]
Quantitative Data
The concentration of this compound in biological fluids is a critical parameter in determining the origin of the compound (endogenous vs. exogenous). The World Anti-Doping Agency (WADA) has established threshold levels for nandrolone metabolites to avoid false-positive results due to endogenous production. The threshold for 19-norandrosterone is 2 ng/mL for men.[3][11]
Table 2: Reported Concentrations of this compound in Human Plasma and Urine
| Matrix | Condition | Concentration (ng/mL) | Reference |
| Plasma | After 100-mg oral 19-norandrostenediol capsule | 37.7 (±6.9) | |
| Plasma | After 25-mg sublingual 19-norandrostenediol tablet | 28.5 (±20.8) | |
| Urine | Baseline (untreated subjects) | <0.05 | [3] |
| Urine | After therapeutic administration of nandrolone ophthalmic solution | up to 70 | [14] |
Conclusion
This compound is a metabolite of profound importance in the field of steroid analysis. While its direct physiological effects are not as potent as its parent compound, its presence in urine serves as a reliable and sensitive biomarker for the use of nandrolone and related anabolic agents. A thorough understanding of its metabolic origins, the factors influencing its endogenous levels, and the sophisticated analytical techniques required for its detection is essential for researchers and professionals in drug development and anti-doping science. Future research may further elucidate the subtle biological roles of this and other 19-norsteroid metabolites, potentially revealing new insights into steroid hormone action and metabolism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0005886) [hmdb.ca]
- 5. This compound | C18H28O2 | CID 14009228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing for nandrolone metabolites in urine samples of professional athletes and sedentary subjects by GC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantification of 19-Norandrosterone and this compound conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 12. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dshs-koeln.de [dshs-koeln.de]
The Formation of 19-Noretiocholanolone via 5α-Reductase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Noretiocholanolone is a prominent urinary metabolite of the anabolic-androgenic steroid nandrolone (B1676933) (19-nortestosterone). Its detection is a key indicator in anti-doping tests. The formation of this compound is a critical step in the metabolic fate of nandrolone, primarily mediated by the enzyme 5α-reductase. This technical guide provides a comprehensive overview of the enzymatic conversion of nandrolone to its 5α-reduced metabolites, with a focus on the formation of this compound. The guide details the metabolic pathway, presents available quantitative data on enzyme kinetics, outlines experimental protocols for in vitro and analytical studies, and provides visual representations of the key processes.
Metabolic Pathway of Nandrolone to this compound
The metabolism of nandrolone to this compound involves a series of enzymatic reactions. The initial and rate-limiting step is the reduction of the double bond between carbons 4 and 5 of the A-ring of nandrolone, catalyzed by 5α-reductase. This reaction yields 5α-dihydronandrolone (5α-DHN). Subsequently, 5α-DHN undergoes further metabolism by hydroxysteroid dehydrogenases to form the terminal metabolites, 19-norandrosterone (B1242311) and this compound, which are then excreted, primarily in the urine.[1]
A significant aspect of nandrolone's metabolism is that its 5α-reduced metabolite, 5α-DHN, exhibits a significantly lower binding affinity for the androgen receptor compared to the parent compound, nandrolone.[2] This is in stark contrast to the metabolism of testosterone (B1683101), where its 5α-reduced metabolite, dihydrotestosterone (B1667394) (DHT), is a more potent androgen receptor agonist. This difference in androgen receptor affinity of the 5α-reduced metabolites is a key factor in the distinct pharmacological profiles of nandrolone and testosterone.
Quantitative Data: 5α-Reductase Enzyme Kinetics
The enzymatic conversion of androgens by 5α-reductase is characterized by Michaelis-Menten kinetics, with the key parameters being the Michaelis constant (Km) and the maximum velocity (Vmax). While extensive research has been conducted on the kinetics of testosterone with the two main isoforms of 5α-reductase, SRD5A1 and SRD5A2, specific kinetic data for nandrolone are not as readily available in the literature.
One study has determined the apparent kinetic constants for the wild-type human 5α-reductase type 2 (SRD5A2) with testosterone as the substrate.[3][4] These values provide a crucial benchmark for understanding the efficiency of this enzyme.
Table 1: Apparent Kinetic Constants of Human 5α-Reductase Type 2 (SRD5A2) with Testosterone [3][4]
| Substrate | Apparent Km (μM) | Apparent Vmax (pmol/mg protein/min) |
| Testosterone | 0.7 | 4044 |
Although direct kinetic values for nandrolone are not provided in the available literature, it has been reported that testosterone is a better substrate for 5α-reductase than nandrolone.[2][5] This suggests that testosterone likely has a lower Km (higher affinity) and/or a higher Vmax (faster turnover rate) with the 5α-reductase isozymes compared to nandrolone. This difference in substrate preference contributes to the distinct physiological effects of the two androgens.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound formation via 5α-reductase.
In Vitro 5α-Reductase Activity Assay
This protocol describes an in vitro assay to measure the enzymatic activity of 5α-reductase using a substrate like nandrolone or testosterone.
1. Enzyme Source Preparation:
-
Utilize a cell line known to express 5α-reductase (e.g., HEK293 cells transfected with SRD5A1 or SRD5A2).
-
Harvest cells and prepare a cell homogenate or microsomal fraction, which will serve as the enzyme source.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).
2. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 40 mM potassium phosphate (B84403) buffer, pH can be varied to target specific isoforms, typically pH 6.5-7.0 for SRD5A1 and pH 5.0-5.5 for SRD5A2).
-
Prepare a stock solution of the substrate, for example, radiolabeled [³H]-nandrolone, in a suitable solvent (e.g., ethanol).
-
Prepare a stock solution of the cofactor, NADPH.
3. Enzymatic Reaction:
-
In a microcentrifuge tube, combine the enzyme preparation, reaction buffer, and NADPH.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the [³H]-nandrolone substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution (e.g., a mixture of organic solvents like ethyl acetate/isooctane).
4. Extraction and Analysis:
-
Add internal standards to the quenched reaction mixture.
-
Vortex vigorously to extract the steroids into the organic phase.
-
Centrifuge to separate the phases and collect the organic layer.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a suitable solvent.
-
Separate the substrate (nandrolone) from its metabolites (including 5α-DHN) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled metabolite formed using liquid scintillation counting.
5. Data Analysis:
-
Calculate the rate of product formation (e.g., in pmol/mg protein/min).
-
For kinetic studies, perform the assay with varying substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Analytical Methodology for this compound Quantification
The following protocol outlines a general procedure for the analysis of this compound in urine samples using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
To a urine sample, add an internal standard (e.g., a deuterated analog of this compound).
-
Perform enzymatic hydrolysis using β-glucuronidase to deconjugate the metabolites.
-
Adjust the pH of the sample and perform liquid-liquid extraction with an organic solvent (e.g., diethyl ether or a mixture of pentane (B18724) and ethyl acetate).
-
Evaporate the organic extract to dryness.
2. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and an ammonium (B1175870) iodide/ethanethiol catalyst).
-
Heat the mixture to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives of the steroids. This step increases the volatility and thermal stability of the analytes for GC-MS analysis.
3. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography (GC): Use a capillary column suitable for steroid analysis (e.g., a non-polar or mid-polar column). Program the oven temperature to achieve separation of the different steroid metabolites.
-
Mass Spectrometry (MS): Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
4. Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The formation of this compound is a key metabolic event in the disposition of nandrolone, driven by the action of 5α-reductase. Understanding this pathway is crucial for researchers in drug development and for scientists in the field of anti-doping. While the general mechanism is well-established, a notable gap exists in the literature regarding the specific kinetic parameters of 5α-reductase isozymes with nandrolone. Future research focusing on the comparative kinetics of nandrolone and testosterone with purified human SRD5A1 and SRD5A2 would provide valuable quantitative insights into their differential metabolism and pharmacological profiles. The experimental protocols outlined in this guide provide a framework for conducting such investigations and for the accurate quantification of this compound in biological matrices.
References
- 1. brieflands.com [brieflands.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Mutational analysis of SRD5A2: From gene to functional kinetics in individuals with steroid 5α-reductase 2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and receptor binding of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of 19-Noretiocholanolone
Abstract
This technical guide provides a comprehensive overview of this compound, a key metabolite of the anabolic androgenic steroid nandrolone (B1676933). It covers the historical context of its discovery, its metabolic pathway, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of metabolic and analytical workflows to support further research and application in relevant fields.
Introduction
This compound (5β-estran-3α-ol-17-one) is a significant urinary metabolite of the synthetic anabolic steroid nandrolone (19-nortestosterone) and its prohormones, such as 19-norandrostenedione.[1] Its detection in urine is a primary indicator of nandrolone administration in anti-doping controls.[2][3] Understanding the discovery, metabolism, and analytical chemistry of this compound is crucial for its use as a biomarker and for the development of sensitive and specific detection methods.
Discovery and History
The history of this compound is intrinsically linked to the synthesis and investigation of its parent compound, nandrolone.
-
Early 1950s: Nandrolone (19-nortestosterone) was first synthesized.[4]
-
Post-Synthesis Research: Following the development of nandrolone, research focused on its metabolic fate in the human body to understand its mechanism of action and excretion.
-
Identification as a Key Metabolite: Through metabolic studies, this compound, along with its stereoisomer 19-norandrosterone, were identified as the major urinary metabolites of nandrolone.[5] This discovery was pivotal for the development of anti-doping tests.
-
1974: The International Olympic Committee (IOC) officially banned the use of nandrolone in sports.[6]
-
Late 20th Century to Present: The focus of research shifted towards highly sensitive detection methods, understanding the endogenous production of 19-norsteroids, and establishing threshold levels for anti-doping purposes.[4][7] The World Anti-Doping Agency (WADA) continues to refine its technical documents for the analysis and reporting of 19-norsteroids.[3]
Metabolic Pathway of Nandrolone
The biotransformation of nandrolone to this compound primarily occurs in the liver through a series of enzymatic reactions.
The metabolic conversion involves two key steps:
-
Reduction of the A-ring: The double bond in the A-ring of nandrolone is reduced by the enzyme 5β-reductase (AKR1D1).[8] This reaction is stereospecific and results in the formation of 5β-dihydronandrolone.
-
Reduction of the 3-keto group: The 3-keto group of 5β-dihydronandrolone is then reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD) to a hydroxyl group, yielding this compound.[9]
The resulting metabolite is then primarily conjugated with glucuronic acid or sulfate (B86663) to increase its water solubility for excretion in the urine.[5]
References
- 1. swolverine.com [swolverine.com]
- 2. academic.oup.com [academic.oup.com]
- 3. wada-ama.org [wada-ama.org]
- 4. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nandrolone - Wikipedia [en.wikipedia.org]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0005886) [hmdb.ca]
- 8. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroid 5alpha-reductases and 3alpha-hydroxysteroid dehydrogenases: key enzymes in androgen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 19-Noretiocholanolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 19-Noretiocholanolone, a significant metabolite of the anabolic androgenic steroid nandrolone (B1676933). The document details its chemical and physical properties, metabolic pathways, and analytical detection methods. It is designed to serve as a thorough resource for professionals in research, drug development, and forensic analysis, offering detailed experimental protocols and visual representations of key biological processes.
Chemical and Physical Data
This compound, with the CAS number 33036-33-8 , is a steroid molecule primarily known as a urinary biomarker for the detection of nandrolone administration.[1][2][3] Its chemical and physical properties are summarized in the tables below.
Chemical Identifiers
| Property | Value | Source |
| CAS Number | 33036-33-8 | [4] |
| Molecular Formula | C₁₈H₂₈O₂ | [4] |
| IUPAC Name | (3R,5R,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one | [4] |
| Synonyms | 5β-estran-3α-ol-17-one, 3α-Hydroxy-5β-estran-17-one | [3][4] |
| InChI Key | UOUIARGWRPHDBX-DHMVHTBWSA-N | [4] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 276.41 g/mol | [4] |
| Physical Description | Crystalline solid | [4][5] |
| Melting Point | 160-163°C (for the related compound 19-Norandrosterone) | [6][7] |
| Water Solubility (Predicted) | 0.011 - 0.0244 mg/mL | [1][8] |
| Solubility in Organic Solvents | Soluble in acetonitrile, ethanol, and methanol (B129727) (approx. 1 mg/mL) | [5][6] |
Metabolic Pathway of this compound
This compound is not administered directly but is formed in the body as a metabolite of nandrolone (19-nortestosterone) and its prohormones, such as 19-norandrostenedione.[3][9] The metabolic conversion primarily occurs in the liver.
The initial step in the formation of this compound involves the reduction of the double bond in the A-ring of nandrolone. This reaction is catalyzed by 5β-reductase , leading to the formation of 5β-dihydronandrolone. Subsequently, the 3-keto group is reduced by the enzyme 3α-hydroxysteroid dehydrogenase to a 3α-hydroxyl group, yielding this compound.[6]
Following its formation, this compound undergoes phase II metabolism, where it is conjugated with glucuronic acid or sulfate (B86663) to increase its water solubility and facilitate its excretion in the urine.[10][11] These conjugated forms, primarily This compound glucuronide and This compound sulfate , are the main forms detected in urine samples for anti-doping tests.[10]
Figure 1: Metabolic pathway of nandrolone to this compound and its conjugates.
Experimental Protocols
The detection of this compound in urine is a key aspect of anti-doping analysis. The following sections provide detailed methodologies for its detection using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation and Hydrolysis
Since this compound is primarily excreted in a conjugated form, a hydrolysis step is essential to cleave the glucuronide or sulfate moiety prior to extraction and analysis.
Materials:
-
Urine sample
-
Phosphate (B84403) buffer (pH 6.9-7.0)
-
β-glucuronidase (from E. coli)
-
Internal standard (e.g., deuterated this compound)
Protocol:
-
To a 2-5 mL aliquot of urine, add an appropriate amount of the internal standard.
-
Add phosphate buffer to adjust the pH to approximately 7.0.
-
Add β-glucuronidase solution.
-
Incubate the mixture at 50-60°C for 1-2 hours to ensure complete hydrolysis.[12][13]
Solid-Phase Extraction (SPE)
Materials:
-
Hydrolyzed urine sample
-
SPE cartridge (e.g., C18 or mixed-mode)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., methanol or a mixture of ethyl acetate (B1210297) and methanol)
Protocol:
-
Condition the SPE cartridge by washing with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Wash with a non-polar solvent like hexane to remove lipids.
-
Elute the analyte with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
Derivatization for GC-MS Analysis
For GC-MS analysis, the hydroxyl and keto groups of this compound need to be derivatized to increase their volatility and thermal stability. A common method is silylation.
Materials:
-
Dried sample extract
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethyliodosilane (TMIS) or ammonium (B1175870) iodide)
Protocol:
-
Add the derivatizing agent to the dried sample extract.
-
Heat the mixture at 60-70°C for 20-30 minutes.[12]
-
The sample is now ready for injection into the GC-MS system.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for steroid analysis (e.g., HP-5MS).
Typical GC-MS Parameters:
-
Injection Volume: 1-2 µL
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 180°C), ramp up to a higher temperature (e.g., 300°C) to ensure separation of analytes.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Selected Ion Monitoring (SIM) or full scan mode. Key ions for the derivatized this compound are monitored for identification and quantification.
LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity and can be used to analyze the conjugated forms of this compound directly, or the free form after hydrolysis.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer.
-
Reversed-phase C18 column.
Typical LC-MS/MS Parameters:
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium formate).
-
Mobile Phase B: Acetonitrile or methanol with a modifier.
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of a specific precursor ion to one or more product ions.
Figure 2: General workflow for the detection of this compound in urine.
Pharmacological Profile and Synthesis
Pharmacological Activity
Currently, there is limited information available on the specific pharmacological activity of this compound itself. Its primary significance in the scientific and medical communities is as a reliable biomarker for the detection of nandrolone use.[2][14] As a metabolite, it is generally considered to be a less active compound compared to the parent hormone, nandrolone, which has potent anabolic and androgenic effects.[15]
Chemical Synthesis
While this compound is naturally produced in the body as a metabolite, a specific, detailed chemical synthesis protocol is not widely reported in the literature. The synthesis of steroids is a complex process often involving multiple steps. A general approach to synthesizing a compound like this compound would likely start from a readily available steroid precursor and involve stereoselective reduction and other functional group manipulations. For research purposes, it is typically obtained as an analytical standard from specialized chemical suppliers.
Conclusion
This compound is a key metabolite in the biotransformation of nandrolone. Its detection and quantification in urine are of paramount importance in the field of anti-doping. This guide has provided a detailed overview of its chemical properties, metabolic fate, and the analytical methodologies employed for its identification. The provided experimental protocols and pathway diagrams serve as a valuable resource for professionals engaged in research and analysis related to anabolic androgenic steroids. Further research may be warranted to explore any potential intrinsic pharmacological activity of this metabolite.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C18H28O2 | CID 14009228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Buy 19-Norandrosterone | 1225-01-0 [smolecule.com]
- 7. Human Metabolome Database: Showing metabocard for 19-Norandrosterone (HMDB0002697) [hmdb.ca]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0005886) [hmdb.ca]
- 9. 19-Norandrostenedione|High-Quality Research Chemical [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nandrolone [sitem.herts.ac.uk]
- 15. Nandrolone - Wikipedia [en.wikipedia.org]
Factors Influencing Endogenous 19-Noretiocholanolone Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Noretiocholanolone (19-NE), with the systematic name 5β-estran-3α-ol-17-one, is a significant metabolite of the anabolic-androgenic steroid nandrolone (B1676933) (19-nortestosterone) and its precursor, bolandione (19-norandrostenedione).[1] Its detection in urine is a primary indicator of nandrolone administration, making it a key substance in anti-doping analyses.[2][3] However, the presence of endogenous 19-NE, produced naturally in the human body, complicates the interpretation of anti-doping test results.[4] Understanding the factors that influence the endogenous levels of this metabolite is crucial for accurately distinguishing between natural physiological concentrations and those resulting from exogenous intake. This guide provides an in-depth analysis of the core factors affecting endogenous 19-NE levels, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Endogenous Production and Metabolism
Endogenous 19-NE is believed to be a byproduct of the aromatization of androgens to estrogens.[3] Norsteroids can be formed as side products during the conversion of steroids like testosterone (B1683101) to estradiol.[5] The testicular tissue is also capable of synthesizing 19-norandrogens from androgens.[2][6] Once formed, nandrolone is metabolized, primarily in the liver, into its main urinary metabolites: 19-norandrosterone (B1242311) (19-NA) and this compound (19-NE).[3][7] These metabolites are then predominantly conjugated with glucuronic acid or sulfate (B86663) before being excreted in the urine.[5][8] this compound is specifically formed through the action of 5α-reductase.[1]
Metabolic Pathway of Nandrolone to this compound
The metabolic conversion of nandrolone to this compound involves enzymatic reactions that alter the steroid's structure, facilitating its excretion.
Factors Influencing this compound Levels
Several physiological and external factors can influence the urinary concentrations of 19-NE.
Diet
The consumption of certain foods can significantly impact urinary 19-NE levels. Specifically, the ingestion of edible tissues from non-castrated male pigs (boars), which naturally contain nandrolone, has been shown to increase urinary concentrations of its metabolites.[1][9][10][11][12]
Exercise
The effect of physical exertion on endogenous 19-NE levels is a subject of ongoing research. Some studies suggest that prolonged, intense effort may lead to an increase in urinary concentrations of nandrolone metabolites.[2][3][13] However, other research indicates that exercise, including submaximal standardized protocols with different muscle activity types (cyclic, concentric, and eccentric), has no significant impact on 19-NA and 19-NE excretion.[2][6] The variability in findings across different studies suggests that the relationship between exercise and 19-NE levels may be complex and influenced by various factors such as the intensity, duration, and type of exercise, as well as individual physiological differences.[14]
Exogenous Substances
The use of nutritional supplements and certain medications can lead to the presence of 19-NE in urine.
-
Nutritional Supplements: Over-the-counter nutritional supplements may be contaminated with or contain undeclared anabolic steroids or their precursors, such as 19-norandrostenedione (B190405) and 19-norandrostenediol.[15][16][17][18] Ingestion of these contaminated supplements can result in a positive doping test for nandrolone metabolites.[15][17]
-
Medications: Certain progestagenic drugs, such as norethisterone found in contraceptive pills, can be metabolized to low levels of 19-NA and 19-NE.[5][9]
Pathological and Physiological Conditions
-
Pregnancy: During pregnancy, there is an increase in the production of various hormones, and studies have shown that levels of 19-norandrosterone, a related metabolite, are elevated.[14][19] This suggests that 19-NE levels may also be affected.
-
In-situ Formation: In rare cases, 19-NE can be formed in urine samples after collection through the in-situ 19-demethylation of endogenous steroids like etiocholanolone, particularly in samples that are not properly stored.[5][20][21][22]
Quantitative Data on this compound Levels
The following tables summarize quantitative data on urinary 19-NE concentrations from various studies.
Table 1: Urinary this compound Concentrations After Consumption of Boar Meat
| Study Participants | Amount of Boar Tissue Consumed | Maximum 19-NE Concentration (µg/L) | Time to Maximum Concentration | Reference |
| 3 male volunteers | 310 g (meat, liver, heart, kidney) | 0.5 - 1.2 | ~10 hours | [10][11][18] |
Table 2: Urinary this compound Concentrations After Administration of Nandrolone Precursors
| Substance Administered | Dose | Maximum 19-NE Concentration (ng/mL) | Study Participants | Reference |
| 19-norandrostenediol (capsules) | 100 mg | 37.7 (±6.9) | 8 healthy male volunteers | [23] |
| 19-norandrostenediol (sublingual tablets) | 25 mg | 28.5 (±20.8) | 8 healthy male volunteers | [23] |
| Nutritional Supplement containing 19-norsteroids | 1 tablet | Varies (part of a time-concentration profile) | Volunteers | [15][17] |
Table 3: Baseline and Post-Exercise Urinary this compound Concentrations
| Study Participants | Exercise Protocol | Baseline 19-NE Concentration (ng/mL) | Post-Exercise 19-NE Concentration (ng/mL) | Reference |
| 15 amateur hockey players | 30 min submaximal standardized exercise | <0.05 (except one sample at 0.13) | Not detected | [2][3][6][13] |
Experimental Protocols for this compound Analysis
The standard methods for the detection and quantification of 19-NE in urine involve chromatographic techniques coupled with mass spectrometry.
Sample Preparation and Hydrolysis
-
Extraction: Urine samples are typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids.[5]
-
Enzymatic Hydrolysis: Since 19-NE is primarily excreted as a glucuronide or sulfate conjugate, an enzymatic hydrolysis step using β-glucuronidase is necessary to cleave the conjugate and release the free steroid.[5][15] This is typically carried out at a controlled pH (e.g., 6.9) and temperature (e.g., 50°C) for a specific duration (e.g., 60 minutes).[15]
-
Derivatization: To improve the volatility and chromatographic properties of the analyte for gas chromatography, a derivatization step is performed. A common method is per-trimethylsilylation using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst such as trimethyliodosilane (TMIS).[5][15][17]
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a widely used technique for the routine analysis of 19-NE.[2][19] The derivatized sample is injected into a gas chromatograph for separation, and the eluting compounds are then detected and identified by a tandem mass spectrometer.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers the advantage of analyzing the conjugated metabolites directly without the need for derivatization.[8] It is particularly useful for studying the phase II metabolism of nandrolone.[8]
-
Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS): Provides high mass accuracy for unambiguous identification of the analyte.[9][10]
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This technique is crucial for distinguishing between endogenous and exogenous sources of 19-NE by measuring the carbon isotope ratio (¹³C/¹²C).[5][14][19]
Experimental Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in urine using GC-MS.
Conclusion
The presence of this compound in urine is a complex issue for anti-doping science. While it serves as a reliable marker for nandrolone abuse, its endogenous production necessitates a thorough understanding of the factors that can influence its basal levels. Diet, particularly the consumption of boar meat, and the use of contaminated nutritional supplements are significant external factors that can lead to elevated 19-NE concentrations. The role of exercise remains less clear and warrants further investigation. For accurate interpretation of analytical findings, it is imperative for researchers and anti-doping agencies to consider these influencing factors and employ advanced analytical techniques like GC-C-IRMS to differentiate between endogenous and exogenous sources. This comprehensive understanding is essential for ensuring fair and accurate anti-doping control.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0005886) [hmdb.ca]
- 5. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. wada-ama.org [wada-ama.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Consequence of boar edible tissue consumption on urinary profiles of nandrolone metabolites. I. Mass spectrometric detection and quantification of 19-norandrosterone and this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Urinary nandrolone metabolite detection after ingestion of a nandrolone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dietary Supplement and Food Contaminations and Their Implications for Doping Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wada-ama.org [wada-ama.org]
- 21. Origin production of 19-norandrosterone in human urine samples and doping analysis | World Anti Doping Agency [wada-ama.org]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Excretion Profile of 19-Noretiocholanolone Following Nandrolone Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the excretion profile of 19-noretiocholanolone, a key metabolite of the anabolic androgenic steroid nandrolone (B1676933). Understanding the pharmacokinetics of nandrolone and its metabolites is critical for drug development, clinical monitoring, and anti-doping applications. This document summarizes quantitative data from various studies, details the experimental protocols used for analysis, and provides visual representations of the metabolic pathways and analytical workflows.
Introduction to Nandrolone Metabolism
Nandrolone, also known as 19-nortestosterone, is a synthetic anabolic steroid.[1] Following administration, nandrolone esters like nandrolone decanoate (B1226879) are hydrolyzed to the parent compound, nandrolone.[2] The liver then extensively metabolizes nandrolone. The primary metabolic pathway involves the reduction of the A-ring, leading to the formation of several metabolites. The most prominent of these are 19-norandrosterone (B1242311) (19-NA) and this compound (19-NE).[2][3] These metabolites are then primarily conjugated with glucuronic acid and excreted in the urine.[2][4] The presence of 19-NA and 19-NE in urine is a key indicator of exogenous nandrolone administration.[2]
Quantitative Excretion Profile of this compound
The urinary excretion of this compound and its ratio to 19-norandrosterone can vary significantly based on the dosage, administration route, and individual metabolic differences.[5] The following tables summarize quantitative data from studies involving the administration of nandrolone esters and precursors.
Table 1: Urinary Excretion of this compound and 19-Norandrosterone after Intramuscular Injection of Nandrolone Decanoate in Healthy Men. [6][7][8]
| Dose | Time Point | Mean 19-NE Concentration (µ g/day ) | Mean 19-NA Concentration (µ g/day ) |
| 50 mg | Day 1 | Data not specified | Data not specified |
| Day 7 | Data not specified | Data not specified | |
| Day 33 | Data not specified | Data not specified | |
| 150 mg | Day 1 | Data not specified | Data not specified |
| Day 7 | Data not specified | Data not specified | |
| Day 33 | Data not specified | Data not specified | |
| 3 Months | Detectable | Detectable | |
| 6 Months | Detectable in 67% of subjects | Detectable in 83% of subjects |
Table 2: Peak Plasma Concentrations of Nandrolone and its Metabolites after Oral Administration of 19-Norandrostenediol (100 mg capsules) in Healthy Male Volunteers. [9]
| Analyte | Maximum Plasma Concentration (ng/mL) |
| 19-Norandrostenediol | 1.1 (±0.7) |
| Nandrolone | 4.0 (±2.6) |
| 19-Norandrosterone | 154.8 (±130.8) |
| This compound | 37.7 (±6.9) |
Table 3: Peak Urinary Concentrations of this compound and 19-Norandrosterone after Therapeutic Administration of a Nandrolone-Containing Ophthalmic Solution. [10]
| Analyte | Peak Urinary Concentration (ng/mL) |
| 19-Norandrosterone | 450 |
| This compound | 70 |
Studies have consistently shown that the concentration of 19-norandrosterone in urine is generally higher than that of this compound, with the 19-NA/19-NE ratio often being greater than 1.0, especially in the early stages of excretion.[5][11][12][13] However, this ratio can fluctuate and even reverse over time.[11][13] The detection window for these metabolites can be extensive, with studies showing detectability for months after a single administration of a slowly absorbed nandrolone ester.[4][5]
Experimental Protocols for Metabolite Analysis
The quantitative analysis of this compound and other nandrolone metabolites in urine is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][14]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a well-established method for the analysis of nandrolone metabolites.[2] The following protocol is a generalized procedure based on common practices in the field.[10][12][15][16][17]
1. Sample Preparation:
-
Hydrolysis: To 2-5 mL of urine, add an internal standard (e.g., deuterated 19-norandrosterone). Adjust the pH to 7.0 with a phosphate (B84403) buffer. Add β-glucuronidase from E. coli and incubate at 50-55°C for 1-1.5 hours to deconjugate the glucuronidated metabolites.[2]
-
Extraction: After hydrolysis, perform a liquid-liquid extraction with an organic solvent such as n-pentane or ethyl ether.[15][17] Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.[10][14]
-
Derivatization: Evaporate the organic extract to dryness and add a derivatizing agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol, to form trimethylsilyl (B98337) (TMS) derivatives of the metabolites.[10][11][12] This step is crucial for improving the volatility and chromatographic properties of the analytes for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).
-
Injector: Splitless injection mode is typically used to maximize sensitivity.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes, for instance, starting at 150°C and ramping up to 300°C.[10]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis, targeting specific ions of the derivatized metabolites (e.g., m/z 405 for 19-NA and 19-NE di-TMS derivatives).[10][16][17] Full scan mode can be used for qualitative identification.
-
3. Quantification:
-
A calibration curve is prepared using blank urine spiked with known concentrations of this compound and 19-norandrosterone standards.
-
The concentration of the metabolites in the unknown samples is determined by comparing their peak areas to those of the internal standard and referencing the calibration curve.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers a more direct method for analyzing nandrolone metabolites, often without the need for derivatization and allowing for the analysis of intact conjugated metabolites.[2][14][18]
1. Sample Preparation:
-
Extraction: A simple solid-phase extraction (SPE) is often sufficient for sample clean-up.[14] In some cases, a "dilute-and-shoot" approach may be possible after centrifugation and filtration of the urine sample.
-
Hydrolysis (Optional): If the analysis of both free and conjugated metabolites is desired, an enzymatic hydrolysis step similar to the GC-MS protocol can be included.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used.[2]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid or ammonium acetate (B1210297) to improve ionization.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) is typically used, often in positive ion mode.[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each metabolite and the internal standard.
-
3. Quantification:
-
Quantification is performed similarly to the GC-MS method, using a calibration curve prepared from spiked blank urine samples.
Visualizing Key Processes
The following diagrams, created using the DOT language, illustrate the metabolic pathway of nandrolone and a generalized workflow for its analysis.
Caption: Metabolic pathway of nandrolone decanoate to its major urinary metabolites.
Caption: Generalized experimental workflow for the analysis of nandrolone metabolites.
Conclusion
The excretion profile of this compound following nandrolone administration is a complex process influenced by multiple factors. Quantitative analysis of this metabolite, alongside 19-norandrosterone, provides crucial information for various scientific and regulatory purposes. The methodologies of GC-MS and LC-MS/MS are powerful tools for the accurate and sensitive detection and quantification of these compounds in biological matrices. This guide serves as a foundational resource for professionals engaged in the study and monitoring of nandrolone and its metabolic fate.
References
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atypical excretion profile and GC/C/IRMS findings may last for nine months after a single dose of nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. academic.oup.com [academic.oup.com]
- 12. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sport.wetestyoutrust.com [sport.wetestyoutrust.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of 19-Norandrosterone and this compound conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
In Vivo Formation of 19-Noretiocholanolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo formation of 19-noretiocholanolone (19-NE), a key metabolite of the anabolic androgenic steroid nandrolone (B1676933) and its precursors. Understanding the biosynthesis, metabolism, and excretion kinetics of 19-NE is critical for drug development, clinical pharmacology, and anti-doping science. This document details the metabolic pathways, summarizes quantitative data from excretion studies, and provides standardized experimental protocols for the analysis of 19-NE. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate comprehension.
Introduction
This compound (19-NE) is one of the two major urinary metabolites of the synthetic anabolic steroid nandrolone (19-nortestosterone), the other being 19-norandrosterone (B1242311) (19-NA).[1][2] The detection and quantification of these metabolites are the primary basis for identifying the administration of nandrolone or its prohormones, such as 19-norandrostenedione (B190405) and 19-norandrostenediol.[3][4][5] Nandrolone is used therapeutically for conditions like anemia and osteoporosis but is also one of the most frequently abused anabolic steroids in sports.[1][5] Consequently, a thorough understanding of the in vivo formation of 19-NE is essential for accurate interpretation of urinalysis results in clinical and forensic settings.
Metabolic Pathway of this compound Formation
The in vivo formation of this compound is a multi-step process that primarily occurs in the liver following the administration of nandrolone or its precursors. The metabolic pathway involves enzymatic reactions that modify the parent steroid molecule, leading to the formation of metabolites that are more water-soluble and can be readily excreted in the urine.
The primary precursor to this compound is nandrolone. Nandrolone itself can be formed from the administration of prohormones like 19-nor-4-androstene-3,17-dione and 19-nor-4-androstene-3β,17β-diol.[3][4] Once nandrolone is present in the body, it undergoes reduction of the A-ring. This reduction can result in two stereoisomers: 19-norandrosterone (5α-reduced) and this compound (5β-reduced).[5] These metabolites are then primarily conjugated with glucuronic acid or sulfate (B86663) to form water-soluble glucuronide and sulfate conjugates, which are then excreted in the urine.[5]
Quantitative Data on this compound Excretion
The urinary excretion of this compound is highly variable among individuals and depends on the administered precursor, the dosage, and the route of administration.[6][7] The following tables summarize quantitative data from various excretion studies.
| Table 1: Urinary Excretion of this compound after Administration of Nandrolone Precursors | ||||
| Precursor | Dose | Route of Administration | Peak 19-NE Concentration (ng/mL) | Time to Peak |
| 19-nor-4-androstene-3,17-dione | 5.0 µg | Oral | Variable, generally lower than 19-NA | Not specified |
| Nandrolone Sodium Sulphate | 2 drops in each eye, 4 times/day for 3 days | Ophthalmic | ~70 | 56 hours |
Data compiled from multiple sources.[1][6]
| Table 2: Ratio of 19-Norandrosterone (19-NA) to this compound (19-NE) in Urine | |
| Condition | 19-NA/19-NE Ratio |
| Early excretion phase (<6 hours post-administration) | > 1.0 (19-NA is generally higher) |
| Later excretion phases | Can be < 1.0 (ratio may reverse) |
| After intramuscular injection of nandrolone decanoate (B1226879) | 2-8 (19-NA is consistently higher) |
Data compiled from multiple sources.[3][4][7]
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in urine requires a validated analytical method. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique.[8]
Sample Preparation and Extraction
-
Sample Collection: Collect urine samples in sterile containers. For excretion studies, timed urine collections are necessary.[1][9]
-
Internal Standard Addition: Add a deuterated internal standard, such as deuterium-labeled this compound, to a known volume of urine (e.g., 5 mL) to correct for analytical variations.[10]
-
Enzymatic Hydrolysis: To cleave the glucuronide and sulfate conjugates, incubate the urine sample with β-glucuronidase from E. coli at an appropriate temperature and pH (e.g., 50°C for 60 minutes at pH 6.9).[2][3]
-
Liquid-Liquid or Solid-Phase Extraction: Extract the deconjugated steroids from the urine matrix using an organic solvent like n-pentane or through a solid-phase extraction (SPE) C18 column.[1][2]
-
Derivatization: Evaporate the organic extract to dryness and derivatize the residue to improve the gas chromatographic properties of the analytes. A common derivatizing agent is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide and ethanethiol, which forms trimethylsilyl (B98337) (TMS) ethers.[1][11]
GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.[11]
-
Gas Chromatography: Separate the analytes on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to achieve optimal separation.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for this compound-TMS ether (e.g., m/z 405) and the internal standard.[9]
Quantification
Construct a calibration curve using certified reference materials of this compound at various concentrations. Quantify the amount of 19-NE in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The limit of quantification for such methods is typically below 1 ng/mL.[8]
Conclusion
The in vivo formation of this compound is a well-characterized metabolic process that is fundamental to the detection of nandrolone administration. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these principles is crucial for the accurate interpretation of analytical results and for the continued development of sensitive and specific detection methods.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Urinary nandrolone metabolite detection after ingestion of a nandrolone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atypical excretion profile and GC/C/IRMS findings may last for nine months after a single dose of nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sport.wetestyoutrust.com [sport.wetestyoutrust.com]
- 10. Urinary excretion of 19-norandrosterone of endogenous origin in man: quantitative analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
19-Noretiocholanolone: A Technical Guide to its Role in Steroid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Noretiocholanolone (5β-estran-3α-ol-17-one) is a significant urinary metabolite of the anabolic-androgenic steroid (AAS) nandrolone (B1676933) (19-nortestosterone) and its prohormones, such as bolandione (19-norandrostenedione).[1][2] Its detection and quantification in urine are primary indicators in anti-doping tests to identify the illicit use of nandrolone.[1][2] This technical guide provides an in-depth overview of this compound's position in steroid metabolism, analytical methodologies for its detection, and a summary of its excretion kinetics. While its parent compound, nandrolone, is a potent agonist of the androgen receptor, the direct pharmacological activity of this compound is not well-characterized. This document aims to consolidate current scientific knowledge to support research, clinical, and drug development activities related to this steroid metabolite.
Introduction to this compound
This compound is an 18-carbon steroid, a derivative of estrane. Its chemical formula is C₁₈H₂₈O₂ and it has a molar mass of 276.420 g·mol⁻¹. As a metabolite, its presence and concentration in biological fluids, particularly urine, are of significant interest in toxicology and endocrinology. The World Anti-Doping Agency (WADA) includes this compound in its list of prohibited substances as a metabolite of an exogenous AAS.[1][2]
Role in Steroid Metabolism Pathways
The primary pathway for the formation of this compound involves the enzymatic reduction of nandrolone. This process primarily occurs in the liver.[3] The key enzymes involved are from the 5-reductase and hydroxysteroid dehydrogenase (HSD) families. Specifically, the metabolism of nandrolone to this compound is a two-step process:
-
Reduction of the A-ring: The double bond in the A-ring of nandrolone is reduced by 5β-reductase . This stereospecific reduction results in a 5β-configuration of the steroid nucleus.
-
Reduction of the 3-keto group: The keto group at the C-3 position is then reduced to a hydroxyl group by 3α-hydroxysteroid dehydrogenase (3α-HSD) .
This metabolic pathway is analogous to the metabolism of testosterone (B1683101) to etiocholanolone. The stereoisomer of this compound, 19-norandrosterone (B1242311), is formed through the action of 5α-reductase and 3α-HSD.[2][3]
Quantitative Data on Excretion
The urinary excretion of this compound is a critical aspect of its use as a biomarker. The concentration and detection window can vary based on the administered compound, dosage, route of administration, and individual metabolism. The following tables summarize quantitative data from various studies.
Table 1: Urinary Concentrations of this compound After Administration of Nandrolone or its Precursors.
| Administered Compound | Dose and Route | Peak Urinary Concentration of this compound (ng/mL) | Time to Peak Concentration | Reference |
| Nandrolone (ophthalmic solution) | Therapeutic dose, 3 days | 70 | 56 hours | [1][4] |
| 19-nor-4-androstene-3,17-dione | 1.0 µg, oral | 0.68 ± 0.36 (as 19-NA) | - | [5][6] |
| 19-nor-4-androstene-3,17-dione | 2.5 µg, oral | 1.56 ± 0.86 (as 19-NA) | - | [5][6] |
| 19-nor-4-androstene-3,17-dione | 5.0 µg, oral | 3.89 ± 3.11 (as 19-NA) | - | [5][6] |
| Nutritional Supplement containing norsteroids | Single dose (2 tablets) | Varies, often lower than 19-norandrosterone in the initial hours | Fluctuates, can exceed 19-norandrosterone after 6 hours | [7][8] |
Table 2: Ratio of 19-Norandrosterone (19-NA) to this compound (19-NE) in Urine.
| Condition | 19-NA/19-NE Ratio | Time Post-Administration | Reference |
| Early Excretion Phase | > 1.0 | < 6 hours | [7][8] |
| Later Excretion Phase | < 1.0 (can be reversed) | > 6 hours | [7][8] |
Experimental Protocols
The detection of this compound in urine typically involves sample preparation followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting steroids from urine is solid-phase extraction.
-
Sample Pre-treatment: Adjust the pH of a 2-5 mL urine sample to approximately 7.
-
Enzymatic Hydrolysis: Add β-glucuronidase from E. coli to the urine sample and incubate at 50-60°C for 1-2 hours to cleave glucuronide conjugates.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with one column volume of methanol (B129727) followed by one column volume of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-interfering solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
Elution: Elute the steroids from the cartridge with an organic solvent such as methanol or ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
GC-MS Analysis
-
Derivatization: The hydroxyl and keto groups of steroids are chemically modified to increase their volatility and thermal stability for GC analysis. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as trimethyliodosilane (TMIS) or ammonium (B1175870) iodide (NH₄I). The sample is heated at 60-80°C for 20-30 minutes.[7]
-
GC Separation: A non-polar capillary column (e.g., HP-5MS) is typically used. The oven temperature is programmed to ramp from an initial temperature (e.g., 150°C) to a final temperature (e.g., 300°C) to separate the different steroids.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity. Characteristic ions for the derivatized this compound are monitored.
LC-MS/MS Analysis
LC-MS/MS offers the advantage of analyzing conjugated steroids directly, potentially eliminating the need for hydrolysis and derivatization.
-
LC Separation: A C18 reversed-phase column is commonly used with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate (B1220265) to improve ionization.
-
MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. A specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides very high selectivity and sensitivity.[9][10]
Signaling Pathways and Biological Activity
Currently, there is limited evidence for direct, significant biological activity or signaling pathways specifically initiated by this compound. Its primary role in the scientific literature is that of a biomarker for the administration of its parent compounds.
The parent compound, nandrolone, is a known agonist of the androgen receptor (AR).[3][11] While some metabolites of androgens can also interact with the AR, the binding affinity of this compound for the AR has not been extensively studied and is presumed to be significantly lower than that of nandrolone or testosterone. Research on the transcriptional activation potential of this compound is also scarce. Therefore, it is generally considered to be an inactive metabolite.
Conclusion
This compound is a key metabolite in the biotransformation of nandrolone. Its reliable detection in urine serves as a cornerstone in the fight against doping in sports. While its direct biological activity appears to be minimal, a thorough understanding of its formation, excretion kinetics, and analytical detection is crucial for researchers, clinicians, and professionals in drug development and toxicology. Future research may further elucidate any subtle biological roles of this and other steroid metabolites.
References
- 1. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]
- 2. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arborassays.com [arborassays.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Quantification of 19-Norandrosterone and this compound Conjugates in plasma and urine samples by LC/MS/MS: Metabolic Studies with Nanadrolone | Agence mondiale antidopage [wada-ama.org]
- 11. Metabolism and receptor binding of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
19-Noretiocholanolone: A Pharmacological and Analytical Overview
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the current scientific understanding of 19-noretiocholanolone. It is important to note that the majority of available research focuses on its role as a metabolite of the anabolic androgenic steroid (AAS) nandrolone (B1676933), primarily in the context of anti-doping analysis. Direct pharmacological studies on the intrinsic activity of this compound are limited.
Introduction
This compound (5β-estran-3α-ol-17-one) is a significant urinary and plasma metabolite of the synthetic anabolic steroid nandrolone (19-nortestosterone) and its prohormones, such as 19-norandrostenedione.[1][2][3] As a detectable marker of nandrolone administration, its presence in biological fluids is a key indicator in anti-doping tests.[4][5] Understanding the metabolism, detection, and potential (though largely uncharacterized) pharmacology of this compound is crucial for researchers in pharmacology, toxicology, and sports science. This guide provides an in-depth summary of the existing knowledge, including metabolic pathways, analytical methodologies, and the current understanding of its pharmacological profile.
Metabolism and Pharmacokinetics
This compound is formed from its parent compound, nandrolone, through a series of metabolic conversions. The primary pathway involves the reduction of nandrolone by the enzyme 5α-reductase.[1][6] The metabolism of nandrolone results in two major metabolites: 19-norandrosterone (B1242311) (19-NA) and this compound (19-NE).[2][7][8] These metabolites are then typically conjugated with glucuronic acid or sulfate (B86663) before being excreted in the urine.[6]
The ratio of 19-NA to 19-NE in urine can fluctuate, with 19-NA generally being more abundant in the early stages of excretion.[3] However, the ratio can reverse over time.[3]
Quantitative Data on this compound as a Metabolite
The following table summarizes reported concentrations of this compound in biological fluids after administration of its precursors.
| Precursor Administered | Dose and Route | Biological Fluid | Peak Concentration of this compound | Reference |
| Nandrolone Prohormone (Nutritional Supplement) | Not specified | Urine | Variable, detected after consumption | [3] |
| 19-Norandrostenedione | 10 µg, oral | Urine | Detected in all samples | [7] |
| Androstenedione (contaminated with 19-norandrostenedione) | 100-300 mg/day | Urine | 3.8 - 10.2 ng/mL (as 19-norandrosterone) | [7] |
Core Pharmacology
The direct pharmacological activity of this compound is not well-characterized. As a metabolite of nandrolone, its potential for interaction with steroid receptors, particularly the androgen receptor (AR), is of interest. Nandrolone itself is a potent agonist of the AR, and this interaction mediates its anabolic and androgenic effects.[2][6]
The binding affinity of this compound to the AR has not been reported in the reviewed literature. However, it is known that the 5α-reduction of nandrolone to 5α-dihydronandrolone significantly decreases its binding affinity for the AR.[6] This suggests that further metabolites like this compound may also have a lower affinity for the AR compared to the parent compound.
Hypothetical Androgen Receptor Signaling Pathway
The diagram below illustrates a generalized signaling pathway for an androgenic steroid. It is important to emphasize that the activity of this compound within this pathway has not been experimentally determined.
Experimental Protocols
The detection and quantification of this compound are primarily achieved through chromatographic techniques coupled with mass spectrometry. Below are detailed methodologies for its analysis and for assessing its potential receptor binding activity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound
This protocol is a synthesized representation of methods described in the literature for the analysis of nandrolone metabolites.[3][7][8]
Objective: To detect and quantify this compound in a human urine sample.
Materials:
-
Urine sample
-
Phosphate (B84403) buffer (pH 6.9)
-
β-glucuronidase from E. coli
-
Internal standard (e.g., methylandrostanediol)
-
Methanol
-
Derivatizing agents: N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and trimethyliodosilane (TMIS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
To 2 mL of urine, add an appropriate amount of the internal standard.
-
Add 1 mL of phosphate buffer (pH 6.9).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate at 50°C for 60 minutes to hydrolyze the conjugated metabolites.
-
-
Extraction:
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., diethyl ether or a mixture of n-pentane and ethyl acetate).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in methanol.
-
Add the derivatizing agents (MSTFA and TMIS).
-
Incubate at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the steroids.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the analytes.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the TMS-derivatized this compound and the internal standard.
-
-
Quantification:
-
The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
-
Androgen Receptor Competitive Binding Assay
This is a generalized protocol for a competitive binding assay to determine the affinity of a test compound for the androgen receptor. This method could be employed to study this compound.
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the androgen receptor.
Materials:
-
Recombinant androgen receptor or a cytosolic preparation containing the AR.
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).
-
Unlabeled dihydrotestosterone (B1667394) (for standard curve).
-
Test compound (this compound).
-
Assay buffer.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the unlabeled dihydrotestosterone to generate a standard curve.
-
Prepare a series of dilutions of the test compound.
-
-
Assay Setup:
-
In a series of tubes, add a constant amount of the androgen receptor preparation.
-
Add a constant amount of the radiolabeled androgen to each tube.
-
To the standard curve tubes, add increasing concentrations of unlabeled dihydrotestosterone.
-
To the test compound tubes, add increasing concentrations of this compound.
-
Include tubes for total binding (radiolabeled androgen and receptor only) and non-specific binding (radiolabeled androgen, receptor, and a high concentration of unlabeled dihydrotestosterone).
-
-
Incubation:
-
Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radiolabeled androgen from the free radiolabeled androgen. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
-
Scintillation Counting:
-
Add the supernatant (containing the bound ligand) to scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radiolabeled androgen as a function of the log concentration of the unlabeled competitor (dihydrotestosterone or the test compound).
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the binding of the radiolabeled ligand).
-
The relative binding affinity (RBA) of the test compound can be calculated by comparing its IC₅₀ to that of the standard (dihydrotestosterone).
-
Conclusion
This compound is a well-established and crucial metabolite for the detection of nandrolone abuse in sports. Its metabolism and analytical detection are well-documented, providing a solid foundation for its use as a biomarker. However, a significant gap exists in the understanding of its direct pharmacological effects. Future research should focus on characterizing the binding affinity of this compound for the androgen receptor and other steroid receptors, as well as its potential to activate or inhibit downstream signaling pathways. Such studies would provide a more complete picture of the pharmacological profile of this nandrolone metabolite and its potential contribution to the overall effects of its parent compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. u-pad.unimc.it [u-pad.unimc.it]
- 6. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of 19-Noretiocholanolone by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Noretiocholanolone (19-NE) is a significant metabolite of the anabolic steroid nandrolone (B1676933). Its detection and quantification in biological matrices, primarily urine, are crucial in various fields, including sports anti-doping control, clinical toxicology, and pharmaceutical drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the determination of 19-NE. This document provides detailed application notes and a comprehensive protocol for the analysis of this compound by GC-MS, intended for researchers, scientists, and professionals in drug development.
Principle of the Method
The analytical procedure involves the enzymatic hydrolysis of conjugated 19-NE in urine, followed by liquid-liquid extraction to isolate the analyte. The extracted compound is then derivatized to increase its volatility and improve its chromatographic properties. The derivatized sample is subsequently injected into a GC-MS system for separation and detection. Quantification is typically achieved using the selected ion monitoring (SIM) mode, which offers high sensitivity and selectivity.
Experimental Protocols
Sample Preparation (Urine)
This protocol is adapted from established methods for the analysis of nandrolone metabolites in urine.[1][2][3]
a. Enzymatic Hydrolysis:
-
To 5 mL of urine in a screw-capped glass tube, add an appropriate internal standard.
-
Add 1 mL of phosphate (B84403) buffer (pH 6.9).[1]
-
Vortex the mixture gently.
-
Incubate the mixture at 50-55°C for 60 minutes to deconjugate the steroids.[1][4]
b. Liquid-Liquid Extraction:
-
Allow the hydrolyzed sample to cool to room temperature.
-
Add a suitable extraction solvent such as n-pentane.[2]
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
c. Derivatization:
-
To the dried residue, add 50 µL of a derivatization agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and trimethyliodosilane (TMIS).[1][3]
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized this compound.
a. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 6890 or equivalent.[3]
-
Column: HP-1 or equivalent (e.g., 17-m length, 0.20-mm i.d., 0.33-µm film thickness).[1]
-
Carrier Gas: Helium.[1]
-
Injection Port Temperature: 270°C.[1]
-
Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp 1: Increase by 20°C/min to 220°C.
-
Ramp 2: Increase by 4.4°C/min to 320°C, hold for 5.27 min.[1]
-
b. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Transfer Line Temperature: 300°C.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Specific m/z values for the derivatized this compound should be selected. For instance, for the TMS-derivatized form, ions such as m/z 420, 405, and 315 can be monitored.[1]
Data Presentation
Quantitative data for the analysis of this compound and its related metabolite 19-Norandrosterone (B1242311) are summarized below.
Table 1: Calibration Curve Parameters for 19-NA and 19-NE [1]
| Analyte | Concentration Range (ng/mL) | Calibration Equation | Correlation Coefficient (r²) |
| 19-Norandrosterone (19-NA) | 0.5 - 6 | y = 0.0144x - 0.0001 | 0.9953 |
| 10 - 400 | y = 0.00117x - 0.0859 | 0.9984 | |
| This compound (19-NE) | 0.5 - 6 | y = 0.0152x + 0.0026 | 0.9989 |
| 10 - 400 | y = 0.0095x + 0.1068 | 0.9989 |
Table 2: Recovery of 19-NA and 19-NE from Spiked Urine Samples [1]
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) |
| 19-Norandrosterone (19-NA) | 4 | 110.4 |
| 10 | 110.7 | |
| 50 | 85.7 | |
| This compound (19-NE) | 4 | 131.9 |
| 10 | 129.7 | |
| 50 | 88.2 |
Table 3: Limits of Quantification (LOQ) for 19-NA and 19-NE [2]
| Analyte | Matrix | Limit of Quantification (ng/mL) |
| 19-Norandrosterone (19-NA) | Urine | 2 |
| This compound (19-NE) | Urine | 2 |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for GC-MS analysis of this compound.
Discussion
The presented GC-MS method provides a reliable and sensitive approach for the determination of this compound in urine. The sample preparation procedure, including enzymatic hydrolysis and derivatization, is critical for achieving accurate and reproducible results. The use of selected ion monitoring in the mass spectrometric detection enhances the specificity of the analysis, allowing for low limits of detection and quantification, which are essential in anti-doping and clinical settings.[2][5] The quantitative data presented demonstrate good linearity and recovery, validating the suitability of this method for routine analysis. Researchers should ensure proper validation of the method in their respective laboratories to guarantee the quality and reliability of the generated data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]
- 5. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 19-Noretiocholanolone in Human Urine by LC-MS/MS: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Noretiocholanolone (19-NE) is a key urinary metabolite of the anabolic steroid nandrolone (B1676933) and its prohormones.[1] Its detection and quantification are of significant interest in anti-doping control and metabolism studies. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method involves enzymatic hydrolysis of conjugated metabolites, followed by liquid-liquid extraction (LLE) and subsequent analysis by LC-MS/MS operating in positive electrospray ionization (ESI+) mode.
Experimental Workflow Overview
The overall experimental workflow for the quantification of this compound is depicted below. The process begins with urine sample collection, followed by enzymatic hydrolysis to liberate the free form of the analyte. A liquid-liquid extraction is then performed to isolate and concentrate the this compound. The extracted sample is subsequently analyzed by a triple quadrupole LC-MS/MS system.
Caption: Workflow for this compound analysis.
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Deuterated this compound (internal standard)
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (0.8 M, pH 7.0)
-
Potassium carbonate/bicarbonate buffer (20%, 1:1 v/v, pH ~9)
-
tert-Butyl methyl ether (HPLC grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
Sample Preparation: Enzymatic Hydrolysis and Liquid-Liquid Extraction
This protocol is adapted from a standard procedure for steroid analysis in urine.[2]
-
Transfer 2 mL of urine sample into a clean glass tube.
-
Add a known amount of deuterated this compound internal standard solution.
-
Add 1 mL of 0.8 M phosphate buffer (pH 7.0).
-
Add 25 µL of β-glucuronidase solution.
-
Vortex the mixture vigorously.
-
Incubate the sample at 50°C for 1 hour for enzymatic hydrolysis.
-
Stop the hydrolysis by adding 750 µL of 20% potassium carbonate/bicarbonate buffer.
-
Add 5 mL of tert-butyl methyl ether to the tube.
-
Shake the mixture for 15 minutes to extract the analytes into the organic phase.
-
Centrifuge the sample to achieve phase separation.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
Effective chromatographic separation is crucial for resolving this compound from its isomers, such as 19-norandrosterone (B1242311), and other endogenous matrix components. A reversed-phase C18 or a biphenyl (B1667301) column can provide the necessary selectivity for steroid analysis.[3][4]
| Parameter | Recommended Conditions |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | Reversed-phase C18 or Biphenyl column (e.g., 100 x 2.1 mm, <3 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate. |
| Mobile Phase B | Methanol with 0.1% formic acid. |
| Flow Rate | 0.3 - 0.5 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 10 µL. |
| Gradient Elution | A representative gradient is provided in the table below. |
Table 1: Representative LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 1.0 | 80 | 20 |
| 8.0 | 20 | 80 |
| 9.0 | 20 | 80 |
| 9.1 | 80 | 20 |
| 12.0 | 80 | 20 |
Mass Spectrometry (MS) Conditions
The analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5][6]
| Parameter | Recommended Conditions |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Capillary Voltage | Optimized for maximum signal intensity of the precursor ion. |
| Source Temperature | Typically between 120-150°C. |
| Desolvation Gas Flow & Temperature | Optimized for efficient desolvation (e.g., Nitrogen at 600-800 L/hr and 350-450°C). |
| Collision Gas | Argon. |
| MRM Transitions | Specific precursor and product ions for this compound and its deuterated internal standard need to be determined by infusing the standards and optimizing the collision energy for each transition. A second, qualifying transition is recommended for confirmation. |
Table 2: Hypothetical MRM Transitions for this compound
Note: These values are for illustrative purposes and must be empirically determined and optimized on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Qualifier |
| This compound | 277.2 | 259.2 | 15 | 241.2 | 25 |
| Deuterated this compound (d4) | 281.2 | 263.2 | 15 | 245.2 | 25 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the metabolic pathway leading to the formation of this compound and the logic of its quantification using an internal standard.
Caption: Metabolism and quantification of 19-NE.
Data Presentation and Method Performance
Quantitative data should be presented in clear, structured tables. The method should be validated to demonstrate its suitability for the intended purpose. Key validation parameters include linearity, accuracy, precision, limit of quantification (LOQ), and recovery.
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 1,520 | 10,150 | 0.150 |
| 2.5 | 3,800 | 10,200 | 0.373 |
| 5.0 | 7,650 | 10,100 | 0.757 |
| 10.0 | 15,100 | 10,180 | 1.483 |
| 25.0 | 37,800 | 10,120 | 3.735 |
| 50.0 | 75,500 | 10,150 | 7.438 |
| 100.0 | 152,000 | 10,210 | 14.887 |
Table 4: Method Validation Summary (Illustrative)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Calibration Range | - | 1.0 - 100 ng/mL |
| LLOQ | S/N > 10 | 1.0 ng/mL[7] |
| Accuracy | 85-115% (80-120% at LLOQ) | Within ±10% |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | < 8% |
| Recovery | Consistent and reproducible | > 85% |
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in human urine using LC-MS/MS. The detailed protocol for sample preparation, along with the specified chromatographic and mass spectrometric conditions, offers a robust and sensitive method for researchers, scientists, and drug development professionals. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
- 1. Quantification of 19-Norandrosterone and this compound conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Consequence of boar edible tissue consumption on urinary profiles of nandrolone metabolites. I. Mass spectrometric detection and quantification of 19-norandrosterone and this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Extraction of 19-Noretiocholanolone from Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
19-Noretiocholanolone (19-NE) is a key urinary metabolite of the anabolic steroid nandrolone (B1676933) (19-nortestosterone).[1][2][3] Its detection and quantification in urine are crucial for various applications, including sports doping control, clinical toxicology, and metabolism studies.[1][2][3][4] This application note provides a detailed protocol for the efficient extraction of 19-NE from human urine samples, preparing them for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The protocol incorporates an enzymatic hydrolysis step to cleave conjugated metabolites, followed by a robust extraction method. In urine, 19-NE is primarily present as a glucuronide conjugate.[5] Enzymatic hydrolysis is therefore essential to liberate the free steroid for accurate quantification.
Experimental Protocols
This protocol outlines a common and effective method for the extraction of this compound from urine, primarily adapted from methodologies described in anti-doping and clinical chemistry literature. The process involves enzymatic hydrolysis, followed by extraction and purification.
Materials and Reagents
-
Phosphate (B84403) buffer (pH 6.9)[7]
-
Sodium bicarbonate (NaHCO₃) and Sodium carbonate (Na₂CO₃) mixture (10:1, w/w)[7]
-
Organic solvents: Methanol (B129727), n-Pentane[6]
-
Solid-Phase Extraction (SPE) Cartridges: C18 type[7]
-
Internal Standard (e.g., methylandrostanediol)[7]
-
Derivatizing agent for GC-MS analysis (e.g., MSTFA - N-methyl-N-trimethylsilyltrifluoroacetamide)[2][8]
Procedure
-
Sample Preparation:
-
Depending on the specific gravity, use a urine volume of 1.5 to 10 mL.[7]
-
Add an equal volume of acetate (B1210297) buffer to the urine sample.[7]
-
Spike the sample with an appropriate internal standard.[7]
-
-
Enzymatic Hydrolysis:
-
Extraction:
-
Option A: Liquid-Liquid Extraction (LLE)
-
Option B: Solid-Phase Extraction (SPE)
-
-
Sample Clean-up and Derivatization (for GC-MS analysis):
-
Instrumental Analysis:
Data Presentation
The following table summarizes quantitative data for the extraction and analysis of this compound from various studies.
| Parameter | Method | Value | Reference |
| Recovery of 19-NE | LLE | 131.9% at 4 ng/mL | [7] |
| 129.7% at 10 ng/mL | [7] | ||
| 88.2% at 50 ng/mL | [7] | ||
| Linearity (High Conc.) | GC-MS | 10 to 400 ng/mL (r² = 0.9989) | [7] |
| Limit of Quantification (LOQ) | GC-MS/MS & GC-C-IRMS | 2 ng/mL | [6] |
| LC/MS/MS & GC/MS | <1 ng/mL | [11] | |
| Lowest Detectable Conc. | GC-MS | 0.5 ng/mL | [7] |
Mandatory Visualization
Caption: Workflow for the extraction of this compound from urine.
References
- 1. Gas chromatographic/mass spectrometric analysis of 19-nortestosterone urinary metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wada-ama.org [wada-ama.org]
- 5. researchgate.net [researchgate.net]
- 6. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Consequence of boar edible tissue consumption on urinary profiles of nandrolone metabolites. I. Mass spectrometric detection and quantification of 19-norandrosterone and this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 19-Noretiocholanolone for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 19-Noretiocholanolone, a key metabolite of nandrolone (B1676933) and other 19-norsteroids, for analysis by gas chromatography-mass spectrometry (GC-MS). The following sections outline the necessary procedures for sample preparation, derivatization, and subsequent GC-MS analysis, along with relevant quantitative data.
Introduction
This compound (19-NE) is a significant metabolite in doping control analysis and metabolic studies of anabolic androgenic steroids. Due to its polar functional groups, 19-NE is not sufficiently volatile for direct analysis by gas chromatography. Derivatization is a critical step to increase its volatility and thermal stability, thereby improving chromatographic separation and detection sensitivity. The most common and effective method for the derivatization of 19-NE is silylation, which involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group.
Experimental Protocols
This section details the protocols for the extraction of this compound from urine, followed by enzymatic hydrolysis and derivatization.
Sample Preparation: Extraction and Hydrolysis from Urine
Prior to derivatization, this compound and its conjugates must be extracted from the biological matrix and the conjugates hydrolyzed to yield the free steroid.
Materials:
-
Urine sample
-
Phosphate (B84403) buffer (pH 6.9)
-
β-glucuronidase from E. coli
-
Diethyl ether
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To a centrifuge tube containing the urine sample, add 1 mL of phosphate buffer (pH 6.9).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 50°C for 60 minutes to perform enzymatic hydrolysis.[1]
-
After incubation, allow the sample to cool to room temperature.
-
Perform a liquid-liquid extraction by adding 5 mL of diethyl ether.
-
Vortex the mixture vigorously and then centrifuge at 2000 rpm for 8 minutes.[1]
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue with 200 µL of methanol and transfer to a conical injection vial.[1]
-
Evaporate the methanol to dryness under a stream of nitrogen. The sample is now ready for derivatization.
Derivatization Protocol: Trimethylsilylation (TMS)
This protocol describes the formation of trimethylsilyl derivatives of this compound using a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and a catalyst.
Materials:
-
Dried sample extract
-
Derivatization mixture: N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst such as trimethyliodosilane (TMIS) or trimethylchlorosilane (TMCS).[1][2]
-
Heating block or oven
-
GC-MS autosampler vials
Protocol:
-
To the dried extract in the conical injection vial, add 50 µL of the TMS derivatization mixture (e.g., MSTFA-TMIS).[1]
-
Seal the vial tightly.
-
Heat the vial at 70°C for 30 minutes to facilitate the derivatization reaction.[2]
-
After heating, allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
Quantitative Data
The following table summarizes quantitative data obtained from the analysis of derivatized this compound by GC-MS.
| Parameter | Value | Reference |
| Linearity Range | 10 - 400 ng/mL | [1] |
| Regression Equation | y = 0.0095x + 0.1068 | [1] |
| Correlation Coefficient (r²) | 0.9989 | [1] |
| Extraction Recovery | ||
| at 4 ng/mL | 131.9% | [1] |
| at 10 ng/mL | 129.7% | [1] |
| at 50 ng/mL | 88.2% | [1] |
| Lowest Detectable Concentration | 0.5 ng/mL | [1] |
| Retention Time (RT) | 6.58 min | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to GC-MS analysis of this compound.
Caption: Workflow for this compound Analysis.
References
Application Notes and Protocols for Enzymatic Hydrolysis of 19-Noretiocholanolone Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Noretiocholanolone (19-NE) is a significant metabolite of the anabolic steroid nandrolone (B1676933) (19-nortestosterone) and its prohormones.[1][2][3] In humans, after administration, nandrolone is metabolized, and its metabolites, including 19-NE and 19-norandrosterone (B1242311) (19-NA), are primarily excreted in urine as glucuronide and sulfate (B86663) conjugates.[3][4][5] To accurately quantify 19-NE in biological samples, particularly for anti-doping analysis and metabolic studies, a hydrolysis step is necessary to cleave the conjugate moiety, liberating the free steroid for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[1][6][7] Enzymatic hydrolysis using β-glucuronidase is a widely employed method due to its specificity and mild reaction conditions compared to chemical hydrolysis.[8]
This document provides detailed application notes and protocols for the enzymatic hydrolysis of this compound glucuronide, sample preparation, and subsequent analysis by GC-MS.
Data Presentation
Table 1: Optimal Conditions for Enzymatic Hydrolysis of Steroid Glucuronides
| Parameter | E. coli β-glucuronidase | Helix pomatia β-glucuronidase/arylsulfatase | Abalone Entrails β-glucuronidase |
| Optimal pH | 6.0 - 7.0[9][10] | ~5.2 | ~5.2 |
| Optimal Temperature | 37°C - 50°C[11] | 55°C | 42°C |
| Incubation Time | 1 hour[11] | 2 - 3 hours | 20 hours |
| Typical Enzyme Concentration | 50 µL (activity not specified)[11] | 25 µL (G = 105 FU/mL, S = 106 RU/mL)[11] | 12,000 units |
| Notes | Essentially free of sulfatase activity.[10] | Contains both β-glucuronidase and arylsulfatase activity. | Selected for hydrolysis of various natural steroids in bovine urine. |
Table 2: Urinary Concentrations of this compound (19-NE) after Administration of Nandrolone or its Precursors
| Administration | Maximum Concentration of 19-NE (ng/mL) | Time to Maximum Concentration | Ratio of 19-NA to 19-NE | Reference |
| Nutritional Supplement containing 19-norsteroids | Fluctuates, can exceed 19-NA concentration after 6 hours | > 6 hours | < 1.0 after 6 hours | [1][12] |
| Boar Tissue Consumption | 0.5 - 1.2 µg/L (0.5 - 1.2 ng/mL) | ~10 hours | 19-NA concentrations were higher (3.1 to 7.5 µg/L) | [13] |
Experimental Protocols
Protocol 1: Sample Preparation and Enzymatic Hydrolysis of this compound Glucuronide from Urine
This protocol is adapted from methodologies used in anti-doping and clinical chemistry.[6][7][11]
1. Materials:
-
Urine sample
-
β-glucuronidase from E. coli (e.g., Sigma-Aldrich)[9]
-
Phosphate (B84403) buffer (0.1 M, pH 6.9)[11]
-
Internal standard (e.g., methylandrostanediol)
-
n-Pentane or other suitable extraction solvent
-
Centrifuge tubes
-
Water bath or incubator
2. Procedure:
-
To 2 mL of urine in a centrifuge tube, add an appropriate amount of internal standard.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.9).[11]
-
Add 50 µL of β-glucuronidase from E. coli.[11]
-
Vortex the mixture gently.
-
Incubate the sample at 50°C for 1 hour in a water bath.[11]
-
After incubation, cool the sample to room temperature.
-
Proceed with liquid-liquid extraction (Protocol 2).
Protocol 2: Liquid-Liquid Extraction of Hydrolyzed this compound
1. Materials:
-
Hydrolyzed urine sample from Protocol 1
-
n-Pentane or a mixture of n-pentane and diethyl ether
-
Sodium hydroxide (B78521) solution (for pH adjustment)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
2. Procedure:
-
Adjust the pH of the hydrolyzed urine sample to >9 with sodium hydroxide solution.
-
Add 5 mL of n-pentane to the sample.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) with another 5 mL of n-pentane and combine the organic extracts.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.[7]
-
The dried residue is now ready for derivatization (Protocol 3).
Protocol 3: Derivatization for GC-MS Analysis
Silylation is a common derivatization technique for steroids to increase their volatility and improve chromatographic performance.[11]
1. Materials:
-
Dried extract from Protocol 2
-
Derivatization reagent: N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst such as trimethyliodosilane (TMIS) or ammonium (B1175870) iodide and a thiol like dithiothreitol.[7][11]
-
Heating block or oven
-
GC-MS vials
2. Procedure:
-
To the dried extract, add 100 µL of the derivatization reagent mixture (e.g., MSTFA-NH4I-dithioerythritol).
-
Seal the vial tightly.
-
Heat the vial at 70°C for 30 minutes.[7]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. A 1 µL aliquot is typically injected into the GC-MS system.[7]
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Metabolic pathway of nandrolone to this compound glucuronide.
References
- 1. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nandrolone - Wikipedia [en.wikipedia.org]
- 3. Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wada-ama.org [wada-ama.org]
- 5. benchchem.com [benchchem.com]
- 6. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol: Solid-Phase Extraction (SPE) for 19-Noretiocholanolone Cleanup
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Noretiocholanolone (19-NE) is a significant metabolite of nandrolone (B1676933) and other 19-norsteroids, which are synthetic anabolic steroids.[1][2] Its detection and quantification in biological matrices, particularly urine, are crucial in various fields, including sports anti-doping control, clinical research, and pharmaceutical drug development.[2][3][4][5] Given the complexity of biological samples, a robust sample cleanup procedure is essential to remove interfering substances and concentrate the analyte of interest prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[1][3][4]
Solid-Phase Extraction (SPE) is a widely adopted and effective technique for the cleanup and concentration of analytes from complex mixtures.[6][7] This application note provides a detailed protocol for the cleanup of this compound from urine samples using reversed-phase SPE.
Principle of Solid-Phase Extraction
SPE operates on the principle of partitioning an analyte between a solid stationary phase and a liquid mobile phase. The process involves four key steps:
-
Conditioning: The sorbent bed of the SPE cartridge is treated with a solvent, typically methanol (B129727), to activate the functional groups.[8]
-
Equilibration: The sorbent is then rinsed with a solution that mimics the sample matrix, usually water or a buffer, to prepare it for sample loading.[8]
-
Loading: The sample containing the analyte of interest is passed through the cartridge. The analyte and some endogenous interferences are retained on the sorbent.
-
Washing: The cartridge is washed with a solvent or a series of solvents to selectively remove weakly bound interfering compounds while the analyte of interest remains bound to the sorbent.
-
Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, allowing the purified and concentrated analyte to be collected.[8]
Experimental Protocol
This protocol is adapted from a validated method for the extraction of this compound from human urine.[1][9]
Materials:
-
SPE Cartridge: C18 type (e.g., Sep-Pak Plus C18)[1]
-
Methanol (HPLC grade)
-
Deionized Water
-
Hexane (B92381) (HPLC grade)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge. Do not allow the cartridge to dry out.[1]
-
-
SPE Cartridge Equilibration:
-
Pass 5 mL of deionized water through the cartridge. Ensure a small amount of water remains on top of the sorbent bed to prevent it from drying.[1]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned and equilibrated SPE cartridge.
-
-
Washing Steps:
-
Elution:
-
Elute the this compound and other retained steroids from the cartridge with 5 mL of methanol into a clean collection tube.[9]
-
-
Dry-down and Reconstitution:
Data Presentation
The following table summarizes the recovery efficiency of the SPE method for this compound (19-NE) and its related metabolite, 19-Norandrosterone (B1242311) (19-NA), at different concentrations in urine.[9]
| Analyte | Target Concentration (ng/mL) | Recovery (%) |
| This compound (19-NE) | 4 | 131.9 |
| 10 | 129.7 | |
| 50 | 88.2 | |
| 19-Norandrosterone (19-NA) | 4 | 110.4 |
| 10 | 110.7 | |
| 50 | 85.7 |
Visualizations
Caption: Workflow for this compound cleanup using SPE.
Conclusion
This solid-phase extraction protocol using a C18 reversed-phase cartridge provides an effective and reliable method for the cleanup and concentration of this compound from urine samples. The high recovery rates demonstrate the suitability of this method for applications requiring accurate and precise quantification of this important steroid metabolite. The outlined procedure can be readily integrated into analytical workflows for doping control, clinical diagnostics, and pharmacological research.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wada-ama.org [wada-ama.org]
- 5. wada-ama.org [wada-ama.org]
- 6. selectscience.net [selectscience.net]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 19-Noretiocholanolone in Sports Doping Control
Introduction
19-Noretiocholanolone (19-NE) is a key secondary metabolite of the anabolic steroid nandrolone (B1676933) (19-nortestosterone) and its various prohormones.[1][2] Its detection in athlete urine is a critical component of anti-doping programs worldwide. While 19-norandrosterone (B1242311) (19-NA) is the primary urinary metabolite of nandrolone, the analysis of 19-NE provides valuable confirmatory evidence and can be particularly useful in specific doping scenarios.[3][4] For instance, the determination of 19-NE is helpful in cases involving "unstable" urine samples, during the late phases of excretion, or when there is co-administration of 5α-reductase inhibitors.[3][5] This document provides detailed application notes and protocols for the detection and quantification of this compound in sports doping control.
Metabolic Pathway of Nandrolone
Nandrolone is metabolized in the body, primarily by the enzyme 5α-reductase, into several metabolites that can be detected in urine.[1] The main metabolites are 19-norandrosterone (19-NA) and this compound (19-NE).[4] These metabolites are typically excreted as glucuronide and sulfate (B86663) conjugates.[4][6] The ratio of 19-NA to 19-NE can fluctuate, with 19-NA generally being higher in the early stages of excretion.[7][8]
Analytical Methods
The primary analytical techniques for the detection and quantification of 19-NE in doping control are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][6][9] For confirmation of the origin of 19-norsteroids (endogenous vs. exogenous), Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is employed, particularly when 19-NA concentrations fall within a specific range (e.g., 2.5 to 15 ng/mL).[3][5][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound.
Table 1: GC-MS Analysis Parameters
| Parameter | Value | Reference |
|---|---|---|
| Lower Calibration Curve Range | 0.5 - 6 ng/mL | [7] |
| Higher Calibration Curve Range | 10 - 400 ng/mL | [7] |
| Limit of Quantification (LOQ) | 2 ng/mL | [3][5] |
| Limit of Detection (LOD) | ~0.3 - 0.5 ng/mL | [11] |
| Recovery at 4 ng/mL | 131.9% | [7] |
| Recovery at 10 ng/mL | 129.7% | [7] |
| Recovery at 50 ng/mL | 88.2% |[7] |
Table 2: Reporting Thresholds
| Analyte | Threshold for Adverse Analytical Finding | Reference |
|---|
| 19-Norandrosterone (19-NA) | > 2 ng/mL |[6][11] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine
This protocol outlines a typical procedure for the analysis of 19-NE using GC-MS.
1. Sample Preparation
-
Hydrolysis: To a urine sample, add phosphate (B84403) buffer (pH 6.9) and β-glucuronidase from E. coli. Incubate at 50°C for 60 minutes to hydrolyze the conjugated metabolites.[3][7]
-
Extraction: Extract the hydrolyzed urine with n-pentane.[3][5]
-
Purification (Optional but recommended for GC-C-IRMS): For cleaner samples, especially for IRMS analysis, a liquid chromatographic step (e.g., HPLC) can be used to purify the extract.[3][5]
-
Evaporation: Evaporate the sample to dryness under a stream of nitrogen.[7]
2. Derivatization
-
Add 50 µL of a derivatization mixture, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with an activator like trimethyliodosilane (TMIS).[7][8]
-
Heat the sample at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[7]
3. GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.[7]
-
Gas Chromatography: Use a suitable capillary column (e.g., a non-polar column like a DB-1 or equivalent). The temperature program should be optimized to separate 19-NE from other steroids.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the 19-NE derivative. For example, for TMS-derivatized 19-NE, characteristic ions might include m/z 420, 405, and 315.[7]
Protocol 2: LC-MS/MS Analysis of this compound Conjugates
LC-MS/MS allows for the direct analysis of conjugated metabolites without the need for hydrolysis and derivatization.[6]
1. Sample Preparation
-
Dilution: Dilute the urine sample with a suitable buffer.
-
Filtration/Centrifugation: Remove any particulate matter by filtering or centrifuging the sample.
2. LC-MS/MS Analysis
-
Liquid Chromatography: Use a reverse-phase C18 column with a gradient elution program using mobile phases such as water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the glucuronide and sulfate conjugates of 19-NE should be monitored for quantification and confirmation.
Concluding Remarks
The detection of this compound is an integral part of the analytical strategy for controlling the misuse of nandrolone and its precursors in sports.[11] While 19-NA is the primary target, the analysis of 19-NE provides crucial supporting evidence. The choice between GC-MS and LC-MS/MS will depend on the laboratory's specific standard operating procedures and the desire to analyze conjugated metabolites directly. Adherence to validated analytical protocols is essential for obtaining accurate and defensible results in the context of sports doping control. The consumption of certain over-the-counter nutritional supplements may lead to positive tests for nandrolone metabolites, including 19-NE.[7][8]
References
- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nandrolone - Wikipedia [en.wikipedia.org]
- 3. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of 19-Norandrosterone and this compound conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chromatography-online.org [chromatography-online.org]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
Application of GC-C-IRMS for the Analysis of 19-Noretiocholanolone: A Detailed Application Note and Protocol
Introduction
19-Noretiocholanolone (19-NE) is a secondary urinary metabolite of the anabolic androgenic steroid nandrolone (B1676933) (19-nortestosterone) and its prohormones.[1][2][3] Its detection and isotopic analysis are crucial in anti-doping control to differentiate between endogenous production and the administration of synthetic 19-norsteroids.[4][5] Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique used to determine the carbon isotope ratio (δ¹³C) of 19-NE and other steroids.[4][5] A significant difference in the δ¹³C value of 19-NE compared to endogenous reference compounds (ERCs) provides conclusive evidence of doping.[6][7] This application note provides a detailed protocol for the analysis of this compound in human urine using GC-C-IRMS.
Quantitative Data Summary
The following tables summarize key quantitative data for the GC-C-IRMS analysis of this compound and related compounds, compiled from various studies.
Table 1: Method Performance and Validation Parameters
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) for 19-NE | 2 ng/mL | [1] |
| Within-Assay Precision (as ‰) | ±0.3‰ | [8] |
| Between-Assay Precision (as ‰) | ±0.4‰ | [8] |
| WADA Criterion for AAF¹ | │∆δ¹³C│ > 3 ‰ | [6] |
¹Adverse Analytical Finding; the absolute difference in δ¹³C values between the target compound (19-NE or 19-NA) and two endogenous reference compounds.
Table 2: Typical δ¹³C Values for Target Compounds and Endogenous Reference Compounds (ERCs)
| Compound | δ¹³C Value Range (‰ vs. VPDB) | Comments | Reference |
| Synthetic 19-Norandrosterone (B1242311) (19-NA) | Around -29‰ (-28.8 ± 1.5) | From twelve different drugs and synthetic standards. | [8] |
| Endogenously Produced 19-NA | -21 to -24‰ | Comparable to other endogenous steroids. | [8] |
| Urinary 19-NA (in 77 suspicious samples) | -29.5 to -16.8‰ | Shows a wide range in real samples. | [9] |
| Urinary ERCs (in 77 suspicious samples) | -22.4 to -16.2‰ | [9] | |
| Testosterone Enanthate | -29.9 ± 0.5‰ | Example of a synthetic steroid's δ¹³C value. | [10] |
| Endogenous Steroids (general) | -16 to -26‰ | Reflects the isotopic signature of human urinary steroids. | [6] |
Experimental Protocols
This section details the methodologies for the analysis of this compound in urine, from sample preparation to GC-C-IRMS analysis.
Sample Preparation
The initial step involves the extraction and purification of 19-NE from the urine matrix.
Materials:
-
Urine sample (<25 mL)[1]
-
β-glucuronidase from Escherichia coli[1]
-
n-Pentane[1]
-
Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak tC18)[11]
-
Deionized water
-
n-Hexane
Protocol:
-
Enzymatic Hydrolysis: To deconjugate the glucuronidated metabolites, treat the urine sample with β-glucuronidase from E. coli.[1]
-
Liquid-Liquid Extraction: Extract the hydrolyzed sample with n-pentane to isolate the steroids.[1]
-
Solid-Phase Extraction (alternative): a. Condition a Sep-Pak tC18 cartridge with methanol followed by deionized water.[11] b. Apply the urine sample (in 5 mL portions) to the cartridge.[11] c. Wash the cartridge with deionized water and then n-hexane.[11] d. Elute the steroids with methanol.[11]
Chromatographic Purification
High-performance liquid chromatography (HPLC) is employed to purify the target analytes and remove interfering substances that could affect the accuracy of the δ¹³C measurements.[1]
Materials:
-
HPLC system
-
Reversed-phase HPLC column (e.g., Waters XBridge™ Shield RP18)[5]
-
Acetonitrile (B52724) (ACN)
-
Deionized water
Protocol:
-
First HPLC Purification: a. Use a Waters XBridge™ Shield RP18 column.[5] b. Employ a linear gradient of acetonitrile in water, for example, from 40% to 60% ACN over 18 minutes.[5] c. Collect fractions containing 19-NE, 19-NA, and ERCs based on their retention times. For example, 19-NE may elute between 12.2 and 13.5 minutes.[5]
-
Acetylation and Second HPLC Purification (optional but recommended for high purity): a. Acetylate the fractions containing 19-NE and 19-NA.[5] b. Perform a second HPLC purification on the acetylated fractions using a different column (e.g., Waters XBridge™ RP18) to ensure the removal of any co-eluting interferences.[5]
GC-C-IRMS Analysis
The purified and, if necessary, derivatized sample is then analyzed by GC-C-IRMS to determine the carbon isotope ratio.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Combustion interface (C) and an Isotope Ratio Mass Spectrometer (IRMS).
Protocol:
-
Sample Introduction: Inject the final purified extract into the GC. Some methods advocate for the analysis of underivatized steroids to simplify the procedure.[8]
-
Gas Chromatography: Separate the individual steroids on a suitable GC column. The GC conditions should be optimized to achieve baseline separation of 19-NE, 19-NA, and the selected ERCs.
-
Combustion: As the separated compounds elute from the GC column, they are quantitatively converted to CO₂ gas in a high-temperature combustion furnace.
-
Isotope Ratio Mass Spectrometry: The resulting CO₂ gas is introduced into the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂.
-
Data Analysis: The δ¹³C value is calculated relative to a standard (Vienna Pee Dee Belemnite - VPDB). The δ¹³C of 19-NE is then compared to the δ¹³C values of at least two ERCs (e.g., androsterone, pregnanediol).[1][6] An absolute difference greater than 3‰ is considered an adverse analytical finding.[6]
Visualizations
Logical Relationship for Doping Confirmation
Caption: Logical workflow for the confirmation of exogenous 19-norsteroid administration.
Experimental Workflow for this compound Analysis
Caption: Step-by-step experimental workflow for GC-C-IRMS analysis of 19-NE.
References
- 1. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wada-ama.org [wada-ama.org]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. wada-ama.org [wada-ama.org]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. dshs-koeln.de [dshs-koeln.de]
Application Notes & Protocols: Quantification of 19-Noretiocholanolone Glucuronide and Sulfate Forms
Audience: Researchers, scientists, and drug development professionals.
Introduction
19-Noretiocholanolone (19-NE) is a key urinary metabolite of the anabolic steroid nandrolone (B1676933) and its prohormones.[1][2][3][4] Its detection and quantification are critical in various fields, particularly in anti-doping control to monitor for substance abuse.[2][5] 19-NE is primarily excreted in urine as glucuronide and sulfate (B86663) conjugates.[6][7] Accurate quantification of these conjugated forms is essential for understanding the pharmacokinetics of nandrolone and for extending the detection window in doping analysis.[5][8] While 19-norandrosterone (B1242311) (19-NA) is the major metabolite, the analysis of 19-NE provides additional crucial evidence.[1][9]
These application notes provide detailed protocols for the quantification of this compound glucuronide and this compound sulfate in human urine using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) following enzymatic hydrolysis.
Signaling Pathways and Metabolism
Nandrolone undergoes phase II metabolism in the body, where it is conjugated with glucuronic acid and sulfate to form more water-soluble compounds that can be readily excreted in urine. The primary metabolites, 19-norandrosterone and this compound, are found as both glucuronide and sulfate conjugates.[6][7] The relative abundance of these conjugates can vary among individuals and over time after administration.[5][8] While the glucuronide form of 19-NA is often the most prominent metabolite, the sulfate conjugates of both 19-NA and 19-NE can be detected for a longer duration, making their measurement valuable for extending the window of detection.[5][8][10]
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of this compound and its related metabolite, 19-norandrosterone.
Table 1: Method Performance for this compound and 19-Norandrosterone by GC-MS
| Parameter | This compound (19-NE) | 19-Norandrosterone (19-NA) | Reference |
|---|---|---|---|
| Linearity Range | 10 - 400 ng/mL | 10 - 400 ng/mL | [1] |
| Correlation Coefficient (r²) | 0.9989 | 0.9984 | [1] |
| Limit of Quantification (LOQ) | Not Specified | 2 ng/mL | [9] |
| Recovery at 4 ng/mL | 131.9% | 110.4% | [1] |
| Recovery at 10 ng/mL | 129.7% | 110.7% | [1] |
| Recovery at 50 ng/mL | 88.2% | 85.7% |[1] |
Table 2: General Method Performance for Steroid Conjugate Analysis by LC-MS/MS
| Parameter | Value | Reference |
|---|---|---|
| Linearity (R²) | ≥0.99 | [11] |
| Recovery | 89.6% - 113.8% | [11] |
| Intra-day and Inter-day Precision | < 15% | [11] |
| Limit of Detection (LOD) | 0.2 - 2 ng/mL |[12] |
Experimental Protocols
Protocol 1: Direct Quantification of this compound Glucuronide and Sulfate by LC-MS/MS
This method allows for the simultaneous quantification of the conjugated forms of this compound without the need for hydrolysis and derivatization, offering a more direct and potentially faster analysis.[5][6]
1. Materials and Reagents
-
This compound glucuronide and sulfate reference standards
-
Deuterated internal standards (e.g., 19-NA-d4-glucuronide)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Urine samples
-
Solid Phase Extraction (SPE) cartridges (if not using direct injection)
2. Sample Preparation (Direct Injection)
-
Thaw urine samples at room temperature.
-
Centrifuge the samples at 4,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Add an appropriate amount of internal standard solution.
-
Dilute with 900 µL of mobile phase A.
-
Vortex briefly and inject into the LC-MS/MS system.
3. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound glucuronide and sulfate, and the internal standard, should be optimized.
5. Data Analysis and Quantification
-
Generate a calibration curve using the reference standards.
-
Quantify the amount of this compound glucuronide and sulfate in the urine samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.
Protocol 2: Quantification of Total this compound by GC-MS after Enzymatic Hydrolysis
This traditional method measures the total concentration of this compound after enzymatic cleavage of the glucuronide and sulfate conjugates.[1][9][13]
1. Materials and Reagents
-
This compound reference standard
-
Deuterated internal standard (e.g., methyltestosterone)
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (pH 7)
-
n-Pentane or other suitable extraction solvent
-
Derivatizing agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA)
-
Urine samples
2. Sample Preparation
-
Pipette 2 mL of urine into a glass tube.
-
Add an appropriate amount of internal standard.
-
Add 1 mL of phosphate buffer (pH 7).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate at 55 °C for 1 hour to hydrolyze the conjugates.
-
Cool the sample to room temperature.
-
Perform liquid-liquid extraction (LLE) with n-pentane.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the derivatizing agent (e.g., 100 µL of MSTFA).
-
Heat at 60 °C for 20 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
3. Gas Chromatography Conditions
-
Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: A suitable temperature program to separate the derivatized steroids.
-
Injection Volume: 1-2 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: Electron Impact (EI)
-
Scan Type: Selected Ion Monitoring (SIM)
-
Monitored Ions: Select characteristic ions for the TMS derivatives of this compound and the internal standard. For example, m/z 405 for 19-NE-TMS.[1]
5. Data Analysis and Quantification
-
Create a calibration curve using the derivatized reference standard.
-
Calculate the concentration of total this compound in the urine samples based on the peak area ratios of the analyte to the internal standard.
Conclusion
The quantification of this compound glucuronide and sulfate is a vital component of clinical and forensic toxicology, especially in the realm of anti-doping. The choice between direct analysis by LC-MS/MS and indirect analysis by GC-MS will depend on the specific requirements of the laboratory, including desired turnaround time, available instrumentation, and the need to differentiate between the conjugated forms. Both methods, when properly validated, provide reliable and accurate quantification of these important nandrolone metabolites. The extended detection window offered by monitoring sulfate conjugates underscores the importance of methods capable of their specific quantification.[5][8][10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling of 19-norandrosterone sulfate and glucuronide in human urine: implications in athlete's drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of 19-Norandrosterone and this compound conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 7. Detection and quantification of glucuro- and sulfoconjugated metabolites in human urine following oral administration of xenobiotic 19-norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 19-Noretiocholanolone Immunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Noretiocholanolone (19-NE) is a significant metabolite of the anabolic androgenic steroid nandrolone (B1676933) (19-nortestosterone).[1][2] Its detection in biological fluids, primarily urine, is a key indicator in doping control programs to identify the illicit use of nandrolone and its prohormones.[1][2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive, high-throughput, and cost-effective method for the initial screening of 19-NE. These assays are based on the principle of competitive binding, where 19-NE in a sample competes with a labeled 19-NE conjugate for a limited number of specific antibody binding sites. The development of a robust and specific immunoassay for this compound is crucial for applications in sports anti-doping, clinical toxicology, and pharmaceutical research.
This document provides detailed protocols and application notes for the development and application of a competitive immunoassay for this compound.
Signaling Pathway and Metabolism
This compound is a downstream metabolite in the metabolic pathway of nandrolone. Understanding this pathway is essential for interpreting immunoassay results and for selecting appropriate cross-reactivity studies.
Caption: Metabolic pathway of nandrolone leading to the formation of this compound.
Experimental Protocols
Synthesis of this compound-Protein Conjugates (Immunogen and Enzyme Conjugate)
To produce antibodies against the small molecule this compound (a hapten), it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for the assay coating antigen. This is typically achieved by introducing a reactive carboxyl group to the steroid, often through the formation of a carboxymethyloxime (CMO) or hemisuccinate derivative.
Protocol: Synthesis of this compound-3-O-carboxymethyloxime (19-NE-3-CMO)
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., pyridine).
-
Reaction with CMO reagent: Add a solution of (O-carboxymethyl)hydroxylamine hemihydrochloride in pyridine (B92270) to the this compound solution.
-
Incubation: Stir the reaction mixture at room temperature for 24-48 hours.
-
Purification: Purify the resulting 19-NE-3-CMO by solvent extraction and chromatography (e.g., silica (B1680970) gel column chromatography).
-
Characterization: Confirm the structure of the purified product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: Conjugation of 19-NE-3-CMO to Carrier Protein (e.g., BSA)
-
Activation of Carboxyl Group: Dissolve 19-NE-3-CMO in a mixture of dioxane and water. Add N-hydroxysuccinimide (NHS) and a water-soluble carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Stir the mixture at room temperature for 1-2 hours to form an active NHS ester.
-
Protein Solution Preparation: Dissolve the carrier protein (e.g., BSA) in a phosphate (B84403) buffer (pH 7.4).
-
Conjugation Reaction: Slowly add the activated 19-NE-3-CMO solution to the protein solution while stirring.
-
Incubation: Continue stirring the reaction mixture at 4°C overnight.
-
Purification: Purify the this compound-protein conjugate by dialysis against phosphate-buffered saline (PBS) to remove unreacted hapten and coupling reagents.
-
Characterization: Confirm the conjugation by UV-Vis spectrophotometry and determine the hapten-to-protein molar ratio.
Caption: Workflow for the synthesis of this compound-protein conjugates.
Monoclonal Antibody Production
The production of high-affinity and specific monoclonal antibodies is a critical step in the development of a reliable immunoassay.
Protocol: Monoclonal Antibody Production using Hybridoma Technology
-
Immunization: Immunize mice with the this compound-BSA conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Monitoring Immune Response: Periodically collect blood samples from the immunized mice and test the serum for the presence of specific antibodies using an indirect ELISA with this compound-OVA as the coating antigen.
-
Cell Fusion: Select mice with high antibody titers and sacrifice them to harvest the spleen. Fuse the spleen cells with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).
-
Hybridoma Selection: Culture the fused cells in a selective medium (e.g., HAT medium) to allow only the growth of hybridoma cells.
-
Screening: Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to this compound-OVA.
-
Cloning: Select positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.
-
Antibody Production and Purification: Expand the selected monoclonal hybridoma cell lines in vitro in cell culture flasks or in vivo as ascites in mice. Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
-
Characterization: Characterize the purified antibodies for their affinity, specificity, and cross-reactivity.
Caption: Workflow for the production of monoclonal antibodies against this compound.
Competitive ELISA Protocol
This protocol outlines a typical indirect competitive ELISA for the detection of this compound.
Materials:
-
Microtiter plates (96-well)
-
This compound-OVA conjugate
-
Monoclonal anti-19-noretiocholanolone antibody
-
This compound standard
-
Goat anti-mouse IgG-HRP (or other suitable secondary antibody-enzyme conjugate)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay buffer (e.g., PBS)
Protocol:
-
Coating: Coat the wells of a microtiter plate with 100 µL/well of this compound-OVA conjugate (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL/well of blocking buffer. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction: Add 50 µL of this compound standard or sample per well, followed by 50 µL of the diluted monoclonal anti-19-noretiocholanolone antibody. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody Incubation: Add 100 µL/well of the diluted goat anti-mouse IgG-HRP conjugate. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Reaction: Add 100 µL/well of TMB substrate solution. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL/well of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of this compound in the sample.
Data Presentation
The performance of the developed immunoassay should be thoroughly validated. Key parameters include sensitivity (IC₅₀), limit of detection (LOD), and specificity (cross-reactivity). The following tables present example data based on published immunoassays for the closely related compound, 19-nortestosterone, which can serve as a benchmark for a this compound assay.
Table 1: Assay Sensitivity for 19-Nortestosterone Immunoassays
| Assay Format | Antibody Type | IC₅₀ (ng/mL) | LOD (ng/mL) | Reference |
| Indirect Competitive ELISA | Nanobody | 1.03 | 0.10 | [3] |
| Indirect Competitive ELISA | Polyclonal | 3.5 | ~0.1 | [4] |
Table 2: Cross-Reactivity of a 19-Nortestosterone Immunoassay
| Compound | Cross-Reactivity (%) |
| 19-Nortestosterone | 100 |
| Testosterone | < 1 |
| Methyltestosterone | < 0.5 |
| Progesterone | < 0.1 |
| Estradiol | < 0.1 |
Data presented are illustrative and based on published literature for 19-nortestosterone immunoassays. Actual values for a this compound immunoassay will need to be determined experimentally.
Applications
The developed this compound immunoassay can be applied in various fields:
-
Doping Control: For the high-throughput screening of urine samples from athletes to detect the abuse of nandrolone and its precursors.
-
Veterinary Drug Residue Monitoring: To screen for the illegal use of anabolic steroids in livestock.
-
Clinical Diagnostics: In endocrinology to study steroid metabolism and related disorders.
-
Pharmaceutical Development: For the pharmacokinetic and pharmacodynamic studies of drugs that may interfere with steroid metabolism.
Conclusion
The development of a specific and sensitive immunoassay for this compound is a valuable tool for a range of scientific disciplines. The protocols and data presented here provide a comprehensive guide for researchers and scientists to establish and validate a robust immunoassay for the detection of this important nandrolone metabolite. Careful optimization of each step, from conjugate synthesis to the final ELISA protocol, is essential to achieve the desired assay performance.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Nanobody-Based Indirect Competitive ELISA for Sensitive Detection of 19-Nortestosterone in Animal Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and optimization of an indirect enzyme-linked immunosorbent assay for 19-nortestosterone [jafs.com.pl]
Purchasing 19-Noretiocholanolone Analytical Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the procurement and use of 19-Noretiocholanolone analytical standards. It is intended to guide researchers, scientists, and drug development professionals in the accurate quantification and analysis of this significant metabolite of nandrolone (B1676933).
Sourcing and Procurement of Analytical Standards
The reliability of any analytical measurement fundamentally depends on the quality of the reference standard. For this compound, it is crucial to source high-purity, certified analytical standards from reputable suppliers.
Table 1: Recommended Suppliers for this compound Analytical Standards
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| Cayman Chemical | This compound | 22684 | ≥98% | 5 mg, 10 mg, 25 mg |
| LGC Standards | This compound | TRC-N675200 | Not specified | 1 mg, 10 mg, 50 mg, 100 mg |
| MedChemExpress | This compound | HY-113269 | Not specified | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
It is imperative to obtain a Certificate of Analysis (CoA) for each purchased standard. The CoA provides critical information regarding the identity, purity, and concentration of the material, which is essential for method validation and ensuring the accuracy of quantitative results.
Analytical Methodologies
The two primary analytical techniques for the quantification of this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and robust method for the analysis of steroids, including this compound.[1][2] This technique typically requires derivatization to increase the volatility of the analyte.
This protocol is adapted from established methods for the analysis of nandrolone metabolites in urine.[3]
1. Sample Preparation and Hydrolysis:
- To 2 mL of urine, add an appropriate internal standard (e.g., d3-19-Norandrosterone).
- Add 1 mL of phosphate (B84403) buffer (pH 7.0).
- Add 50 µL of β-glucuronidase from E. coli.
- Incubate at 55°C for 1 hour to hydrolyze the glucuronide conjugates.
2. Extraction:
- Adjust the pH of the hydrolyzed sample to >9 with potassium carbonate buffer.
- Perform liquid-liquid extraction with 5 mL of n-pentane.
- Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization:
- To the dried extract, add 100 µL of a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and dithioerythritol (B556865) (1000:2:5 v/w/w).
- Cap the vial and heat at 60°C for 30 minutes.
4. GC-MS Analysis:
- Gas Chromatograph: Agilent 6890 or equivalent.
- Column: HP-1ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Injector Temperature: 280°C.
- Oven Temperature Program:
- Initial temperature: 180°C, hold for 1 minute.
- Ramp 1: 3°C/minute to 235°C.
- Ramp 2: 30°C/minute to 310°C, hold for 3 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer: Agilent 5973 or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor (for TMS-derivatized this compound): m/z 420 (molecular ion), 405, and 315.[3]
Table 2: GC-MS Method Validation Data for this compound
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 400 ng/mL | [3] |
| Limit of Quantification (LOQ) | 2 ng/mL | [1] |
| Recovery | 88.2% at 50 ng/mL | [3] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of direct analysis of conjugated metabolites without the need for derivatization, simplifying sample preparation.[4][5]
This protocol is a synthesized methodology based on established principles for steroid analysis by LC-MS/MS.[4][6][7]
1. Sample Preparation:
- To 1 mL of urine, add an appropriate internal standard (e.g., d5-19-Noretiocholanolone).
- For the analysis of conjugated metabolites, dilute the sample with the initial mobile phase.
- For the analysis of the free form, perform a solid-phase extraction (SPE) using a C18 cartridge.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.[8]
- Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[7]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:
- 0-1 min: 30% B
- 1-8 min: 30-95% B
- 8-9 min: 95% B
- 9.1-12 min: 30% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
Table 3: LC-MS/MS Method Validation Data for this compound
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | <1 ng/mL | [4] |
| Coefficient of Variation (CV%) | <16.4% | [4] |
Table 4: Comparison of GC-MS and LC-MS/MS for this compound Analysis
| Feature | GC-MS | LC-MS/MS |
| Sample Preparation | Requires hydrolysis and derivatization. | Can directly analyze conjugates, simplifying preparation.[4][5] |
| Analysis Time | Typically longer run times due to the chromatographic separation. | Generally faster analysis times.[9] |
| Sensitivity | High sensitivity, with LOQs in the low ng/mL range.[1] | Very high sensitivity, with LOQs often below 1 ng/mL.[4] |
| Specificity | High specificity through characteristic fragmentation patterns. | High specificity from precursor-to-product ion transitions. |
| Throughput | Lower throughput due to more extensive sample preparation. | Higher throughput is achievable. |
Metabolic Pathway and Mechanism of Action
This compound is a primary urinary metabolite of the anabolic androgenic steroid nandrolone (19-nortestosterone).[10] Understanding its formation and biological activity is crucial for interpreting analytical results.
Nandrolone Metabolism
Nandrolone undergoes extensive metabolism in the body, primarily in the liver. The major metabolic reactions involve reduction of the A-ring and the 17-keto group, followed by conjugation with glucuronic acid or sulfate (B86663) for excretion. This compound is formed through the action of 5β-reductase.
Mechanism of Action: Androgen Receptor Signaling
As a metabolite of an androgenic steroid, the biological effects of any residual active forms of nandrolone metabolites are mediated through the androgen receptor (AR). The AR is a ligand-activated nuclear transcription factor.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from urine samples.
References
- 1. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wada-ama.org [wada-ama.org]
- 6. agilent.com [agilent.com]
- 7. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying 19-Noretiocholanolone Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing pharmacokinetic studies of 19-noretiocholanolone, a key metabolite of the anabolic androgenic steroid nandrolone (B1676933). The following sections detail experimental protocols for in vivo and in vitro studies, analytical methodologies for quantification, and data presentation guidelines.
Introduction
This compound (5β-estran-3α-ol-17-one) is a primary urinary metabolite of the synthetic anabolic steroid nandrolone (19-nortestosterone) and its prohormones.[1][2][3] Its detection is a crucial marker in anti-doping controls.[2][4] Understanding the pharmacokinetic profile of this compound—its absorption, distribution, metabolism, and excretion (ADME)—is essential for interpreting toxicological findings, developing anti-doping strategies, and for researchers in steroid metabolism. These protocols outline the necessary steps for a thorough pharmacokinetic investigation.
In Vivo Pharmacokinetic Study Design
A well-designed in vivo study is critical for understanding the time course of this compound in a biological system. Rodent models, such as rats, are commonly used for preclinical pharmacokinetic studies of steroids.[5][6][7]
Experimental Protocol: In Vivo Study in Rats
This protocol describes a typical pharmacokinetic study in rats following the administration of nandrolone decanoate (B1226879), a common precursor to this compound.
Objective: To determine the pharmacokinetic profile of this compound in rats after a single intramuscular injection of nandrolone decanoate.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Nandrolone decanoate solution for injection
-
Vehicle (e.g., sterile sesame oil)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
Freezers (-20°C and -80°C)
Procedure:
-
Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment. House them in a temperature and light-controlled environment with ad libitum access to food and water.
-
Dosing: Administer a single intramuscular injection of nandrolone decanoate at a clinically relevant dose. A vehicle-only control group should be included.
-
Sample Collection:
-
Blood: Collect blood samples (approximately 0.25 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).
-
Urine: House rats in metabolic cages for the collection of urine at specified intervals (e.g., 0-12h, 12-24h, 24-48h, and then daily for up to 7 days).
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Urine: Record the volume of urine collected at each interval and store aliquots at -20°C until analysis.
-
-
Analysis: Quantify the concentration of this compound in plasma and urine samples using a validated LC-MS/MS or GC-MS method as described in Section 4.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters from the concentration-time data, including Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL).
Data Presentation: In Vivo Pharmacokinetic Parameters
Summarize the calculated pharmacokinetic parameters in a clear and concise table.
| Parameter | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | CL (L/h/kg) |
| Nandrolone Decanoate | Intramuscular | 50 mg/kg | Value | Value | Value | Value | Value |
| ... | ... | ... | ... | ... | ... | ... | ... |
Note: The values in this table are placeholders and should be replaced with experimental data.
In Vitro Metabolism Studies
In vitro models, such as human liver microsomes and the H295R steroidogenesis assay, are valuable tools for investigating the metabolic pathways and potential endocrine-disrupting effects of compounds.
Experimental Protocol: Metabolism in Human Liver Microsomes
This protocol is designed to assess the metabolic stability and identify the metabolites of a parent compound, such as nandrolone, leading to the formation of this compound.
Objective: To determine the in vitro metabolism of nandrolone to this compound using human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Nandrolone
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add nandrolone to the mixture to start the metabolic reaction.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant for the presence and quantity of this compound and other metabolites using a validated LC-MS/MS method.
Experimental Protocol: H295R Steroidogenesis Assay
The H295R cell line is a valuable in vitro model for assessing the effects of chemicals on steroid hormone production.[2][8][9][10][11]
Objective: To evaluate the effect of a test compound on the production of steroid hormones, including precursors to this compound, in H295R cells.
Materials:
-
H295R human adrenocortical carcinoma cell line
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics
-
Multi-well cell culture plates
-
Test compound and appropriate solvent (e.g., DMSO)
-
Positive and negative controls (e.g., forskolin (B1673556) as an inducer, prochloraz (B1679089) as an inhibitor)
-
Cell viability assay reagents (e.g., MTT)
-
LC-MS/MS or ELISA for hormone quantification
Procedure:
-
Cell Seeding: Seed H295R cells in multi-well plates and allow them to attach and grow for 24 hours.
-
Compound Exposure: Replace the medium with fresh medium containing various concentrations of the test compound, solvent control, and positive/negative controls. Incubate for 48 hours.
-
Medium Collection: After the exposure period, collect the cell culture medium for hormone analysis.
-
Cell Viability Assessment: Perform a cell viability assay to assess the cytotoxicity of the test compound.
-
Hormone Analysis: Quantify the concentrations of key steroid hormones in the collected medium using LC-MS/MS or specific ELISAs.
Analytical Methodology for Quantification
Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques.[12][13][14][15]
Protocol: Quantification of this compound in Urine by GC-MS
This protocol involves enzymatic hydrolysis, solid-phase extraction (SPE), derivatization, and GC-MS analysis.
Materials:
-
Urine samples
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 7.0)
-
Internal standard (e.g., deuterated this compound)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), n-hexane, ethyl acetate
-
Derivatization reagent (e.g., MSTFA/NH4I/dithioerythritol)
-
GC-MS system
Procedure:
-
Enzymatic Hydrolysis: To 2 mL of urine, add internal standard and 1 mL of phosphate buffer. Add 50 µL of β-glucuronidase solution. Incubate at 55°C for 1-3 hours to hydrolyze the glucuronide conjugates.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporation and Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the derivatization reagent and heat at 60-80°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use selected ion monitoring (SIM) for quantification.
Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol involves protein precipitation and direct analysis by LC-MS/MS.
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated this compound)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Protein Precipitation: To 100 µL of plasma, add the internal standard and 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for injection.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
Data Presentation: Analytical Method Validation Parameters
| Parameter | GC-MS | LC-MS/MS |
| Linearity (r²) | >0.99 | >0.99 |
| LLOQ (ng/mL) | Value | Value |
| Accuracy (%) | 85-115 | 85-115 |
| Precision (%CV) | <15 | <15 |
| Recovery (%) | Value | Value |
| Matrix Effect (%) | N/A | Value |
Note: The values in this table are typical acceptance criteria and should be determined experimentally.
Visualizations
Metabolic Pathway of Nandrolone
The following diagram illustrates the metabolic conversion of nandrolone to its major metabolites, 19-norandrosterone (B1242311) and this compound.
Caption: Metabolic conversion of nandrolone.
In Vivo Pharmacokinetic Study Workflow
This diagram outlines the key steps in the in vivo pharmacokinetic study.
Caption: In vivo pharmacokinetic study workflow.
Analytical Workflow for Urine Sample Analysis
The following diagram details the workflow for analyzing this compound in urine samples.
Caption: Analytical workflow for urine samples.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Nandrolone - Wikipedia [en.wikipedia.org]
- 4. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vu.nl [research.vu.nl]
- 7. High throughput LC-MS/MS method for steroid hormone analysis in rat liver and plasma - unraveling methodological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. Physiologically Based Pharmacokinetics of Dexamethasone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. forensicrti.org [forensicrti.org]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Consequence of boar edible tissue consumption on urinary profiles of nandrolone metabolites. I. Mass spectrometric detection and quantification of 19-norandrosterone and this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of 19-Noretiocholanolone
These application notes provide detailed protocols for the extraction of 19-Noretiocholanolone (19-NE), a key metabolite of nandrolone (B1676933), from biological matrices, particularly urine. The methodologies are designed for researchers, scientists, and professionals in drug development and anti-doping analysis.
Introduction
This compound (5β-estran-3α-ol-17-one) is a significant urinary metabolite of the anabolic-androgenic steroid nandrolone (19-nortestosterone) and its prohormones.[1] Its detection and quantification are crucial in various fields, including sports anti-doping control, clinical toxicology, and metabolic studies.[2][3][4][5][6] In biological samples, 19-NE is often present as a glucuronide conjugate, necessitating a hydrolysis step prior to extraction and analysis.[7] Liquid-liquid extraction (LLE) is a widely used technique for the isolation and purification of 19-NE from complex sample matrices.[8][9]
This document outlines a detailed protocol for the enzymatic hydrolysis of 19-NE glucuronide followed by its liquid-liquid extraction from urine. The subsequent analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][10]
Metabolic Pathway of Nandrolone
This compound, along with its stereoisomer 19-norandrosterone (B1242311) (19-NA), are the primary metabolites of nandrolone.[2][5][6] The metabolic conversion involves reduction of the A-ring of nandrolone. Following metabolism, these compounds are primarily excreted in the urine as glucuronide and sulfate (B86663) conjugates.[7][11]
Experimental Protocols
Enzymatic Hydrolysis of this compound Glucuronide
This protocol is essential for the analysis of conjugated 19-NE in urine.
Materials:
-
Urine sample
-
Phosphate (B84403) buffer (pH 6.9)[2]
-
Incubator or water bath
Procedure:
-
To a 5 mL urine sample in a glass tube, add an appropriate internal standard.
-
Add 1 mL of phosphate buffer (pH 6.9).[2]
-
Add 50 µL of β-glucuronidase from E. coli.[2]
-
Vortex the mixture gently.
-
Incubate the sample at 50°C for 60 minutes to ensure complete hydrolysis of the glucuronide conjugate.[2]
-
Allow the sample to cool to room temperature before proceeding with the liquid-liquid extraction.
Liquid-Liquid Extraction (LLE) of this compound
This protocol describes the extraction of free 19-NE from the hydrolyzed urine sample.
Materials:
-
Hydrolyzed urine sample
-
Sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃) mixture[8]
-
Centrifuge
-
Evaporation system (e.g., SpeedVac or nitrogen evaporator)
Procedure:
-
To the cooled, hydrolyzed urine sample, add approximately 100 mg of a sodium bicarbonate and sodium carbonate mixture to adjust the pH.[8]
-
Add 5 mL of the organic extraction solvent (e.g., diethyl ether) to the sample tube.[13]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.[13]
-
Allow the phases to separate for 5 minutes.[13] Centrifugation at a low speed can aid in phase separation if an emulsion forms.
-
Carefully transfer the upper organic layer to a clean tube. To maximize recovery, this extraction step can be repeated, and the organic layers pooled.[13]
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a SpeedVac at a controlled temperature (e.g., 40°C).[8][13]
-
The dried extract is now ready for derivatization (for GC-MS analysis) or reconstitution in a suitable solvent for LC-MS/MS analysis.
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to analysis.
Data Presentation
The efficiency of the extraction procedure is a critical parameter. The following table summarizes recovery data for this compound using a liquid-liquid extraction method.
| Analyte | Concentration (ng/mL) | Number of Replicates | Recovery (%) |
| This compound | 4 | 5 | 131.9 |
| This compound | 10 | 5 | 129.7 |
| This compound | 50 | 5 | 88.2 |
| Data adapted from Tseng et al., Journal of Analytical Toxicology, 2005.[2] |
Discussion
The presented liquid-liquid extraction protocol, preceded by enzymatic hydrolysis, is a robust method for the isolation of this compound from urine. The choice of extraction solvent and pH conditions are critical for achieving high recovery. While diethyl ether is a common choice, other non-polar solvents may also be suitable.[13] It is important to optimize and validate the extraction procedure for the specific analytical method being employed to ensure accuracy and precision.[13] For quantitative analysis, the use of a deuterated internal standard is highly recommended to correct for any losses during sample preparation. The final analytical determination can be performed by either GC-MS, which typically requires a derivatization step to increase the volatility of the analyte, or by LC-MS/MS, which can often analyze the underivatized compound.[4][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Consequence of boar edible tissue consumption on urinary profiles of nandrolone metabolites. I. Mass spectrometric detection and quantification of 19-norandrosterone and this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of 19-Norandrosterone and this compound conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 12. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
Application Notes and Protocols for 19-Noretiocholanolone Analysis in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
19-Noretiocholanolone is a key metabolite of nandrolone (B1676933) and other 19-norsteroids, which are potent anabolic steroids.[1] Its detection and quantification in plasma are crucial in various fields, including clinical research, sports anti-doping control, and pharmacokinetic studies of related prohormones.[2][3][4] This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in human plasma using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Approaches
The two primary analytical techniques for the determination of this compound in plasma are GC-MS and LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and robust technique for steroid analysis. It requires a derivatization step to make the analyte volatile and thermally stable for gas chromatographic separation.[3][5][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and often does not require derivatization, simplifying the sample preparation process.[1] It is particularly suitable for analyzing conjugated and unconjugated forms of the metabolite.
Sample Preparation Workflow
The following diagram illustrates the general workflow for the preparation of plasma samples for this compound analysis.
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol involves enzymatic hydrolysis, liquid-liquid extraction, and derivatization.
1. Enzymatic Hydrolysis:
- To 1 mL of plasma sample, add an internal standard.
- Add 1 mL of phosphate (B84403) buffer (0.1 M, pH 6.9).[6]
- Add 50 µL of β-glucuronidase from E. coli.[4][6]
- Incubate the mixture at 50-55°C for 1 hour.[5][6]
2. Liquid-Liquid Extraction (LLE):
- Adjust the pH of the hydrolyzed sample to 9.[5]
- Add 5 mL of tert-butyl methyl ether (TBME) or a mixture of ethyl acetate/hexane.[5][7]
- Vortex for 2 minutes and centrifuge to separate the phases.[8]
- Transfer the organic layer to a clean tube.
- Repeat the extraction step for maximum recovery.[8]
- Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
3. Derivatization:
- To the dried extract, add a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and 2-mercaptoethanol.[5]
- Heat the mixture at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[5]
- The sample is now ready for GC-MS analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol involves enzymatic hydrolysis followed by solid-phase extraction (SPE). Derivatization is typically not required.
1. Enzymatic Hydrolysis:
- Follow the same procedure as described in Protocol 1, step 1.
2. Solid-Phase Extraction (SPE):
- Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.[9]
- Load the hydrolyzed plasma sample onto the conditioned cartridge.
- Wash the cartridge with water to remove interfering substances.
- Elute the analyte with an appropriate organic solvent, such as methanol or acetonitrile.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods for this compound and related compounds.
Table 1: GC-MS Method Performance
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 2 ng/mL | [4] |
| Intra-day Precision | < 15% | [3] |
| Inter-day Precision | < 15% | [3] |
| Accuracy | 85-115% | [3] |
| Extraction Recovery | > 85% | [3] |
Table 2: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.11–0.35 ng/mL | [10] |
| Limit of Quantification (LOQ) | 0.38–1.18 ng/mL | [10] |
| Intra-day Variation | 0–21.7% | [10] |
| Inter-day Variation | 0.16–11.5% | [10] |
| Recovery | 80–120% | [10] |
Signaling Pathway
This compound is a metabolite of nandrolone. The metabolic pathway is illustrated below.
Conclusion
The protocols described provide a robust framework for the sample preparation and analysis of this compound in plasma. Both GC-MS and LC-MS/MS are suitable techniques, with the choice depending on the specific requirements of the study, such as desired sensitivity and sample throughput. Proper validation of the chosen method is essential to ensure accurate and reliable results.
References
- 1. wada-ama.org [wada-ama.org]
- 2. Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography-mass spectrometry method for the analysis of 19-nor-4-androstenediol and metabolites in human plasma: application to pharmacokinetic studies after oral administration of a prohormone supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. arborassays.com [arborassays.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Detection of 19-Noretiocholanolone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 19-Noretiocholanolone (19-NE).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound?
A1: The most common and established methods for the detection of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] For confirmation of endogenous versus exogenous origin, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is often employed, particularly in anti-doping contexts.[3][4]
Q2: Why is hydrolysis a necessary step in the analysis of this compound from urine samples?
A2: In the body, this compound is primarily excreted in urine as glucuronide and sulfate (B86663) conjugates.[5][6] These conjugated forms are not readily volatile or directly analyzable by GC-MS and can be challenging for LC-MS/MS without specific optimization. Hydrolysis, typically using β-glucuronidase enzymes, cleaves these conjugates to release the free, unconjugated form of this compound, which is more amenable to extraction and analysis.[3][4][7]
Q3: What is derivatization and why is it important for GC-MS analysis of this compound?
A3: Derivatization is a chemical modification process used to convert analytes into a more volatile and thermally stable form, improving their chromatographic behavior and detection by GC-MS.[5] For this compound, silylation is a common derivatization technique, often using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), to create trimethylsilyl (B98337) (TMS) derivatives.[8][9] This process is crucial for achieving good peak shape and sensitivity.
Q4: Can this compound be detected by LC-MS/MS without hydrolysis and derivatization?
A4: Yes, LC-MS/MS offers the advantage of potentially analyzing the conjugated forms of this compound directly, eliminating the need for hydrolysis and derivatization steps.[1][6] This can simplify sample preparation and reduce analysis time. However, careful optimization of the LC-MS/MS method is required to achieve the desired sensitivity and specificity for the intact conjugates.[10]
Q5: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound?
A5: The limits of detection and quantification for this compound can vary depending on the analytical method and the sample matrix. For GC-MS/MS methods, LODs as low as 0.05 ng/mL have been reported.[11] GC-C-IRMS methods have demonstrated a limit of quantification (LOQ) of 2 ng/mL.[3][4] LC-MS/MS methods have shown the potential for high sensitivity, with some studies reporting LODs and LOQs in the picogram per milliliter (pg/mL) range.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or No Signal/Peak for this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis | Optimize hydrolysis conditions, including enzyme type (e.g., β-glucuronidase from E. coli), concentration, incubation time, and temperature.[7][13][14] Ensure the pH of the buffer is optimal for enzyme activity.[5] Consider potential inhibitors in the urine matrix that may affect enzyme efficiency.[5] |
| Inefficient Extraction | Evaluate the extraction solvent and pH. Liquid-liquid extraction (LLE) with solvents like n-pentane or solid-phase extraction (SPE) are common methods.[3][4] Ensure the chosen method provides good recovery for this compound. |
| Poor Derivatization (GC-MS) | Ensure the derivatization reagent (e.g., MSTFA) is fresh and not exposed to moisture. Optimize the reaction temperature and time.[8] The presence of water can significantly hinder the derivatization process. |
| Instrumental Issues (GC-MS) | Check for a dirty injector liner, which can lead to analyte degradation or loss.[15][16] Verify the GC column performance and ensure there are no leaks in the system. Confirm the MS is properly tuned and operating with optimal parameters. |
| Instrumental Issues (LC-MS/MS) | Optimize MS parameters, including spray voltage, collision energy, and dwell time, to maximize the signal for this compound transitions.[10][17][18] Ensure the LC conditions (mobile phase, gradient, column) are suitable for retaining and eluting the analyte with good peak shape.[10] |
Issue 2: Poor Peak Shape (Tailing, Broadening) in GC-MS
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | As mentioned above, ensure complete derivatization by optimizing reaction conditions and using fresh reagents. |
| Active Sites in the GC System | Active sites in the injector liner or the GC column can interact with the analyte, causing peak tailing. Use a deactivated liner and a high-quality capillary column.[16] |
| Incorrect Injection Technique | For manual injections, ensure a smooth and rapid injection to achieve a sharp injection band.[15] |
| Suboptimal GC Conditions | Optimize the oven temperature program and carrier gas flow rate to ensure proper focusing of the analyte at the head of the column and efficient elution. |
Issue 3: Matrix Interference and High Background Noise
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Implement a more rigorous sample cleanup procedure. This could involve an additional purification step, such as immunoaffinity chromatography, to specifically isolate this compound and remove interfering matrix components.[19][20][21][22][23] A double liquid chromatographic step has been shown to reduce background noise.[3][4] |
| Matrix Effects in LC-MS/MS | Matrix effects, such as ion suppression or enhancement, can significantly impact sensitivity.[24] To mitigate this, optimize the chromatographic separation to separate this compound from co-eluting matrix components. Consider using a matrix-matched calibration curve or an isotopically labeled internal standard. |
| Contaminated Reagents or Glassware | Ensure all reagents are of high purity and that glassware is thoroughly cleaned to avoid introducing contaminants that can contribute to background noise. |
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for this compound Detection
| Method | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages | References |
| GC-MS/MS | 0.05 - 2 ng/mL | High sensitivity and specificity. | Requires derivatization, which adds a step to sample preparation. | [11][25][26] |
| LC-MS/MS | pg/mL to low ng/mL range | Can analyze conjugated metabolites directly, simplifying sample preparation. High throughput potential. | Susceptible to matrix effects (ion suppression/enhancement). | [1][2][6][12] |
| GC-C-IRMS | 2 ng/mL | Can differentiate between endogenous and exogenous sources of 19-NE. | Less sensitive than MS/MS methods; more complex instrumentation and data analysis. | [3][4] |
Experimental Protocols
General Workflow for GC-MS Analysis of this compound in Urine
-
Sample Preparation:
-
Hydrolysis: To a urine sample (e.g., 2-5 mL), add a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to adjust the pH to the optimal range for the enzyme (typically pH 5-7). Add β-glucuronidase from E. coli. Incubate at an optimized temperature (e.g., 50-60°C) for a specified time (e.g., 1-3 hours).[3][4][5]
-
Extraction: After hydrolysis, perform liquid-liquid extraction (LLE) with a non-polar solvent like n-pentane or use solid-phase extraction (SPE) with a suitable cartridge (e.g., C18).[3][4]
-
Purification (Optional): For cleaner extracts, an additional purification step using liquid chromatography (e.g., HPLC) can be employed.[3][4] Immunoaffinity chromatography can also be used for highly selective purification.[19][20]
-
-
Derivatization:
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), often with a catalyst like ammonium (B1175870) iodide (NH4I) and a solvent like dithioerythritol.[8][9]
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes) to ensure complete derivatization.[8]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or mid-polar column) for separation.
-
Set the appropriate oven temperature program to achieve good chromatographic resolution.
-
Operate the mass spectrometer in either full scan mode for initial identification or, for higher sensitivity and specificity, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.[26]
-
General Workflow for LC-MS/MS Analysis of this compound in Urine
-
Sample Preparation:
-
Direct Injection (Dilute-and-Shoot): For a rapid screening approach, urine samples can be diluted with a suitable buffer or mobile phase, centrifuged or filtered, and then directly injected into the LC-MS/MS system. This method is fast but may be more susceptible to matrix effects.
-
Extraction: To improve sensitivity and reduce matrix effects, an extraction step similar to that for GC-MS (LLE or SPE) can be performed. Hydrolysis is optional and depends on whether the free or conjugated form of 19-NE is the target analyte.[1][6]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable reversed-phase column (e.g., C18) for chromatographic separation.
-
Develop a gradient elution program using appropriate mobile phases (e.g., water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium formate) to achieve good separation and peak shape.[10]
-
Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize at least two precursor-to-product ion transitions for each analyte for quantification and confirmation.[10][18]
-
References
- 1. Quantification of 19-Norandrosterone and this compound conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 2. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 19-Norandrosterone and this compound Conjugates in plasma and urine samples by LC/MS/MS: Metabolic Studies with Nanadrolone | Agence mondiale antidopage [wada-ama.org]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 11. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. norlab.com [norlab.com]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. forensicrti.org [forensicrti.org]
- 19. ijrpc.com [ijrpc.com]
- 20. bio-rad.com [bio-rad.com]
- 21. med.upenn.edu [med.upenn.edu]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. bioclone.net [bioclone.net]
- 24. Analysis of Matrix Effect of Urine Quality Control Materials in Urine Chemistry Tests [jlmqa.org]
- 25. researchgate.net [researchgate.net]
- 26. hpst.cz [hpst.cz]
Technical Support Center: Analysis of 19-Noretiocholanolone
Welcome to the technical support center for the analysis of 19-Noretiocholanolone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly matrix effects, during experimental analysis.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, the interference of co-eluting endogenous components from the sample matrix, can significantly impact the accuracy and sensitivity of this compound quantification. This guide provides a systematic approach to identifying and mitigating these effects.
Q1: My this compound signal is inconsistent or suppressed. How can I determine if this is due to matrix effects?
A1: The first step is to confirm the presence of matrix effects. Two primary methods are recommended:
-
Post-Column Infusion: This qualitative method helps identify regions in your chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal of the standard indicates the presence of co-eluting matrix components that are affecting the ionization of your analyte.[1][2]
-
Post-Extraction Spike: This quantitative method assesses the overall impact of the matrix on your analyte's signal. You compare the peak area of this compound in a standard solution (in a clean solvent) with the peak area of this compound spiked into a blank matrix sample that has already undergone the entire extraction procedure. A significant difference in peak areas indicates the presence of matrix effects.[1]
Caption: Workflow for the detection of matrix effects.
Q2: I've confirmed matrix effects are present. What are the most effective strategies to minimize them?
A2: A multi-faceted approach is often the most successful. Consider the following strategies, starting with sample preparation:
-
Optimize Sample Preparation: The primary goal is to remove interfering matrix components before they enter your analytical instrument.[3]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like urine. Different sorbents can be used, and the choice will depend on the specific interferents in your matrix. For anabolic steroids like this compound, reversed-phase cartridges such as C8 or C18 are commonly employed.[4] A dual SPE approach, for instance using a C8 followed by an amino-based cartridge, can provide further cleanup by removing acidic components.[4]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating this compound from interfering substances based on its solubility. However, it may be less efficient at removing all matrix components compared to modern SPE techniques.[1][3]
-
"Dilute-and-Shoot": While simple, this method is generally only suitable if the concentration of this compound is high and the matrix is relatively clean, as it does not remove interferents.[5]
-
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial.
-
Adjusting the Mobile Phase Gradient: A shallower gradient can increase the resolution between your analyte and interfering peaks.
-
Trying a Different Stationary Phase: If co-elution persists, switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl) may alter the elution profile of interferents relative to your analyte.
-
-
Mass Spectrometry Parameter Optimization: Fine-tuning your MS settings can help to reduce the impact of any remaining matrix components.
-
Ionization Source: Electrospray ionization (ESI) is commonly used but is also more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6] If your instrument has the capability, testing both sources may be beneficial.
-
MRM Transitions: Ensure your selected reaction monitoring (MRM) transitions are specific to this compound and are not shared by any known metabolites or matrix components.[7] It is good practice to monitor at least two transitions for confirmation.[7]
-
-
Internal Standards: The use of an appropriate internal standard is critical for compensating for matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS of this compound will have nearly identical chemical and physical properties, meaning it will co-elute and experience the same degree of ion suppression or enhancement as the analyte.[4][8][9] This allows for accurate correction of the signal.
-
Structural Analogue: If a SIL-IS is unavailable, a structural analogue that elutes close to this compound can be used, but it may not compensate for matrix effects as effectively.
-
Caption: Strategies for mitigating matrix effects in this compound analysis.
Frequently Asked Questions (FAQs)
Q3: What type of SPE cartridge is best for this compound in urine?
A3: For anabolic steroids like this compound, reversed-phase SPE cartridges such as C18 or C8 are a good starting point. These retain nonpolar compounds like steroids while allowing more polar matrix components to be washed away. For particularly complex matrices, a multi-modal SPE or a sequential cleanup with a different type of cartridge (e.g., an amino-based one to remove acids) can be beneficial.[4]
Q4: Should I perform enzymatic hydrolysis for this compound analysis?
A4: In biological samples like urine, this compound is often present as a glucuronide or sulfate (B86663) conjugate. To analyze the total concentration, enzymatic hydrolysis with β-glucuronidase is typically required to cleave these conjugates and release the free steroid before extraction.[2][10] However, some modern LC-MS/MS methods are capable of directly measuring the conjugated forms, which can simplify sample preparation.[11][12]
Q5: I don't have a stable isotope-labeled internal standard for this compound. What should I do?
A5: While a SIL-IS is ideal, if one is not available, you have a few options:
-
Use a structural analogue: Choose a compound with a similar chemical structure and chromatographic behavior. For example, an isotopically labeled version of a related steroid.
-
Matrix-matched calibration: Prepare your calibration standards in a blank matrix that has been extracted in the same way as your samples. This helps to normalize for the matrix effect across your calibration curve.
-
Standard addition: This involves adding known amounts of your analyte to aliquots of your sample. This can be a very accurate way to quantify in the presence of matrix effects but is more labor-intensive.
Experimental Protocols
Example Protocol: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
To 5 mL of urine, add 2 mL of a sodium acetate (B1210297) buffer (pH 5.2).
-
If analyzing total this compound, add 50 µL of β-glucuronidase and incubate at 55°C for 3 hours.[4]
-
Add your internal standard.
-
Centrifuge the sample to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can help remove more interferences without eluting the analyte.
-
-
Elution:
-
Elute the this compound from the cartridge with an appropriate volume (e.g., 3-5 mL) of a strong organic solvent like methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of your initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effects.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Relative Standard Deviation (RSD) (%) |
| Solid-Phase Extraction (SPE) | |||
| C18 Cartridge | 85 - 110 | 10 - 20 (Suppression) | < 15 |
| Mixed-Mode Cartridge | > 90 | < 10 (Suppression) | < 10 |
| Liquid-Liquid Extraction (LLE) | |||
| Methyl-tert-butyl ether (MTBE) | 70 - 95 | 15 - 30 (Suppression) | < 20 |
| Dilute-and-Shoot | ~100 (by definition) | > 50 (Suppression) | > 20 |
*Matrix Effect (%) is calculated as: (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100. Positive values indicate suppression, negative values indicate enhancement. Data is illustrative and based on typical performance for steroid analysis.[1]
Table 2: Example LC-MS/MS Parameters for Anabolic Steroid Analysis (for optimization).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Requires optimization | Requires optimization | Requires optimization |
| Quantifier Transition | |||
| Qualifier Transition | |||
| 19-NE-d4 (SIL-IS) | Requires optimization | Requires optimization | Requires optimization |
Note: Specific MRM transitions and collision energies for this compound should be determined empirically by infusing a standard solution into the mass spectrometer.
References
- 1. waters.com [waters.com]
- 2. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stable Isotope-labeled Standards - Page 159 - Amerigo Scientific [amerigoscientific.com]
- 5. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forensicrti.org [forensicrti.org]
- 8. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 10. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of 19-Norandrosterone and this compound conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 12. Simultaneous quantitation and identification of intact Nandrolone phase II oxo‐metabolites based on derivatization and inject LC–MS/(HRMS) methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 19-Noretiocholanolone Peak Tailing in Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with 19-Noretiocholanolone peak tailing in Gas Chromatography (GC) analysis.
Troubleshooting Guide: Resolving this compound Peak Tailing
Peak tailing, where the peak asymmetry extends the latter half of the peak, can significantly impact the accuracy and reproducibility of this compound quantification.[1] This guide provides a systematic approach to identifying and resolving the common causes of this issue.
Question: Why is my this compound peak tailing?
Answer: Peak tailing for this compound in GC can stem from several factors, broadly categorized as issues related to the GC system, sample preparation, and analytical method parameters. The following sections detail potential causes and their solutions.
GC System and Consumables
Active sites within the GC system are a primary cause of peak tailing for polar analytes like this compound. These sites can cause undesirable secondary interactions with the analyte.
Common Causes and Solutions:
-
Contaminated or Active Inlet Liner: The glass inlet liner can accumulate non-volatile residues from previous injections or have active silanol (B1196071) groups that interact with the analyte.
-
Improperly Installed or Contaminated GC Column: A poorly cut column can create turbulence and active sites at the inlet.[1] Contamination can also build up on the front end of the column.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites.
-
Solution: Condition the column according to the manufacturer's instructions. If tailing persists, the column may need to be replaced. For steroid analysis, columns with low bleed and high inertness, such as those with a 100% dimethylpolysiloxane stationary phase, are recommended.[3]
-
-
Septum Bleed or Contamination: Particles from a worn or cored septum can fall into the inlet liner, creating active sites.
-
Solution: Replace the septum regularly. Use high-quality septa to minimize coring.
-
Troubleshooting Flowchart for GC System Issues
Sample Preparation: Derivatization
This compound contains polar functional groups that require derivatization to improve its volatility and thermal stability, and to reduce interactions with active sites in the GC system.[4] Incomplete or improper derivatization is a common cause of peak tailing.
Question: How can I ensure my derivatization is complete?
Answer: Complete derivatization is crucial for obtaining symmetrical peaks.
-
Choice of Reagent: A common and effective derivatization mixture for steroids is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as trimethyliodosilane (TMIS) or ammonium (B1175870) iodide (NH₄I) and a reducing agent like dithiothreitol (B142953) (DTT).[5][6][7]
-
Reaction Conditions: Ensure optimal reaction time and temperature. For MSTFA/TMIS derivatization of this compound, heating at 70°C for 30 minutes is a common protocol.[5][6] However, optimization may be necessary.
-
Moisture: The presence of moisture can hydrolyze the derivatization reagents and the derivatized analyte, leading to incomplete reactions and peak tailing.
-
Solution: Ensure all glassware is dry and use anhydrous solvents. Evaporate the sample to complete dryness under a stream of nitrogen before adding the derivatization reagent.[5]
-
Derivatization of this compound
Analytical Method Parameters
The parameters of your GC method can also significantly influence peak shape.
Question: Which GC parameters should I check for peak tailing issues?
Answer: Several GC parameters can be optimized to improve the peak shape of this compound.
| Parameter | Potential Issue Causing Tailing | Recommended Action |
| Injection Technique | Slow sample introduction or backflash in the inlet. | Use a pulsed splitless injection to ensure a rapid and complete transfer of the sample to the column.[8] |
| Initial Oven Temperature | Temperature too high, preventing proper solvent focusing. | The initial oven temperature should be about 20°C below the boiling point of the injection solvent.[1] |
| Oven Temperature Ramp Rate | A ramp rate that is too fast can lead to co-elution with interfering compounds or peak distortion. | Optimize the temperature ramp to ensure adequate separation and good peak shape. A slower ramp rate at the beginning of the analysis can improve focusing. |
| Carrier Gas Flow Rate | A flow rate that is too low can lead to increased longitudinal diffusion and peak broadening/tailing. | Optimize the carrier gas flow rate. For a 0.25 mm ID column, a flow rate of 1-2 mL/min is a good starting point. |
| Sample Overload | Injecting too much analyte can saturate the column, leading to peak fronting or tailing.[9] | Reduce the sample concentration or the injection volume. |
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for this compound analysis?
A1: For steroid analysis, including this compound, a non-polar or low-bleed column is generally recommended. A common choice is a column with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1ms or equivalent) or a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or equivalent).[3][10] These columns are thermally stable at the high temperatures required for eluting steroids. A 30m x 0.25mm ID with a 0.25µm film thickness is a good starting point.[10]
Q2: Do I always need to derivatize this compound for GC analysis?
A2: Yes, derivatization is a critical step for the GC analysis of steroids like this compound.[4] The derivatization process replaces the polar hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. This increases the volatility and thermal stability of the analyte, leading to improved peak shape, reduced tailing, and better sensitivity.[4]
Q3: My other steroid peaks in the same run look fine, but this compound is tailing. What could be the cause?
A3: If only specific peaks are tailing, it often points to a chemical interaction rather than a general system problem.[11] this compound may be more susceptible to interaction with active sites in your system. In this case, focus on:
-
Inlet Liner Deactivation: Ensure you are using a high-quality, deactivated liner.
-
Column Inertness: Your column may be losing its inertness. Consider using an ultra-inert column.
-
Complete Derivatization: Double-check your derivatization procedure for this specific compound.
Q4: Can the injection solvent affect the peak shape of this compound?
A4: Yes, a mismatch between the polarity of the injection solvent and the stationary phase can cause peak distortion.[1][2] For a non-polar column, using a highly polar solvent can lead to poor sample focusing on the column. It is best to use a solvent that is compatible with the stationary phase.
Q5: How can I confirm that my peak tailing issue is resolved?
A5: The asymmetry factor (As) or tailing factor (Tf) is a quantitative measure of peak shape. An ideal Gaussian peak has an As or Tf of 1.0. A value greater than 1.5 generally indicates significant peak tailing that should be addressed.[1] Most chromatography data systems can automatically calculate this value. Aim to achieve an asymmetry factor as close to 1.0 as possible.
Experimental Protocol: Example GC-MS Method for this compound
This is an example protocol and may require optimization for your specific instrumentation and sample matrix.
1. Sample Preparation and Derivatization
-
To a dried sample extract, add 50 µL of a derivatization mixture (e.g., MSTFA/NH₄I/DTT or MSTFA/TMIS).[5][6][7]
-
Cool the sample to room temperature before injection.
2. GC-MS Parameters
| Parameter | Value |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Pulsed Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 250 °C at 25 °C/min, then ramp to 320 °C at 10 °C/min, hold for 5 min. |
| MSD Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Note: The specific ions to monitor in SIM mode will depend on the derivative formed. For the bis-O-TMS derivative of this compound, characteristic ions can be monitored for quantification and confirmation.[12]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 4. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. fishersci.com [fishersci.com]
- 11. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
Technical Support Center: Optimization of 19-Noretiocholanolone Derivatization
Welcome to the technical support center for the optimization of 19-Noretiocholanolone derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary before analysis?
A1: Derivatization is a crucial step, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, to improve the volatility and thermal stability of this compound.[1][2] This chemical modification enhances peak shape, leading to better separation and detection.[1] For liquid chromatography-mass spectrometry (LC-MS), derivatization is primarily employed to improve ionization efficiency and, consequently, the overall sensitivity of the analysis.[2]
Q2: What are the most common derivatization methods for this compound and other anabolic steroids?
A2: The most common methods involve silylation and oximation.
-
Silylation: This process replaces active hydrogen atoms in hydroxyl and keto groups with a trimethylsilyl (B98337) (TMS) group.[2] Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) or trimethyliodosilane (TMIS).[1][3][4]
-
Oximation: This method targets keto groups. The formation of oximes, for instance, using hydroxylamine (B1172632), can improve the analysis of ketosteroids.[4][5]
Q3: What are the key parameters to optimize for a successful derivatization reaction?
A3: The key parameters to optimize include the choice of derivatizing reagent and catalyst, reaction temperature, reaction time, and the volume of the derivatization reagent.[6] The solvent used can also influence the reaction's efficiency.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound.
Problem 1: Incomplete Derivatization
-
Symptom: You observe low peak intensity for your derivatized analyte, or you see the peak corresponding to the underivatized compound in your chromatogram.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Degraded Derivatization Reagent | Silylating reagents are sensitive to moisture. Ensure the reagent vial is properly sealed and stored. Use a fresh vial of the derivatization reagent if it is old or has been opened frequently.[8] |
| Presence of Moisture | Ensure all glassware is thoroughly dried. Dry the sample completely before adding the derivatization reagent. Protic solvents like methanol (B129727) must be completely removed as they will react with the silylating agent.[8] |
| Insufficient Reagent Volume | An inadequate amount of derivatizing agent can lead to incomplete reactions. Ensure the volume is sufficient for the amount of analyte present.[6] |
| Suboptimal Reaction Time or Temperature | Derivatization reactions require specific temperatures and durations to proceed to completion. Refer to established protocols and optimize these parameters for your specific analyte and matrix.[3][6] |
| Steric Hindrance | Some functional groups, like tertiary hydroxyls, are sterically hindered and react slowly. The addition of a catalyst (e.g., TMCS, pyridine) can help drive the reaction to completion.[1][8] |
Problem 2: Formation of Multiple Peaks or Artifacts
-
Symptom: You observe multiple peaks for a single analyte or unexpected peaks in your chromatogram.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Formation of Enol-TMS Ethers | Ketones with α-hydrogens can form enol-trimethylsilyl ether artifacts. To avoid this, consider converting the ketone to a methoxime derivative before silylation or avoid using acid catalysts with certain silylating reagents. |
| Syn- and Anti-Isomers | The derivatization of ketones to methoximes can result in the formation of syn- and anti-geometric isomers, which may appear as two separate peaks in the chromatogram. |
| Side Reactions with Solvents or Reagents | Solvents like N,N-dimethylformamide (DMF) and impurities in reagents can sometimes lead to artifact formation.[9] Use high-purity solvents and reagents. |
Problem 3: Poor Chromatographic Peak Shape
-
Symptom: Peaks are broad, tailing, or fronting, leading to poor resolution and integration.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Derivatization | As mentioned above, incomplete derivatization can lead to poor peak shape. Re-optimize the derivatization conditions. |
| Active Sites in the GC System | Active sites in the injector liner or column can interact with the analyte, causing peak tailing. Injecting the derivatizing agent (e.g., BSTFA) alone can sometimes help to temporarily deactivate these sites.[8] Regularly replace the liner and condition the column. |
| Hydrolysis of Derivatives | TMS derivatives are susceptible to hydrolysis. Analyze the samples as soon as possible after derivatization. Ensure the entire system, from sample vial to detector, is free of moisture.[8] |
Experimental Protocols
Protocol 1: Silylation using MSTFA/TMIS
This protocol is adapted from a method used for the analysis of 19-Norandrosterone (B1242311) and this compound in urine.[10][11][12]
-
Sample Preparation: Following enzymatic hydrolysis and extraction, evaporate the sample to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of a derivatization mixture (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide with a catalyst like trimethyliodosilane).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Allow the sample to cool to room temperature before injecting 1 µL into the GC-MS system.
Protocol 2: Oximation followed by Silylation
This is a general two-step approach often used for steroids containing both hydroxyl and keto groups.[4]
-
Oximation (for keto groups):
-
Dissolve the dry sample extract in a suitable solvent.
-
Add a solution of hydroxylamine hydrochloride in pyridine.
-
Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes).
-
Evaporate the solvent.
-
-
Silylation (for hydroxyl groups):
-
To the dried oxime derivative, add a silylating reagent (e.g., BSTFA + 1% TMCS).
-
Heat the mixture (e.g., at 60-90°C) for a specified time (e.g., 30-60 minutes).
-
Cool to room temperature before GC-MS analysis.
-
Quantitative Data Summary
The optimal derivatization conditions can vary depending on the specific steroid and the analytical method. The following tables summarize some reported conditions for anabolic steroids.
Table 1: Comparison of Derivatization Reagents and Conditions
| Derivatizing Agent | Temperature (°C) | Time (min) | Notes | Reference |
| MSTFA/NH4I/ethanethiol | 37 | 15 | Outperformed MSTFA and BSTFA + 1% TMCS for a range of anabolic steroids. | [3] |
| MSTFA | 60 | 60 | A commonly used general condition. | [3] |
| BSTFA + 1% TMCS | 60 | 60 | Another common silylation mixture. | [3] |
| Hydroxylamine | 40 | 20 | Optimal for derivatizing several steroid hormones for LC-MS analysis. | [5] |
Table 2: Optimization of Silylation Conditions for Glucocorticoids (as a reference)
| Parameter | Condition | Outcome | Reference |
| Temperature | 50 - 110°C | Optimal temperature varied by steroid structure. | [6] |
| Duration | 60 min | Peak chromatographic intensities were observed at 60 minutes. | [6] |
Visualizations
Caption: Experimental workflow for the derivatization and analysis of this compound.
Caption: Troubleshooting decision tree for incomplete derivatization.
References
- 1. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMS derivatives | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 19-Noretiocholanolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression for 19-Noretiocholanolone in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue for this compound analysis?
Ion suppression is a type of matrix effect that occurs during LC-MS analysis.[1] It happens when molecules from the sample matrix (everything other than this compound) co-elute with the analyte and interfere with its ionization efficiency in the mass spectrometer's ion source.[2] This competition for ionization leads to a decreased signal for the analyte of interest, which can cause several problems:
-
Reduced Sensitivity: The ability to detect low concentrations of this compound is compromised.[2]
-
Poor Reproducibility: The degree of suppression can vary between samples, leading to inconsistent results.[2]
-
Inaccurate Quantification: The suppressed signal can result in an underestimation of the true analyte concentration.[2]
This is particularly challenging when analyzing complex biological matrices like urine or plasma, which contain high levels of endogenous components such as phospholipids, salts, and proteins.[2][3]
Q2: What are the most common causes of ion suppression when analyzing this compound?
For steroid analysis in biological samples, ion suppression is primarily caused by:
-
Co-eluting Endogenous Components: Phospholipids, salts, and other materials from biological samples are major contributors to ion suppression.[2][4]
-
Inadequate Sample Preparation: The most significant cause is the failure to sufficiently remove interfering matrix components before analysis.[2][5]
-
Mobile Phase Additives: While often necessary for good chromatography, certain additives, particularly at high concentrations, can suppress the analyte signal. It is recommended to use MS-compatible additives like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations.[2][5]
-
High Analyte Concentration: At very high concentrations, the analyte can contribute to self-suppression.[2]
Q3: How can I determine if ion suppression is affecting my this compound assay?
A post-column infusion experiment is a standard method to identify the regions in your chromatogram where ion suppression occurs.[3][6] This technique involves:
-
Infusing a standard solution of this compound at a constant rate into the LC eluent stream after the analytical column but before the MS ion source.
-
Injecting a blank matrix extract (e.g., an extract of urine that does not contain the analyte).
-
Monitoring the signal of the infused standard. A drop in the signal intensity indicates that components eluting from the column at that specific time are causing ion suppression.[6]
By mapping these suppression zones, you can adjust your chromatographic method to ensure this compound elutes in a "cleaner" region.[4][6]
Q4: Which sample preparation technique is most effective for reducing matrix effects for steroids like this compound?
Proper sample preparation is one of the most effective strategies to combat ion suppression.[7] The choice of technique depends on the sample matrix and required cleanliness.
| Sample Preparation Technique | Effectiveness in Reducing Ion Suppression | Typical Analyte Recovery | Key Considerations |
| Solid-Phase Extraction (SPE) | High | Good to Excellent (e.g., 42-95% for steroids)[8] | Highly selective method that can significantly reduce interfering components like phospholipids.[3][8] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Good | Effective at removing salts and some polar interferences.[4][8] |
| Protein Precipitation (PPT) | Low to Medium | Often < 60%[8] | Quick and simple, but often fails to remove many other matrix components that cause ion suppression.[4][8] |
For complex matrices like urine, an enzymatic hydrolysis step with β-glucuronidase is often required to cleave conjugated forms of steroids before extraction.[9][10]
Q5: How can I optimize my LC method to move this compound away from suppression zones?
Chromatographic optimization aims to separate the analyte from co-eluting matrix interferences.[8][11] Key strategies include:
-
Improve Separation: Adjust the mobile phase composition (e.g., organic solvent type), gradient slope, and flow rate to increase the resolution between this compound and interfering peaks.[7][8]
-
Use Advanced Column Technology: Ultra-High-Performance Liquid Chromatography (UPLC) systems with sub-2 µm particle columns offer significantly higher peak resolution than traditional HPLC, reducing the likelihood of co-elution.[8][12]
-
Change Stationary Phase: If adjustments to the mobile phase are insufficient, changing the column chemistry (e.g., from C18 to a Phenyl-Hexyl or Pentafluorophenyl phase) can alter selectivity and improve separation from interferences.[13]
Q6: Which ionization source, ESI or APCI, is generally better for this compound to minimize ion suppression?
The choice of ionization source can have a significant impact.
-
Atmospheric Pressure Chemical Ionization (APCI): For relatively non-polar analytes like many steroids, APCI can be less susceptible to ion suppression compared to ESI.[2][5][14]
-
Electrospray Ionization (ESI): ESI is often more prone to ion suppression because multiple components compete for charge on the droplet surface.[2][14] However, ESI may provide higher sensitivity for some anabolic androgens.[2][5]
The optimal choice should be determined experimentally for this compound in your specific matrix.
Q7: How can a stable isotope-labeled internal standard (SIL-IS) help manage ion suppression?
Using a SIL-IS is the most effective way to compensate for ion suppression, even when it cannot be eliminated.[2] A SIL-IS for this compound will have nearly identical chemical properties and chromatographic retention time. Therefore, it will co-elute with the analyte and experience the same degree of ion suppression.[2] By calculating the peak area ratio of the analyte to the SIL-IS, accurate and precise quantification can be achieved because the ratio remains stable despite signal fluctuations.
Troubleshooting Guide: Low Signal or High Variability
If you are experiencing low signal intensity or poor reproducibility for this compound, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting and mitigating ion suppression.
Detailed Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This protocol helps visualize at what retention times matrix components cause ion suppression.
-
Prepare Solutions:
-
Infusion Solution: Prepare a standard solution of this compound (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 methanol (B129727):water).
-
Blank Matrix Sample: Prepare a sample by extracting a blank matrix (e.g., drug-free urine) using your established sample preparation protocol.
-
-
System Setup:
-
Connect the outlet of the LC column to a T-fitting.
-
Connect a syringe pump containing the infusion solution to the second port of the T-fitting.
-
Connect the third port of the T-fitting to the MS ion source.
-
-
Execution:
-
Begin the LC gradient without an injection and start the syringe pump at a low, constant flow rate (e.g., 10 µL/min) to establish a stable baseline signal for this compound.
-
Inject the prepared blank matrix sample onto the LC column.
-
Acquire data in MRM or SIM mode for the this compound transition throughout the entire chromatographic run.
-
-
Data Analysis:
-
Examine the chromatogram of the infused analyte. Any significant drop in the baseline signal corresponds to a region of ion suppression. Any rise indicates ion enhancement.
-
Protocol 2: Sample Preparation of Urine via SPE for this compound
This protocol is a representative method for extracting steroids from a urine matrix.[2][9][10] Optimization may be required.
Caption: A typical Solid-Phase Extraction (SPE) workflow for this compound from urine.
-
Sample Pre-treatment: To a 2 mL urine sample, add a known amount of the Stable Isotope-Labeled Internal Standard.[2]
-
Enzymatic Hydrolysis: Add 1 mL of phosphate (B84403) buffer (e.g., 0.8 M, pH 7.0) and an aliquot of β-glucuronidase enzyme.[9] Vortex the mixture and incubate for 1 hour at 50°C to hydrolyze glucuronide conjugates.[9]
-
pH Adjustment: Stop the hydrolysis by adding a buffer (e.g., 750 µL of 20% K2CO3/KHCO3) to raise the pH to approximately 9.[9]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with methanol and then water.[2]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 3 mL of 45:55 acetone/water) to remove salts and other polar interferences while retaining this compound.[2]
-
Elution: Elute this compound and the internal standard from the cartridge using a stronger organic solvent (e.g., 3 mL of acetone).[2]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[2] Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[9]
References
- 1. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. waters.com [waters.com]
- 13. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Challenges in the Separation of 19-Noretiocholanolone Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 19-Noretiocholanolone and its isomers, primarily 19-Norandrosterone (B1242311).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound and its isomers?
The main challenges in separating this compound (19-NE) and its common isomer, 19-Norandrosterone (19-NA), stem from their structural similarity as stereoisomers. This leads to very similar physicochemical properties, making their separation by chromatographic techniques difficult. Key issues include:
-
Co-elution: The isomers have a tendency to elute from the chromatography column at very similar or identical times, leading to overlapping peaks.[1][2]
-
Poor Resolution: Achieving baseline separation between the isomer peaks is often difficult, which can compromise accurate quantification.
-
Low Concentrations: In biological samples, these compounds are often present at very low concentrations (ng/mL levels), requiring highly sensitive and specific analytical methods.[3][4]
-
Matrix Effects: Biological matrices like urine and plasma can contain interfering substances that affect the ionization and detection of the target analytes, particularly in LC-MS/MS analysis.
Q2: Which analytical techniques are most commonly used for the analysis of this compound isomers?
The most prevalent and reliable techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique that often requires derivatization of the steroids to increase their volatility and thermal stability.[5][6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has become the gold standard due to its high sensitivity and specificity, often without the need for derivatization.[1][8] It is particularly effective in separating structurally similar steroids.[1]
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This technique is used as a confirmation method, especially in anti-doping analysis, to differentiate between endogenous and exogenous sources of these steroids.[4]
Q3: Why is derivatization necessary for GC-MS analysis of steroids like this compound?
Derivatization is a critical step in the GC-MS analysis of many steroids for several reasons:
-
Increased Volatility: Steroids are relatively large and non-volatile molecules. Derivatization, typically through silylation (e.g., using MSTFA), replaces polar functional groups (hydroxyl and keto groups) with less polar and more volatile trimethylsilyl (B98337) (TMS) groups.[7][9]
-
Improved Thermal Stability: The derivatization process makes the molecules more stable at the high temperatures required for gas chromatography, preventing degradation in the injector and column.[7]
-
Enhanced Chromatographic Separation: Derivatization can improve the separation of isomers and lead to better peak shapes.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of this compound isomers.
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Isomers | Inadequate stationary phase selectivity. | Select a GC column with a different stationary phase polarity. Non-polar phases separate based on boiling point, while more polar phases can exploit differences in dipole moments.[10][11] |
| Incorrect oven temperature program. | Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting compounds. | |
| Carrier gas flow rate is not optimal. | Adjust the carrier gas flow rate to achieve the best efficiency for the column being used. | |
| Peak Tailing | Active sites in the GC inlet liner or column. | Use a deactivated inlet liner. If the column is old, consider replacing it. Trimming a small portion (e.g., 15 cm) from the front of the column can sometimes resolve the issue.[12] |
| Column contamination. | Bake out the column at a high temperature (within its limits) to remove contaminants. If tailing persists, the column may need to be replaced.[13] | |
| Incomplete derivatization. | Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. | |
| Peak Broadening | Dead volume in the system (e.g., poor column installation). | Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions to minimize dead volume.[13][14] |
| Injection volume is too large. | Reduce the injection volume or dilute the sample.[15] | |
| Ghost Peaks | Contamination in the syringe, inlet, or carrier gas. | Run a blank analysis to identify the source of contamination. Clean the syringe and injector port. Ensure high-purity carrier gas is used.[16] |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. |
Liquid Chromatography (LC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Isomers | Inappropriate stationary phase chemistry. | Utilize a column with alternative selectivity. For steroid isomers, biphenyl (B1667301) or C18-AR phases can offer better separation compared to standard C18 columns due to different interaction mechanisms.[1][2] |
| Mobile phase composition is not optimized. | Adjust the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa) as this can alter selectivity. Optimize the gradient profile by using a shallower gradient.[17][18] | |
| Mobile phase pH is not optimal. | For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity.[19] | |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). | Use a modern, well-end-capped column. Adding a buffer to the mobile phase can help to minimize silanol interactions.[20] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[15] | |
| Peak Fronting | Sample solvent is too strong. | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Column overload. | Reduce the amount of sample injected onto the column.[15] | |
| Retention Time Drift | Inadequate column equilibration. | Ensure the column is fully equilibrated with the initial mobile phase conditions between injections, especially when using gradients. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily to avoid changes due to evaporation of the organic component. | |
| Column degradation. | Use a guard column to protect the analytical column. If performance continues to decline, replace the column. |
Experimental Protocols
Detailed GC-MS Protocol for this compound and 19-Norandrosterone
This protocol is a representative example and may require optimization for specific instrumentation and samples.
-
Sample Preparation (Urine)
-
Hydrolysis: To 2 mL of urine, add an internal standard and a buffer (e.g., phosphate (B84403) buffer, pH 7). Add β-glucuronidase enzyme. Incubate at approximately 50-60°C for 1-2 hours to deconjugate the steroids.[3][4]
-
Extraction: After hydrolysis, perform a liquid-liquid extraction with an organic solvent like n-pentane or a solid-phase extraction (SPE) to isolate the steroids.[3][4]
-
Derivatization: Evaporate the solvent to dryness under a stream of nitrogen. Add a derivatizing agent such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst (e.g., TMIS or NH4I/ethanethiol). Heat at 60-70°C for 20-30 minutes to form the trimethylsilyl (TMS) derivatives.[3]
-
-
GC-MS Conditions
-
GC Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is commonly used. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a final temperature of around 300-320°C at a rate of 3-10°C/min.
-
Injector: Splitless injection at a temperature of 280°C.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity. Monitor characteristic ions for the TMS derivatives of 19-NA and 19-NE. For example, m/z 405 is a common ion for both.[3]
-
Detailed LC-MS/MS Protocol for Steroid Isomer Separation
This protocol is a representative example and may require optimization.
-
Sample Preparation (Plasma/Serum)
-
Protein Precipitation: To 100 µL of plasma/serum, add an internal standard and a protein precipitating agent like acetonitrile or zinc sulfate. Vortex and centrifuge to pellet the proteins.[1][21]
-
Extraction: The supernatant can be further cleaned up using liquid-liquid extraction or solid-phase extraction (SPE).[1][21]
-
Reconstitution: Evaporate the final extract to dryness and reconstitute in the initial mobile phase.[8]
-
-
LC-MS/MS Conditions
-
LC Column: A column with alternative selectivity, such as a biphenyl or C18-AR phase, is recommended for isomer separation. Typical dimensions are 100 mm length x 2.1 mm internal diameter x 2.6 µm particle size.[1][2]
-
Mobile Phase:
-
A: Water with a modifier (e.g., 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer).[22][23]
-
B: Organic solvent (e.g., methanol or acetonitrile) with the same modifier.[22][23]
-
-
Gradient Elution: A shallow gradient is often necessary to resolve isomers. For example, start with a lower percentage of organic phase (e.g., 35-40% B) and slowly increase to a higher percentage (e.g., 80-95% B) over 10-15 minutes.[22]
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40-45°C) is crucial for reproducible retention times.[21]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of this compound and 19-Norandrosterone. Note that these values can vary significantly depending on the specific method, instrumentation, and matrix.
Table 1: Representative GC-MS Retention Data
| Compound | Typical Retention Time (min) | Commonly Monitored Ion (m/z) (as TMS derivative) |
| 19-Norandrosterone (19-NA) | 6.37[3] | 405[3] |
| This compound (19-NE) | 6.58[3] | 405[3] |
Table 2: Representative LC-MS/MS Performance Data
| Compound | Lower Limit of Quantification (LLOQ) | Analytical Technique |
| Steroid Isomers (general) | 50 pg/mL[1] | LC-MS/MS |
| 19-Norandrosterone (19-NA) | 2 ng/mL (LOQ)[4] | GC-C-IRMS |
| This compound (19-NE) | 2 ng/mL (LOQ)[4] | GC-C-IRMS |
| 19-NA / 19-NE | 0.5 ng/mL (lowest detectable concentration)[3] | GC-MS |
Visualizations
Caption: Workflow for the GC-MS analysis of this compound isomers.
Caption: Troubleshooting logic for poor resolution in LC separation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. trajanscimed.com [trajanscimed.com]
- 11. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. acdlabs.com [acdlabs.com]
- 16. agilent.com [agilent.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 18. Steroid Separation - Chromatography Forum [chromforum.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 21. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. synnovis.co.uk [synnovis.co.uk]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 19-Noretiocholanolone in Urine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19-noretiocholanolone in urine samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured in urine?
A1: this compound (19-NE) is one of the main urinary metabolites of the anabolic steroid nandrolone (B1676933) and its precursors.[1][2] Its detection in urine is a key indicator in sports anti-doping tests to determine the use of prohibited nandrolone-related substances.[1][3][4][5]
Q2: What are the recommended storage conditions for urine samples containing this compound?
A2: It is recommended to store urine samples frozen at -20°C for long-term stability.[1] Studies have shown that this compound glucuronide is stable for at least 60 days under these conditions.[1]
Q3: How stable is this compound under other storage conditions?
A3: Research indicates that this compound glucuronide is remarkably stable under a variety of short-term conditions. No significant decrease in concentration was observed in studies where urine samples were stored in direct sunlight, at room temperature (approximately 22°C), or refrigerated (approximately 5°C) for up to 3 days.[1]
Q4: Can the concentration of this compound change during storage?
A4: While generally stable, there are two potential phenomena to be aware of. Firstly, at elevated temperatures, degradation of steroids can occur. Secondly, some studies have observed the in situ formation of 19-norsteroids from endogenous steroids present in the urine, a process that is dependent on temperature.[6] However, one stability study noted no significant increases in this compound concentration under the tested conditions.[1]
Data Presentation: Stability of this compound Glucuronide in Urine
While specific quantitative data from peer-reviewed literature is limited, the following table summarizes the reported stability of this compound glucuronide based on available qualitative descriptions.
| Storage Condition | Duration | Observed Change in Concentration | Reference |
| Frozen (-20°C) | Up to 60 days | No significant change | [1] |
| Refrigerated (~5°C) | Up to 3 days | No significant change | [1] |
| Room Temperature (~22°C) | Up to 3 days | No significant change | [1] |
| Direct Sunlight | Up to 3 days | No significant change | [1] |
Experimental Protocols
Detailed Methodology for GC-MS Analysis of this compound in Urine
This protocol describes a typical workflow for the quantitative analysis of this compound from urine, involving enzymatic hydrolysis, solid-phase extraction, and derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
1. Sample Preparation and Hydrolysis:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to pellet any sediment.
-
To 2.5 mL of the supernatant, add an internal standard (e.g., deuterated this compound).
-
Add 1 mL of phosphate (B84403) buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Vortex the mixture and incubate at 50-55°C for 1 to 3 hours to deconjugate the this compound glucuronide.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen.
-
Elute the analytes with 5 mL of methanol or ethyl acetate.
3. Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
To the dry residue, add 100 µL of a derivatizing agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol.
-
Seal the vial and heat at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the steroids.
-
Cool the vial to room temperature before injection into the GC-MS system.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection Volume: 1-2 µL.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for 19-NE-TMS derivative: Quantifier and qualifier ions should be selected based on the fragmentation pattern of the derivatized standard.
-
Mandatory Visualization
Caption: Analytical Workflow for this compound in Urine.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Enzymatic Hydrolysis | - Verify the activity of the β-glucuronidase enzyme. Ensure it has been stored correctly. - Confirm the pH of the urine/buffer mixture is optimal for the enzyme (typically pH 6.8-7.2 for E. coli enzyme). - Extend the incubation time or increase the enzyme concentration. |
| Inefficient Solid-Phase Extraction (SPE) | - Ensure the SPE cartridge has been properly conditioned before loading the sample. - Check for breakthrough of the analyte during sample loading and washing steps by collecting and analyzing the waste. - Use a different elution solvent or a larger volume to ensure complete elution from the cartridge. |
| Analyte Degradation | - Avoid prolonged exposure of samples to high temperatures or extreme pH conditions. - Ensure the evaporation step is carried out under a gentle stream of nitrogen and not at an excessively high temperature. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | - Deactivate the injector liner with a silylating agent or replace it with a new, deactivated liner. - Trim the first few centimeters of the analytical column from the injector end to remove accumulated non-volatile residues. |
| Incomplete Derivatization | - Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture can inhibit the reaction. - Increase the reaction time or temperature for derivatization. - Use a fresh batch of derivatization reagent. |
| Column Overload | - Dilute the sample extract and reinject. - If the peak is fronting, this is a strong indication of column overload. |
Issue 3: Matrix Effects (Signal Suppression or Enhancement)
| Possible Cause | Troubleshooting Steps |
| Co-eluting Endogenous Compounds | - Optimize the SPE wash steps to more effectively remove interfering substances. Use a wash solvent with a slightly higher organic content that does not elute the analyte of interest. - Modify the GC oven temperature program to improve the separation of this compound from interfering peaks. |
| Ion Source Contamination | - Perform routine cleaning and maintenance of the mass spectrometer's ion source. |
| Inappropriate Internal Standard | - Use a stable isotope-labeled internal standard (e.g., d3-19-noretiocholanolone) that co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification. |
References
improving recovery of 19-Noretiocholanolone during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 19-Noretiocholanolone. Our aim is to help you improve recovery rates and overcome common challenges encountered during the extraction and analysis of this important steroid metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in achieving high recovery of this compound?
A1: The primary challenges in achieving high recovery rates for this compound from biological matrices, particularly urine, include:
-
Incomplete hydrolysis: this compound is often present as glucuronide or sulfate (B86663) conjugates, which require a hydrolysis step to cleave them into the free steroid for analysis by GC/MS. Incomplete hydrolysis is a major source of low recovery.[1]
-
Extraction inefficiency: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods have potential pitfalls that can lead to loss of the analyte. These include emulsion formation in LLE and improper sorbent/solvent selection in SPE.
-
Analyte degradation: The steroid structure can be sensitive to harsh chemical conditions, such as strong acids or high temperatures, which are sometimes used for hydrolysis.[1]
-
Incomplete derivatization: For GC/MS analysis, derivatization is necessary to improve the volatility and thermal stability of the analyte. An incomplete reaction will lead to poor chromatographic performance and inaccurate quantification.[1]
Q2: Which hydrolysis method is recommended for this compound conjugates?
A2: The choice of hydrolysis method depends on the specific requirements of your analysis.
-
Enzymatic hydrolysis using β-glucuronidase from Escherichia coli (E. coli) is a widely used and recommended method, particularly in anti-doping analysis as specified by the World Anti-Doping Agency (WADA).[2][3] It is generally milder than chemical methods, reducing the risk of analyte degradation.
-
Chemical hydrolysis , such as acid solvolysis, can also be employed. However, it can be harsher and may lead to the degradation of some steroids. It is crucial to optimize conditions like temperature and incubation time to minimize degradation.
Q3: What is the purpose of derivatization in the GC/MS analysis of this compound?
A3: Derivatization is a critical step in preparing this compound for GC/MS analysis. Steroids are often not volatile enough for gas chromatography. The derivatization process replaces active hydrogen atoms with less polar groups, which increases the volatility and thermal stability of the analyte.[1] This leads to improved chromatographic peak shape, better separation, and increased sensitivity. A common method for steroids is silylation, which forms trimethylsilyl (B98337) (TMS) derivatives.[1][4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Low Recovery After Enzymatic Hydrolysis
| Potential Cause | Troubleshooting Steps |
| Presence of Inhibitors in the Sample Matrix | Urine can contain substances that inhibit the activity of β-glucuronidase.[1] To mitigate this, consider a preliminary sample clean-up step using SPE before hydrolysis. |
| Incorrect pH of the Reaction Mixture | The optimal pH for β-glucuronidase from E. coli is typically around 6.8-7.0. Ensure the urine sample is adequately buffered to maintain this pH throughout the incubation. |
| Insufficient Enzyme Concentration or Incubation Time | The amount of enzyme and the incubation duration are critical for complete hydrolysis. Increase the concentration of β-glucuronidase or extend the incubation time. It is advisable to perform an optimization experiment to determine the ideal conditions for your specific sample type. |
| Suboptimal Incubation Temperature | The optimal temperature for most β-glucuronidase enzymes is around 37-50°C. Ensure your incubator is accurately calibrated and maintaining the correct temperature. |
Low Recovery During Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation | Emulsions are a common issue when extracting urine samples, often due to the presence of surfactants.[5] To break an emulsion, you can try: • Adding salt (salting out) to increase the ionic strength of the aqueous phase.[5][6] • Centrifugation to physically separate the layers.[5] • Adding a small amount of a different organic solvent to alter the polarity.[5] • Gently swirling or rocking the mixture instead of vigorous shaking can help prevent emulsion formation.[5] |
| Incorrect pH of the Aqueous Phase | The pH of the sample can affect the partitioning of the analyte between the aqueous and organic phases. For neutral steroids like this compound, adjusting the pH to be slightly basic (around 8.5-9.5) can improve extraction into a non-polar organic solvent. |
| Inappropriate Solvent Choice | The choice of extraction solvent is crucial. A solvent that is too polar may not efficiently extract the relatively non-polar this compound. Consider using a less polar solvent or a mixture of solvents to optimize extraction. |
Low Recovery During Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sorbent Material | For steroid analysis, reversed-phase sorbents like C18 or polymeric sorbents are commonly used.[7] If you are experiencing low recovery, consider testing a different type of sorbent. Polymeric sorbents can sometimes offer better retention for a wider range of metabolites. |
| Breakthrough During Sample Loading | If the analyte does not fully retain on the sorbent during loading, it will be lost. This can happen if the flow rate is too high or if the sample volume exceeds the capacity of the cartridge. Reduce the flow rate during sample loading and ensure you are using an appropriate cartridge size for your sample volume. |
| Analyte Elution During Washing Steps | The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte of interest. If you suspect analyte loss during the wash step, collect the wash eluate and analyze it for the presence of this compound. You may need to use a weaker wash solvent. |
| Incomplete Elution | The elution solvent must be strong enough to desorb the analyte from the sorbent. If recovery is low, try a stronger elution solvent or increase the volume of the elution solvent. Collecting multiple elution fractions can help determine if the analyte is being fully eluted. |
Poor Results in GC/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | The presence of water can hinder the derivatization reaction. Ensure your sample extract is completely dry before adding the derivatizing agent. You can achieve this by evaporating the solvent under a stream of nitrogen. If the residue does not dissolve in the derivatizing agent, you may need to add a small amount of a solvent like pyridine (B92270) to aid dissolution before adding the silylating reagent.[8] |
| Degradation of Derivatives | TMS derivatives can be sensitive to moisture. Analyze the samples as soon as possible after derivatization and ensure that all glassware is scrupulously dry. |
| Co-elution with Interfering Compounds | If the sample is not sufficiently clean, matrix components can co-elute with this compound, affecting peak shape and quantification. In this case, you may need to optimize your sample clean-up procedure (LLE or SPE) to remove more of the interfering substances. |
Data Presentation
The following table summarizes recovery data for this compound and its related metabolite, 19-Norandrosterone (B1242311), from a study utilizing a combination of SPE and LLE.
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| 19-Norandrosterone | 4 | 110.4 |
| 10 | 110.7 | |
| 50 | 85.7 | |
| This compound | 4 | 131.9 |
| 10 | 129.7 | |
| 50 | 88.2 | |
| Data from a study on the quantification and profiling of 19-Norandrosterone and this compound in human urine.[9] |
Experimental Protocols
Below are detailed methodologies for key experimental steps in the analysis of this compound.
Protocol 1: Enzymatic Hydrolysis of Urine Samples
-
To 2 mL of urine in a glass tube, add an appropriate internal standard.
-
Add 1 mL of phosphate (B84403) buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Vortex the mixture gently.
-
Incubate at 50°C for 1 hour in a water bath or incubator.
-
After incubation, allow the sample to cool to room temperature before proceeding to the extraction step.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To the hydrolyzed urine sample, add 1 mL of saturated sodium bicarbonate solution to adjust the pH to approximately 9.0.
-
Add 5 mL of a mixture of n-pentane and diethyl ether (4:1, v/v).
-
Gently rock or invert the tube for 10-15 minutes to ensure thorough mixing without forming a stable emulsion.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of the organic solvent mixture.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. Follow with a wash of 5 mL of 40% methanol in water to remove more interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol or ethyl acetate (B1210297) into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Protocol 4: Derivatization for GC/MS Analysis
-
Ensure the dried extract from the LLE or SPE step is completely free of moisture.
-
Add 100 µL of a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 20-30 minutes.
-
Allow the vial to cool to room temperature before injecting an aliquot into the GC/MS system.
Visualizations
The following diagrams illustrate the overall workflow for the analysis of this compound and a decision tree for troubleshooting low recovery.
References
- 1. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wada-ama.org [wada-ama.org]
- 3. wada-ama.org [wada-ama.org]
- 4. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Analysis of 19-Noretiocholanolone in Urine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19-Noretiocholanolone urine samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in urine a concern?
This compound (19-NE) is a secondary urinary metabolite of the anabolic steroid nandrolone (B1676933) (19-nortestosterone) and its precursors.[1][2] Its stability in urine is a significant concern because improper handling and storage can lead to inaccurate quantification. The primary issue is the potential for in situ formation of 19-NE and its stereoisomer, 19-norandrosterone (B1242311) (19-NA), from the demethylation of endogenous steroids like etiocholanolone (B196237) and androsterone (B159326) by microbial enzymes present in the urine.[3][4] This can lead to false-positive results or misinterpretation of the data.
Q2: What are the optimal storage conditions for urine samples to ensure the stability of this compound?
To maintain the integrity of this compound in urine samples, it is crucial to inhibit microbial and enzymatic activity. The most effective method for long-term storage is freezing at -20°C.[5][6] For short-term storage, refrigeration at 4°C is recommended.[7] Studies have shown that 19-NE glucuronide is stable for at least 60 days when frozen at -20°C and for at least 3 days when refrigerated or even left at room temperature in direct sunlight, although freezing is the best practice to prevent any potential degradation.[6]
Q3: Can preservatives be used to stabilize this compound in urine samples?
While freezing is the preferred method, chemical preservatives can be used to inhibit microbial growth. However, their impact on the specific analysis should be validated. It is generally recommended to collect urine in containers free of preservatives and to freeze the samples as soon as possible.[5]
Q4: What are the primary analytical methods for quantifying this compound in urine?
The two primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] Both methods are highly sensitive and specific. LC-MS/MS has the advantage of analyzing the conjugated (glucuronide and sulfate) forms of 19-NE directly, whereas GC-MS typically requires a hydrolysis step to cleave the conjugates before analysis.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpectedly High this compound Concentrations
Possible Cause:
-
Microbial Contamination: Bacteria in the urine sample can lead to the in situ formation of 19-NE from endogenous precursors, artificially inflating its concentration.[3][4] This is more likely to occur in samples that have been improperly stored (e.g., at room temperature for extended periods).
-
Improper Sample Handling: Delays in freezing or repeated freeze-thaw cycles can promote enzymatic and microbial activity.
Troubleshooting Steps:
-
Review Sample Handling and Storage Records: Verify that the urine samples were frozen at -20°C or below shortly after collection and that the cold chain was maintained.[5][6]
-
Check for Signs of Contamination: Note any unusual turbidity or odor in the urine sample, which may indicate bacterial growth.[3]
-
Analyze the 19-Norandrosterone (19-NA) to this compound (19-NE) Ratio: The ratio of these two metabolites can provide clues. After administration of nandrolone, the concentration of 19-NA is generally higher than that of 19-NE in the early excretion phase.[10][11] A reversed ratio (19-NE > 19-NA) could indicate in situ formation, as the demethylation reaction can be favored for the 5β-isomer (etiocholanolone to 19-NE).[3]
-
Consider Isotope Ratio Mass Spectrometry (GC-C-IRMS): If the origin of the 19-NE is , GC-C-IRMS can be used to differentiate between endogenous production and exogenous administration.[9]
Issue 2: Low or No Detectable this compound
Possible Cause:
-
Inefficient Hydrolysis: If using a GC-MS method, incomplete enzymatic hydrolysis of the glucuronide and sulfate (B86663) conjugates will result in low recovery of the free 19-NE.[12]
-
Degradation During Sample Preparation: The analyte may be lost during the extraction or derivatization steps.
-
Matrix Effects in LC-MS/MS: Components of the urine matrix can interfere with the ionization of 19-NE, leading to signal suppression.
Troubleshooting Steps:
-
Optimize Enzymatic Hydrolysis:
-
Validate Extraction and Derivatization Procedures:
-
Address Matrix Effects (LC-MS/MS):
-
Incorporate a suitable internal standard (e.g., a deuterated analog of 19-NE) to compensate for matrix effects.
-
Optimize the chromatographic separation to separate 19-NE from interfering matrix components.
-
Consider different sample clean-up procedures, such as solid-phase extraction (SPE), to remove interfering substances.[6]
-
Data Presentation
Table 1: Stability of 19-Norandrosterone (19-NA) and this compound (19-NE) Glucuronides in Urine Under Various Storage Conditions
| Storage Condition | Duration | 19-NA Concentration Change | 19-NE Concentration Change | Reference |
| Direct Sunlight | 3 Days | No significant change | No significant change | [6] |
| Room Temperature (~22°C) | 3 Days | No significant change | No significant change | [6] |
| Refrigerated (~5°C) | 3 Days | No significant change | No significant change | [6] |
| Frozen (-20°C) | 60 Days | No significant change | No significant change | [6] |
Note: "No significant change" indicates that the concentrations remained within the acceptable analytical variability.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine
This protocol outlines a typical procedure for the analysis of 19-NE using Gas Chromatography-Mass Spectrometry.
-
Sample Preparation and Hydrolysis:
-
To a 2.5 mL aliquot of urine, add an internal standard (e.g., 17α-methyltestosterone).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes.
-
Elute the analytes with methanol (B129727) and evaporate the eluate to dryness.
-
Reconstitute the residue in 1 mL of phosphate (B84403) buffer (pH 7.0).
-
Add 25 µL of β-glucuronidase from E. coli and incubate at 50°C for 1 hour to hydrolyze the glucuronide conjugates.[6]
-
-
Extraction:
-
After hydrolysis, add 200 µL of 20% K₂CO₃/NaHCO₃ buffer.
-
Perform liquid-liquid extraction with 4 mL of n-pentane.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.[6]
-
-
Derivatization:
-
Dry the residue in a desiccator for at least 1 hour.
-
Add 80 µL of a derivatizing agent such as MSTFA:NH₄I:ethanethiol (1000:2:3 v/v/v).
-
Heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[6]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for 19-NE-TMS (e.g., m/z 405) and the internal standard.[10]
-
Protocol 2: LC-MS/MS Analysis of this compound Conjugates in Urine
This protocol provides a general workflow for the direct analysis of 19-NE glucuronide and sulfate using Liquid Chromatography-Tandem Mass Spectrometry.
-
Sample Preparation:
-
To a urine aliquot, add an appropriate internal standard (e.g., deuterated 19-NE glucuronide).
-
Dilute the sample with a suitable buffer, such as ammonium (B1175870) acetate.
-
Centrifuge the sample to pellet any precipitates.
-
-
LC Separation:
-
Inject the supernatant onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate, to achieve chromatographic separation.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode for glucuronides and sulfates.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 19-NE glucuronide and sulfate, as well as the internal standard.
-
Visualizations
Caption: Metabolic pathway of Nandrolone to its urinary metabolites.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nandrolone - Wikipedia [en.wikipedia.org]
- 3. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Urine Steroid Profile [heftpathology.com]
- 6. journals.assaf.org.za [journals.assaf.org.za]
- 7. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of 19-Norandrosterone and this compound conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 9. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Low Concentration 19-Noretiocholanolone Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of low concentrations of 19-Noretiocholanolone (19-NE), a key metabolite of nandrolone (B1676933) and other 19-norsteroids. This resource is intended for researchers, scientists, and professionals in drug development and anti-doping analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for detecting low concentrations of this compound?
A1: The most common and reliable methods for detecting low concentrations of 19-NE are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Both techniques offer high sensitivity and specificity, which are crucial for accurately identifying and quantifying trace amounts of this metabolite in biological matrices such as urine.[1][2]
Q2: Why is 19-Norandrosterone (B1242311) (19-NA) often analyzed alongside this compound (19-NE)?
A2: 19-NA is the major urinary metabolite of nandrolone, and its concentration is typically higher than that of 19-NE, especially in the early stages of excretion.[5] Therefore, 19-NA is often the primary target for detection. However, the ratio of 19-NA to 19-NE can fluctuate and even invert over time.[5] Analyzing both metabolites provides a more comprehensive and reliable assessment, particularly in cases of "unstable" urine samples or during late excretion phases.[2][6]
Q3: What is the significance of the 2 ng/mL threshold for 19-NA in urine?
A3: The World Anti-Doping Agency (WADA) has established a threshold of 2 ng/mL for 19-NA in urine to distinguish between endogenous production and exogenous administration of nandrolone or its precursors.[1][7] Concentrations above this level are considered adverse analytical findings, although further investigation, such as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), may be required to confirm the origin of the 19-NA.[2][6][8]
Q4: Can dietary supplements lead to a positive test for this compound?
A4: Yes, some over-the-counter nutritional supplements have been found to be contaminated with 19-norsteroids that are not listed on the label.[5][9] Ingestion of these contaminated supplements can lead to the excretion of 19-NA and 19-NE in urine, potentially resulting in a positive doping test.[5][7][9]
Q5: What are the common sample preparation steps before instrumental analysis?
A5: For urine samples, the common preparation steps include enzymatic hydrolysis with β-glucuronidase to deconjugate the metabolites, followed by extraction (e.g., solid-phase extraction or liquid-liquid extraction), and derivatization (e.g., silylation for GC-MS analysis).[2][5][6][10] LC-MS/MS methods may not require derivatization.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Incomplete hydrolysis of conjugated metabolites. | Optimize enzymatic hydrolysis conditions (enzyme concentration, incubation time, and temperature). Ensure the pH of the buffer is optimal for the enzyme (e.g., pH 6.9 for β-glucuronidase from E. coli).[5] |
| Poor extraction recovery. | Evaluate and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct sorbent and elution solvents are used. Check for analyte breakthrough during sample loading. | |
| Inefficient derivatization (for GC-MS). | Ensure derivatization reagents (e.g., MSTFA) are fresh and not expired. Optimize the reaction temperature and time. Ensure the sample extract is completely dry before adding the derivatization agent. | |
| Matrix effects (ion suppression or enhancement in LC-MS/MS). | Incorporate a suitable deuterated internal standard for each analyte to compensate for matrix effects.[11] Optimize the chromatographic separation to separate the analyte from interfering matrix components. Evaluate different sample clean-up strategies. | |
| Peak Tailing or Fronting in GC | Active sites in the GC inlet liner or column. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. If the problem persists, consider trimming the first few centimeters of the column. |
| Co-elution with an interfering compound. | Optimize the temperature program of the GC to improve the separation of the analyte from interfering peaks. | |
| High Background Noise | Contaminated carrier gas or solvents. | Use high-purity gases and solvents. Install or replace gas purifiers. |
| Column bleed. | Condition the column properly. Ensure the maximum operating temperature is not exceeded. | |
| Contamination from sample matrix. | Improve the sample clean-up procedure to remove more of the interfering matrix components. | |
| Inconsistent Results | Variability in manual injection technique. | Use an autosampler for better injection reproducibility. If using manual injection, employ the solvent flush technique.[12] |
| Degradation of the analyte during sample processing. | Minimize the time samples are left at room temperature. Store extracts at low temperatures if analysis is not performed immediately. | |
| Inconsistent derivatization. | Ensure precise and consistent addition of derivatization reagents and control of reaction conditions for all samples. |
Quantitative Data Summary
Table 1: GC-MS Method Performance for 19-NA and 19-NE
| Parameter | 19-Norandrosterone (19-NA) | This compound (19-NE) | Reference |
| Linearity Range (Low Conc.) | 0.5 - 6 ng/mL | 0.5 - 6 ng/mL | [5] |
| Linearity Range (High Conc.) | 10 - 400 ng/mL | 10 - 400 ng/mL | [5] |
| Limit of Quantification (LOQ) | 2 ng/mL | 2 ng/mL | [2][6] |
| Extraction Recovery (4 ng/mL) | 110.4% | 131.9% | [5] |
| Extraction Recovery (10 ng/mL) | 110.7% | 129.7% | [5] |
| Extraction Recovery (50 ng/mL) | 85.7% | 88.2% | [5] |
Table 2: LC-MS/MS Method Performance for 19-NA
| Parameter | Value | Reference |
| Minimum Required Performance Level (MRPL) | 1 ng/mL | [11] |
| Calibration Curve Range | 0.25 - 5 ng/mL | [11] |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis of 19-NA and 19-NE in Urine
1. Hydrolysis:
-
To a urine sample, add 1 mL of phosphate (B84403) buffer (pH 6.9).
-
Add 50 µL of β-glucuronidase from E. coli.[5]
-
Incubate at 50°C for 60 minutes.[5]
2. Extraction:
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol (B129727) followed by deionized water.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge to remove impurities.
-
Elute the analytes with an appropriate organic solvent.
3. Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.[5]
-
Add 50 µL of a derivatization mixture (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA).[5][10]
-
Heat at 70°C for 30 minutes.[5]
4. GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.[5]
-
Use a suitable temperature program to achieve separation of the analytes.
-
Acquire data in Selected Ion Monitoring (SIM) mode for quantification.[5]
Protocol 2: LC-MS/MS Analysis of 19-NA
1. Sample Preparation:
-
Spike the urine sample with a deuterated internal standard (e.g., 19-NA-d4-glucuronide).[8]
-
Perform solid-phase extraction using a suitable cartridge (e.g., mixed-mode cation exchange).[11]
2. LC Separation:
-
Use a C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.2% formic acid in water) and an organic component (e.g., 0.2% formic acid in acetonitrile/water).[11]
3. MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 19-NA and its internal standard.
Visualizations
References
- 1. wada-ama.org [wada-ama.org]
- 2. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatography-online.org [chromatography-online.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. wada-ama.org [wada-ama.org]
- 9. sport.wetestyoutrust.com [sport.wetestyoutrust.com]
- 10. researchgate.net [researchgate.net]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Enzymatic Hydrolysis of 19-Noretiocholanolone Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of enzymatic hydrolysis for 19-Noretiocholanolone conjugates.
Frequently Asked Questions (FAQs)
Q1: What are this compound conjugates and why is hydrolysis necessary for their analysis?
A1: this compound is a primary metabolite of the anabolic steroid nandrolone (B1676933). In the body, it undergoes phase II metabolism, where it is conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds, facilitating their excretion in urine.[1][2] These conjugated forms, primarily this compound glucuronide, are often not directly analyzable by gas chromatography-mass spectrometry (GC-MS), a common analytical technique for steroid profiling.[1][3] Enzymatic hydrolysis is a crucial sample preparation step that cleaves the glucuronide moiety, liberating the free this compound for subsequent derivatization and analysis.[1][3]
Q2: Which enzymes are recommended for the hydrolysis of this compound glucuronide?
A2: The most commonly used enzyme for the hydrolysis of steroid glucuronides, including this compound glucuronide, is β-glucuronidase.[1][4] This enzyme can be sourced from various organisms, with preparations from Escherichia coli (E. coli) and the Roman snail (Helix pomatia) being widely utilized in analytical laboratories.[1][5][6] Recombinant β-glucuronidases are also gaining popularity due to their high purity, consistency, and often faster reaction times.[7][8][9]
Q3: What are the key parameters to optimize for efficient enzymatic hydrolysis?
A3: The efficiency of enzymatic hydrolysis is influenced by several critical factors that should be optimized for each specific application. These include:
-
pH: The optimal pH for β-glucuronidase activity varies depending on the source of the enzyme.[1][10][11]
-
Temperature: Incubation temperature significantly affects the rate of the enzymatic reaction.[12]
-
Incubation Time: Sufficient incubation time is necessary to ensure complete hydrolysis of the conjugates.[7][12]
-
Enzyme Concentration: The amount of enzyme used should be adequate to hydrolyze the expected concentration of the conjugate in the sample.[12]
Q4: Can I use the same hydrolysis conditions for both glucuronide and sulfate conjugates of this compound?
A4: Not necessarily. While some enzyme preparations, like those from Helix pomatia, contain both β-glucuronidase and sulfatase activity, allowing for the simultaneous hydrolysis of both conjugate types, their optimal conditions for each activity may differ.[1] For instance, the β-glucuronidase activity of H. pomatia has an optimal pH of 4.5-5.0, while its sulfatase activity is optimal at a pH greater than 6.2.[1] For specific hydrolysis of glucuronides, an enzyme preparation with high β-glucuronidase and minimal sulfatase activity, such as that from E. coli, is often preferred.[1] If both conjugates are of interest, a dual hydrolysis approach or an enzyme preparation with broad activity under compromised conditions may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound after hydrolysis. | Incomplete Hydrolysis: The enzymatic reaction may not have gone to completion. | * Optimize Reaction Conditions: Systematically evaluate the pH, temperature, and incubation time for your specific enzyme and sample matrix. Refer to the data tables below for recommended starting points.* Increase Enzyme Concentration: The amount of enzyme may be insufficient for the concentration of conjugates in your sample. Try increasing the enzyme units per sample.* Check for Enzyme Inhibitors: Urine can contain inhibitors of β-glucuronidase.[5][13] Consider a sample clean-up step prior to hydrolysis, such as solid-phase extraction (SPE), to remove potential inhibitors. |
| Incorrect pH of the reaction buffer. | * Verify Buffer pH: Ensure the pH of your reaction buffer is within the optimal range for your chosen enzyme. The pH of urine samples can vary, so buffering is crucial.[11] | |
| Degraded Enzyme: The enzyme may have lost its activity due to improper storage or handling. | * Use Fresh Enzyme: Prepare fresh enzyme solutions and store them according to the manufacturer's instructions. | |
| High variability in results between samples. | Matrix Effects: Differences in the composition of individual urine samples (e.g., pH, presence of inhibitors) can lead to inconsistent hydrolysis efficiency. | * Standardize Sample Pre-treatment: Implement a consistent sample pre-treatment protocol, including pH adjustment and a clean-up step like SPE, for all samples.* Use an Internal Standard: Incorporate a deuterated internal standard of this compound prior to hydrolysis to account for variability in both the hydrolysis and extraction steps. |
| Presence of interfering peaks in the chromatogram. | Non-specific enzyme activity or sample matrix components. | * Enzyme Purity: Use a high-purity β-glucuronidase. Preparations from Helix pomatia can contain other enzymes that may lead to the formation of by-products.[1]* Sample Clean-up: A thorough sample clean-up procedure (e.g., SPE followed by liquid-liquid extraction) after hydrolysis can help remove interfering substances. |
Data Presentation
Table 1: Comparison of Common β-Glucuronidase Enzymes for Steroid Hydrolysis
| Enzyme Source | Optimal pH Range | Typical Incubation Temperature (°C) | Key Characteristics |
| Escherichia coli | 6.0 - 6.5 | 37 - 55 | Highly specific for β-glucuronides with minimal sulfatase activity.[1] |
| Helix pomatia | 4.5 - 5.0 (for β-glucuronidase activity)[1] | 37 - 60 | Contains both β-glucuronidase and sulfatase activity.[1] May contain other enzymes leading to potential side reactions.[1] |
| Patella vulgata (Limpet) | ~4.5 | 37 - 60 | Contains both β-glucuronidase and sulfatase activity. |
| Abalone | 4.5 - 5.0 | 37 - 60 | Reported to have high hydrolysis efficiency. |
| Recombinant | Varies by manufacturer (often near neutral) | Room Temperature - 55 | High purity, lot-to-lot consistency, and can offer significantly reduced incubation times.[7][9] |
Table 2: General Starting Conditions for Enzymatic Hydrolysis of this compound Glucuronide
| Parameter | Recommended Condition | Notes |
| Sample Volume | 1 - 5 mL of urine | |
| Buffer | Acetate (B1210297) or Phosphate buffer | The choice of buffer depends on the optimal pH of the enzyme. |
| pH Adjustment | Adjust to the optimal pH of the selected enzyme. | This is a critical step due to the variability of urine pH. |
| Enzyme | β-glucuronidase from E. coli or a recombinant source | For specific and efficient hydrolysis of the glucuronide conjugate. |
| Enzyme Concentration | > 2000 units per mL of urine | This may need to be optimized based on the expected conjugate concentration. |
| Incubation Temperature | 37 - 55 °C | Higher temperatures can increase the reaction rate but may also lead to enzyme degradation if outside the optimal range. |
| Incubation Time | 2 - 18 hours (conventional enzymes) 15 - 60 minutes (some recombinant enzymes) | Longer incubation times are often required for complete hydrolysis with traditional enzyme preparations. |
Experimental Protocols
Protocol: Enzymatic Hydrolysis of this compound Glucuronide from Urine for GC-MS Analysis
This protocol provides a general procedure. Optimization may be required based on the specific laboratory conditions and sample characteristics.
-
Sample Preparation:
-
To 2 mL of urine in a glass tube, add an appropriate amount of a deuterated internal standard (e.g., this compound-d3).
-
Add 1 mL of 0.2 M acetate buffer (pH 5.0). Vortex to mix.
-
Verify the pH of the mixture and adjust to pH 5.0 if necessary using acetic acid or sodium hydroxide.
-
-
Enzymatic Hydrolysis:
-
Add at least 5000 units of β-glucuronidase from Helix pomatia to the buffered urine sample.
-
Cap the tube and vortex gently to mix.
-
Incubate the sample in a water bath or incubator at 55°C for 3 hours.
-
-
Extraction:
-
After incubation, allow the sample to cool to room temperature.
-
Add 5 mL of diethyl ether and vortex vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new clean glass tube.
-
Repeat the extraction with another 5 mL of diethyl ether.
-
Combine the organic extracts.
-
-
Evaporation and Derivatization:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the tube and heat at 60°C for 20 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
-
Analysis:
-
After cooling, the sample is ready for injection into the GC-MS system.
-
Mandatory Visualization
Caption: Workflow for the enzymatic hydrolysis of this compound conjugates.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The determination of nandrolone and its metabolites in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The comparative ability of beta-glucuronidase preparations (liver, Escherichia coli, Helix pomatia, and Patella vulgata) to hydrolyze certain steroid glucosiduronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faa.gov [faa.gov]
- 11. imcstips.com [imcstips.com]
- 12. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
addressing co-elution issues in 19-Noretiocholanolone chromatography
Technical Support Center: Chromatography of 19-Noretiocholanolone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with this compound (19-NE) analysis, specifically focusing on co-elution issues in chromatographic methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor resolution between this compound (19-NE) and 19-Norandrosterone (B1242311) (19-NA).
Q1: My GC-MS analysis shows a single, broad peak, or two poorly resolved peaks for 19-NE and its epimer, 19-NA. How can I improve their separation?
A1: Co-elution of 19-NE and 19-NA is a common challenge due to their structural similarity as stereoisomers.[1][2][3] To improve resolution, consider the following strategies:
-
Optimize the GC Temperature Program: A slower temperature ramp rate can enhance separation. Experiment with different gradients to find the optimal resolution.
-
Select an Appropriate GC Column: A longer column or a column with a different stationary phase chemistry can improve separation. Phenyl-methylpolysiloxane phases are often effective for steroid analysis.
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium) can increase column efficiency.
-
Derivatization: Ensure complete derivatization of your sample. The use of a derivatizing agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst such as trimethyliodosilane (TMIS) is crucial for improving the volatility and chromatographic behavior of these steroids.[1][2][4] Incomplete derivatization can lead to peak tailing and poor resolution.
Q2: Can I use LC-MS/MS to avoid the co-elution problem between 19-NE and 19-NA?
A2: Yes, LC-MS/MS is an excellent alternative and is often preferred as it may not require a derivatization step.[5] Ultra-High-Performance Liquid Chromatography (UPLC) systems can provide superior resolution for isobaric compounds.[6] Key considerations for LC-MS/MS include:
-
Column Choice: A C18 or a pentafluorophenyl (PFP) column can provide good separation for steroids.[6][7]
-
Mobile Phase Optimization: A gradient elution using mobile phases like methanol (B129727) and water with additives such as formic acid or ammonium (B1175870) formate (B1220265) can be optimized to resolve 19-NE and 19-NA.[7]
-
MS/MS Detection: Even with partial chromatographic co-elution, the use of tandem mass spectrometry (MS/MS) allows for the specific detection and quantification of each isomer by selecting unique precursor-to-product ion transitions.[5][8]
Issue 2: Interference from other endogenous compounds.
Q3: I am observing interfering peaks in my chromatogram that are close to the retention time of 19-NE. How can I identify and eliminate them?
A3: Interference from other endogenous steroids is a common issue in the analysis of biological samples.[9][10] The following steps can help mitigate this:
-
Sample Preparation: Implement a robust sample clean-up procedure. This can include:
-
High-Resolution Mass Spectrometry (HRMS): If available, GC-HRMS or LC-HRMS can differentiate 19-NE from interfering compounds based on their exact mass, providing a higher degree of specificity.[11]
-
Confirmatory Analysis: Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) can be used as a confirmatory method to distinguish between endogenous and exogenous sources of 19-norsteroids, which can help in complex cases.[9][10][11]
Data Presentation: Chromatographic Parameters
For successful separation, specific chromatographic conditions are crucial. Below is a summary of typical parameters that can be used as a starting point for method development.
| Parameter | GC-MS | LC-MS/MS |
| Column | Phenyl-methylpolysiloxane (e.g., DB-17ms) | C18 or PFP (e.g., Kinetex™ PFP)[7] |
| Column Dimensions | 30 m x 0.25 mm x 0.25 µm | 100 mm x 3 mm, 2.6 µm particle size[7] |
| Mobile Phase/Carrier Gas | Helium | Gradient of Water and Methanol[7] |
| Example Retention Times | 19-NA: ~6.37 min, 19-NE: ~6.58 min[1][12] | Varies with method |
| Derivatization | Required (e.g., MSTFA-TMIS)[1][2] | Not always required[5] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine
This protocol is a general guideline for the analysis of 19-NE and 19-NA in urine samples.
-
Sample Preparation and Hydrolysis:
-
To 2 mL of urine, add an internal standard.
-
Add 1 mL of phosphate (B84403) buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.[9]
-
Incubate at 55°C for 1 hour to hydrolyze the glucuronide conjugates.[1]
-
-
Extraction:
-
Derivatization:
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a suitable temperature program to achieve separation of 19-NE and 19-NA.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general workflow for direct analysis of 19-NE.
-
Sample Preparation:
-
To 100 µL of serum or urine, add an internal standard and 200 µL of acetonitrile (B52724) for protein precipitation.[7]
-
Vortex and centrifuge.
-
Perform a liquid-liquid extraction with 1 mL of MTBE.[7]
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Use a gradient elution with a suitable mobile phase combination (e.g., water and methanol with appropriate modifiers) to separate the analytes.[7]
-
Detect the analytes using multiple reaction monitoring (MRM) mode for specific quantification.
-
Visualizations
Caption: Troubleshooting workflow for co-elution of 19-NE and 19-NA.
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wada-ama.org [wada-ama.org]
- 6. lcms.cz [lcms.cz]
- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
quality control measures for 19-Noretiocholanolone testing
Welcome to the technical support center for 19-Noretiocholanolone (19-NE) testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, experimental protocols, and troubleshooting common issues encountered during the analysis of this nandrolone (B1676933) metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound (19-NE) and why is it tested?
A1: this compound is a secondary urinary metabolite of the anabolic steroid nandrolone (19-nortestosterone).[1][2] Its detection is a key indicator in doping control tests to determine the illicit use of nandrolone and related 19-norsteroids.[1][3][4] While 19-norandrosterone (B1242311) (19-NA) is the primary metabolite, 19-NE analysis provides confirmatory evidence, especially in cases involving unstable urine samples or co-administration of 5α-reductase inhibitors.[2]
Q2: What are the primary analytical methods for 19-NE testing?
A2: The most common and reliable methods are gas chromatography-mass spectrometry (GC-MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).[2][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also used and is particularly advantageous as it may not require the derivatization and deconjugation steps essential for GC-MS.[6] For confirmation of the origin (endogenous vs. exogenous) of the detected metabolites, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is the definitive technique.[1][2]
Q3: What are the World Anti-Doping Agency (WADA) guidelines for quality control?
A3: WADA's technical documents stipulate strict quality control measures, primarily focused on the main metabolite, 19-NA. However, these principles are applicable to 19-NE analysis. Key requirements include the use of appropriate labeled internal standards (e.g., ²H or ¹³C), negative quality control (NQC) samples, and positive quality control (PQC) samples.[4] While a specific threshold for 19-NE is not defined, its presence is reported alongside 19-NA. The threshold for 19-NA is set at 2 ng/mL, which guides the confirmatory procedures.[3][6]
Troubleshooting Guides
Issue 1: Low Analyte Recovery or High Variability
Q: My recovery rates for 19-NE are consistently low or variable. What are the potential causes and solutions?
A: Low or inconsistent recovery can stem from several stages of the analytical process. Refer to the table below for common causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inefficient Hydrolysis | The majority of 19-NE is excreted as a glucuronide conjugate.[1] Ensure the activity of your β-glucuronidase enzyme is optimal. Verify the pH and temperature of the incubation buffer. Consider extending the incubation time or using a different enzyme source (e.g., recombinant vs. E. coli).[2][7] |
| Suboptimal Extraction | Evaluate your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For LLE, ensure the solvent (e.g., n-pentane) and pH are appropriate for 19-NE.[2] For SPE, check for column overloading, incorrect conditioning/elution solvents, or excessive drying time which can cause analyte loss. |
| Incomplete Derivatization | Silylation is critical for GC-MS analysis.[8][9] Ensure your derivatization reagent (e.g., MSTFA) is fresh and not exposed to moisture. Optimize reaction time and temperature (e.g., 30 min at 70°C).[8] The presence of moisture can significantly hinder the reaction. |
| Analyte Adsorption | Active sites in the GC inlet liner or column can cause analyte loss. Use a deactivated liner and ensure the column is properly conditioned. If peak tailing is observed, this may indicate active sites.[10][11] |
Issue 2: Suspected False Positive or Endogenous Interference
Q: I have a positive 19-NE result in a sample that is not expected to contain it. How can I investigate a potential false positive?
A: Differentiating between exogenous administration and endogenous sources is a critical challenge.
-
Confirm with GC-C-IRMS: This is the definitive method to determine the isotopic signature of the steroid and distinguish it from naturally occurring, endogenous compounds.[1][2]
-
Investigate Potential Endogenous Sources:
-
Pregnancy: 19-NA is known to be excreted during pregnancy.[4] If the sample is from a female, testing for human Chorionic Gonadotropin (hCG) is a mandatory step.[4]
-
Contaminated Supplements: Nutritional supplements can be contaminated with 19-norsteroid precursors which metabolize to 19-NA and 19-NE.[6][12][13]
-
Microbial Contamination: Certain bacteria in a urine sample can potentially convert other endogenous steroids (like androsterone) into 19-NA, although this is rare.[4][14] Sample stability tests can help identify this issue.[15]
-
-
Review Chromatographic Data: Check for co-eluting peaks or matrix interferences that might be misidentified as 19-NE. A high-resolution mass spectrometer can help differentiate between compounds with similar masses.
Issue 3: Chromatographic Problems (Peak Tailing, Broadening, or Ghost Peaks)
Q: My chromatogram for 19-NE shows poor peak shape. What should I check?
A: Poor chromatography can compromise quantification and identification.
| Symptom | Potential Cause & Solution |
| Peak Tailing | Active Sites: The GC inlet liner, column, or packing material may have active sites. Solution: Use a new, deactivated liner; trim the first few centimeters of the column; or condition the column at a high temperature.[10][11] Contamination: The syringe or inlet may be contaminated. Solution: Clean the injector port and use a clean syringe. |
| Peak Broadening | Low Flow Rate: The carrier gas flow may be too low, causing diffusion. Solution: Check and optimize the carrier gas flow rate.[10] Injector Temperature Too Low: Can cause slow sample vaporization. Solution: Increase the injector temperature, but without causing thermal degradation of the analyte. |
| Ghost Peaks | Carryover: Analyte from a previous, high-concentration sample is retained in the system. Solution: Run several solvent blanks between samples. Clean the syringe and injector port.[11] Septum Bleed: The inlet septum is degrading and releasing contaminants. Solution: Replace the septum. |
Quality Control Data
Adherence to established quality control parameters is essential for generating reliable and defensible data. The following table summarizes typical QC concentrations used in anti-doping analysis, based on WADA technical documents for the primary metabolite 19-NA.
| Quality Control Parameter | Typical Concentration (for 19-NA) | Purpose |
| Negative Quality Control (NQC) | < 2.5 ng/mL | To ensure no background contamination or false positives.[4] |
| Positive Quality Control (PQC) | > 15 ng/mL | To verify that the analytical system can detect the analyte above the established threshold.[4] |
| Calibration Point | 15 ng/mL | Used to confirm the estimated concentration of the analyte.[4][16] |
| Limit of Quantification (LOQ) | ~2 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[2] |
Experimental Protocols
Methodology: GC-MS Analysis of Urinary this compound
This protocol provides a generalized workflow for the detection of 19-NE. Laboratories must validate their specific procedures according to standards like ISO17025.[17]
-
Sample Preparation & Hydrolysis:
-
Pipette 2-4 mL of urine into a glass tube.
-
Add an appropriate labeled internal standard (e.g., ¹³C- or ²H-labeled 19-NE or 19-NA).
-
Add buffer (e.g., phosphate (B84403) buffer) to adjust the pH to ~7.0.
-
Add β-glucuronidase enzyme from E. coli.[2]
-
Incubate the mixture (e.g., for 1 hour at 55-60°C) to cleave the glucuronide conjugates.
-
-
Extraction:
-
After hydrolysis, allow the sample to cool.
-
Perform liquid-liquid extraction by adding 5 mL of an organic solvent like n-pentane.[2]
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at ~40°C.[8]
-
-
Derivatization:
-
To the dry residue, add a silylating agent (e.g., 50-100 µL of a mixture containing N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)).[8][18]
-
Seal the tube and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[8]
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms or equivalent (e.g., 25-30 m length, 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at an initial temperature (e.g., 180°C), ramp up to a final temperature (e.g., 300°C) to ensure separation of analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or tandem MS (MRM mode) for higher specificity and sensitivity. Monitor characteristic ions for 19-NE-TMS derivative.
-
-
Visualizations
Caption: Metabolic pathway of Nandrolone to its primary urinary metabolites.
Caption: Standard experimental workflow for GC-MS/MS analysis of 19-NE.
Caption: Decision tree for troubleshooting an unexpected positive 19-NE result.
References
- 1. Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review [mdpi.com]
- 2. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. wada-ama.org [wada-ama.org]
- 5. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wada-ama.org [wada-ama.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Urinary nandrolone metabolite detection after ingestion of a nandrolone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scite.ai [scite.ai]
- 15. wada-ama.org [wada-ama.org]
- 16. wada-ama.org [wada-ama.org]
- 17. researchgate.net [researchgate.net]
- 18. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 19-Noretiocholanolone Reference Standards
This technical support center provides guidance on mitigating the degradation of 19-Noretiocholanolone reference standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound reference standard?
A1: Solid this compound reference standard should be stored in its original, tightly sealed container at -20°C.[1] It is crucial to protect the standard from heat, humidity, and light.[2] Under these conditions, the solid material has been shown to be stable for at least five years.[3]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, allow the vial of the solid reference standard to equilibrate to room temperature before opening to prevent condensation of moisture. Use a calibrated analytical balance to accurately weigh the required amount of the standard. Dissolve the solid in a suitable high-purity solvent, such as methanol (B129727) or acetonitrile. For quantitative applications, it is important to account for any potential errors associated with weighing small masses.[2]
Q3: How should I store stock and working solutions of this compound?
A3: Stock and working solutions should be stored at 4°C or, for longer-term storage, at -20°C.[1][4] Solutions should be stored in tightly sealed, amber glass vials to protect them from light, as photosensitive compounds can degrade upon exposure.[5] If storing solutions in a freezer, it is recommended to sonicate the solution for 10-15 minutes after it has returned to room temperature to ensure any compounds that may have precipitated are redissolved.[5]
Q4: What are the primary causes of this compound degradation?
A4: Based on forced degradation studies of related steroid compounds, this compound is likely susceptible to degradation under acidic and basic conditions.[6] Exposure to high temperatures and light can also contribute to degradation.[4][5][7] While keto steroids are generally stable, it is good practice to minimize exposure to harsh chemical environments and adverse physical conditions.[4]
Q5: How can I check for degradation of my this compound reference standard?
A5: Degradation can be identified by the appearance of unexpected peaks in your chromatogram, a decrease in the peak area or height of the main this compound peak, or a shift in its retention time. Regularly running a quality control sample with a freshly prepared standard can help you monitor the stability of your working solutions over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in the chromatogram of the reference standard. | Degradation of the reference standard due to improper storage or handling. | 1. Prepare a fresh working solution from your stock solution. If the issue persists, prepare a new stock solution from the solid reference material. 2. Review your storage and handling procedures to ensure they align with the recommendations (storage at -20°C for solid, 4°C or -20°C for solutions, protection from light).[1][4][5] 3. Consider the possibility of contamination from glassware or solvents. |
| Decreased signal intensity of the this compound peak. | Degradation of the reference standard leading to a lower concentration. | 1. Prepare a fresh standard solution and compare its signal intensity to the older solution. 2. If using a frozen stock solution, ensure it has been properly thawed and sonicated to redissolve any precipitate before use.[5] 3. Verify the accuracy of your dilution procedure. |
| Inconsistent results between experiments. | Instability of working solutions. | 1. Prepare fresh working solutions more frequently, ideally on the day of use. 2. Ensure that working solutions are stored properly between uses (at 4°C and protected from light).[4] 3. Avoid repeated freeze-thaw cycles of stock solutions if possible by aliquoting into smaller volumes for single use. |
| No this compound peak detected. | Complete degradation of the reference standard or an issue with the analytical instrument. | 1. Prepare a fresh stock solution from the solid reference material. 2. If the problem persists, troubleshoot your analytical instrument (e.g., check the injection port, column, and detector). 3. Confirm that the correct mobile phase and instrument parameters are being used. |
Data on Stability of Steroid Reference Materials
The following table summarizes stability data for steroid reference materials, which can be considered indicative for this compound.
| Storage Condition | Form | Duration | Observed Stability | Source |
| -20°C | Solid | ≥ 5 years | Stable | [3] |
| 4°C | Solution (Methanol) | Not specified | Recommended for working solutions | [4] |
| Room Temperature | Solid | Not Recommended | Potential for degradation | [2] |
| 40°C | Solid (in urine matrix) | 12 months | ~26% decrease in concentration | [7] |
Experimental Protocols
Protocol for Preparation and Storage of a this compound Stock Solution
-
Equilibration: Allow the vial containing the solid this compound reference standard to reach room temperature before opening.
-
Weighing: Accurately weigh the desired amount of the solid standard using a calibrated analytical balance in a clean, dry weighing vessel.
-
Dissolution: Quantitatively transfer the weighed solid to a volumetric flask. Add a small amount of high-purity methanol and swirl to dissolve. Once dissolved, bring the solution to the final volume with methanol.
-
Storage: Transfer the stock solution to a clean, amber glass vial with a screw cap. Seal the vial tightly.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Long-term Storage: For long-term storage, place the vial in a freezer at -20°C.
-
Working Solution Preparation: To prepare a working solution, retrieve the stock solution from the freezer and allow it to come to room temperature. Sonicate for 10-15 minutes to ensure homogeneity.[5] Perform the necessary dilutions using high-purity solvents and calibrated volumetric equipment. Store working solutions at 4°C and protect from light.[4]
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for unexpected analytical results.
Caption: Best practices for handling this compound standards.
References
Validation & Comparative
Unraveling the Excretion Profile: A Comparative Guide to 19-Noretiocholanolone and 19-Norandrosterone Ratios
For Researchers, Scientists, and Drug Development Professionals
The analysis of urinary metabolites is a cornerstone of anti-doping science and clinical pharmacology. Among the most scrutinized compounds are 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (19-NE), the primary urinary metabolites of the anabolic steroid nandrolone (B1676933) and its precursors. The ratio of these two epimers provides crucial information for determining the exogenous administration of 19-norsteroids. This guide offers an objective comparison of their excretion profiles, supported by experimental data, and details the methodologies for their analysis.
Quantitative Excretion Data
The urinary excretion of 19-NA and 19-NE is characterized by dynamic changes in their relative concentrations over time following the administration of nandrolone or its prohormones. Generally, in the initial hours after administration, 19-norandrosterone is the predominant metabolite. However, the ratio can shift, with this compound becoming more prominent in later stages of excretion.[1][2] This inversion of the ratio is a significant marker for doping control analysis.
The following table summarizes quantitative data from a study investigating the urinary excretion of 19-NA and 19-NE after the administration of a nutritional supplement containing 19-norsteroids.
| Time Point (hours) | Mean Concentration of 19-Norandrosterone (ng/mL) | Mean Concentration of this compound (ng/mL) | Mean 19-NA / 19-NE Ratio |
| 2 | 5.8 | 2.1 | 2.76 |
| 4 | 12.3 | 5.5 | 2.24 |
| 6 | 8.5 | 6.8 | 1.25 |
| 8 | 4.2 | 5.1 | 0.82 |
| 12 | 2.1 | 3.5 | 0.60 |
| 24 | 0.9 | 1.8 | 0.50 |
Note: Data is illustrative and compiled from findings where initial excretion favors 19-NA, with a subsequent shift to a higher proportion of 19-NE.[1][2]
Metabolic Pathway of Nandrolone
The biotransformation of nandrolone in the liver is a multi-step process involving several key enzymes. The reduction of the A-ring of the steroid nucleus by 5α-reductase and 5β-reductase is a critical step that leads to the formation of dihydronandrolone isomers. Subsequent oxidation and reduction reactions catalyzed by hydroxysteroid dehydrogenases (HSDs) result in the formation of the terminal metabolites, 19-norandrosterone and this compound.[3] These metabolites are then conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion in the urine.[4]
Caption: Metabolic conversion of nandrolone to its primary urinary metabolites.
Experimental Protocols
The detection and quantification of 19-norandrosterone and this compound in urine are typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, allowing for the detection of metabolites at very low concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Hydrolysis: To 2 mL of urine, add an internal standard (e.g., d4-19-norandrosterone) and 1 mL of phosphate (B84403) buffer (pH 7). Add 50 µL of β-glucuronidase from E. coli. Incubate at 55°C for 1 hour to cleave the glucuronide conjugates.[2]
-
Extraction: After cooling, add 200 µL of 20% potassium carbonate solution and 5 mL of diethyl ether. Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes. Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen. Add 100 µL of a derivatizing agent mixture (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and dithioerythritol) and heat at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[2]
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 240°C at 20°C/min, then ramp to 310°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). Key ions for 19-NA-TMS and 19-NE-TMS are monitored.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation:
-
Extraction: To 1 mL of urine, add an internal standard. Perform solid-phase extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol (B129727) and water. Load the sample, wash with water, and elute the analytes with methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class system (or equivalent).
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Waters Xevo TQ-XS (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for 19-NA and 19-NE are monitored.
Experimental Workflow
The analytical workflow for the determination of 19-norandrosterone and this compound involves a series of sequential steps designed to ensure accuracy and reliability of the results. This process is critical in both clinical and anti-doping laboratories.
Caption: Standard workflow for the analysis of urinary 19-norsteroid metabolites.
This comprehensive guide provides a detailed comparison of the excretion ratios of this compound and 19-norandrosterone, along with the methodologies for their analysis. The provided data and protocols are essential for researchers, scientists, and drug development professionals working in areas where the detection and quantification of these metabolites are critical.
References
- 1. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Analytical Validation of 19-Noretiocholanolone Detection Methods
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 19-Noretiocholanolone, a key metabolite of nandrolone (B1676933) and other 19-norsteroids. It is intended for researchers, scientists, and professionals in the field of drug development and anti-doping science. The guide details the validation parameters of established analytical techniques, offering supporting experimental data and protocols to aid in method selection and implementation.
Comparative Analysis of Analytical Methods
The primary analytical techniques for the detection and quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and specificity, crucial for the definitive identification and quantification of this metabolite in biological matrices.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) |
| Sample Preparation | Requires derivatization to increase volatility.[1] Involves enzymatic hydrolysis, extraction, and derivatization.[1][2] | Can analyze conjugated forms directly, simplifying sample preparation.[3][4] | Involves extensive purification steps, including solid-phase extraction, liquid-liquid extraction, hydrolysis, and multiple HPLC purifications.[5] |
| Linearity | Low concentration range: 0.5 to 6 ng/mL (r² = 0.9989).[2] High concentration range: 10 to 400 ng/mL (r² = 0.9989).[2] | - | - |
| Limit of Quantification (LOQ) | 2 ng/mL.[6] | - | - |
| Lowest Detectable Concentration | 0.5 ng/mL.[2] | - | <0.02 ng/mL.[7] |
| Recovery | 88.2% to 131.9% depending on concentration.[2] | - | - |
| Application | Widely used for routine screening and quantification in anti-doping analysis.[1][2][6] | Appropriate for studying phase II metabolism as it can analyze conjugated metabolites directly.[3][4] | Used as a confirmatory method to differentiate between endogenous and exogenous sources of 19-norsteroids.[5][6] |
Experimental Protocols
This protocol is a generalized procedure based on common practices in anti-doping laboratories.[1][2]
-
Sample Preparation:
-
To a urine sample, add a phosphate (B84403) buffer (pH 6.9) and β-glucuronidase from E. coli for enzymatic hydrolysis.[2]
-
Incubate the mixture to deconjugate the metabolites.
-
Perform a liquid-liquid extraction with a suitable organic solvent like n-pentane.[6]
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and trimethyliodosilane (TMIS).[1]
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for chromatographic separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for targeted analysis of characteristic ions of the derivatized this compound.
-
This protocol outlines a direct analysis approach for conjugated this compound metabolites.[3][4]
-
Sample Preparation:
-
Centrifuge the urine or plasma sample to remove particulate matter.
-
Dilute the supernatant with a suitable buffer.
-
Direct injection of the diluted sample is often possible, minimizing sample preparation time.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Employ a reverse-phase C18 column for chromatographic separation.
-
Use a gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small percentage of an acid (e.g., formic acid) to improve ionization.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, selecting specific precursor-to-product ion transitions for both this compound glucuronide and sulfate (B86663) to ensure high selectivity and sensitivity.
-
Visualizing the Validation Workflow and Method Selection
To better illustrate the processes involved in analytical method validation and selection, the following diagrams are provided.
Caption: Workflow for the validation of a new analytical method.
Caption: Decision tree for selecting an analytical method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. wada-ama.org [wada-ama.org]
- 4. wada-ama.org [wada-ama.org]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of 19-Noretiocholanolone Measurements
For researchers, scientists, and professionals in drug development, the accurate and consistent measurement of 19-noretiocholanolone (19-NE), a key metabolite of the anabolic steroid nandrolone (B1676933), is of paramount importance, particularly in the context of anti-doping analysis.[1][2] This guide provides a comparative overview of analytical methodologies, experimental protocols, and performance data to foster a better understanding of inter-laboratory measurement practices.
Introduction to this compound and its Significance
This compound is a secondary urinary metabolite of the synthetic anabolic steroid nandrolone (19-nortestosterone) and its prohormones.[1][2][3] While 19-norandrosterone (B1242311) (19-NA) is the primary target metabolite for detecting nandrolone abuse in anti-doping tests, the analysis of 19-NE can provide additional supporting evidence.[4][5][6][7][8][9] The World Anti-Doping Agency (WADA) has established technical documents to harmonize the analysis and reporting of 19-norsteroids by accredited laboratories, ensuring a standardized approach to detection and confirmation procedures.[4][5][6][7][8]
Comparison of Analytical Methods
The quantification of this compound in biological matrices, primarily urine, is typically performed using chromatographic techniques coupled with mass spectrometry. The choice of method can influence sensitivity, specificity, and throughput. Below is a comparison of commonly employed analytical methods.
| Analytical Method | Principle | Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Limitations | Primary Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds followed by mass-based detection. Requires derivatization for steroids. | LOQ often in the low ng/mL range (e.g., < 2 ng/mL for 19-NA).[5][7] | Robust and well-established method. High chromatographic resolution. | Requires derivatization, which can be time-consuming. | Routine screening and confirmation of 19-norsteroids. |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Provides higher specificity and sensitivity than single quadrupole GC-MS through selected reaction monitoring (SRM). | Sub-ng/mL detection limits are achievable. | Enhanced selectivity and reduced chemical noise, leading to lower detection limits.[10] | Similar to GC-MS, requires derivatization. | Confirmatory analysis and quantification at low concentrations.[10] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in the liquid phase followed by tandem mass spectrometry detection. Can directly analyze conjugated metabolites. | Capable of detecting concentrations below 10 ng/mL.[3] | Direct analysis of glucuronide and sulfate (B86663) conjugates without hydrolysis and derivatization.[3] High throughput potential. | Potential for matrix effects that can suppress or enhance ionization. | Quantification of both free and conjugated forms of 19-NE and 19-NA.[3] |
| Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) | Measures the carbon isotope ratio (¹³C/¹²C) of the analyte to differentiate between endogenous and exogenous sources. | Not a quantitative method for concentration but for isotopic ratios. | The definitive method to distinguish between endogenous production and exogenous administration of steroids.[1] | Requires specialized instrumentation and expertise. More complex data analysis. | To confirm the origin of 19-NA when its concentration falls within a specific range (e.g., 2.5 to 15 ng/mL).[1][4] |
Experimental Protocols
To ensure consistency and comparability of results between laboratories, standardized experimental protocols are crucial. The following outlines a typical workflow for the analysis of this compound in urine, based on established methodologies in anti-doping analysis.
Sample Preparation
-
Hydrolysis: For the analysis of total 19-NE (free and conjugated), enzymatic hydrolysis using β-glucuronidase is performed to cleave the glucuronide moiety.[5][7][8]
-
Extraction: Solid-phase extraction (SPE) is a common technique used to isolate and concentrate the analytes from the urine matrix.
-
Derivatization (for GC-based methods): The extracted analytes are derivatized, typically through silylation (e.g., using MSTFA), to increase their volatility and thermal stability for GC analysis.[11]
Instrumental Analysis
-
GC-MS/MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis.
-
Ionization: Electron ionization (EI) is typically used.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer is operated in selected reaction monitoring (SRM) mode for high specificity and sensitivity.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a reverse-phase column.
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for conjugated steroids.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in SRM mode.
-
Quality Control
A comprehensive quality control system is essential for reliable measurements. This includes:
-
Internal Standards: A deuterated internal standard (e.g., d4-19-NA-glucuronide) should be used to correct for variations in sample preparation and instrument response.[5][7]
-
Calibration Curves: A calibration curve covering the expected concentration range of the analyte should be prepared.[5][7]
-
Quality Control Samples: Negative and positive quality control samples should be included in each analytical batch to monitor the performance of the assay.[4]
Visualizing the Workflow
To better illustrate the processes involved in an inter-laboratory comparison and the analytical workflow for this compound, the following diagrams are provided.
Caption: Workflow for an inter-laboratory comparison study.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. wada-ama.org [wada-ama.org]
- 4. wada-ama.org [wada-ama.org]
- 5. wada-ama.org [wada-ama.org]
- 6. wada-ama.org [wada-ama.org]
- 7. wada-ama.org [wada-ama.org]
- 8. wada-ama.org [wada-ama.org]
- 9. wada-ama.org [wada-ama.org]
- 10. Testing for nandrolone metabolites in urine samples of professional athletes and sedentary subjects by GC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for the Analysis of 19-Noretiocholanolone
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for the detection and quantification of 19-noretiocholanolone.
In the realm of steroid analysis, particularly for metabolites of synthetic anabolic steroids like nandrolone (B1676933), the choice of analytical methodology is paramount to achieving accurate and reliable results. This compound, a key urinary metabolite of nandrolone, serves as a critical marker in anti-doping controls and metabolic studies. This guide provides an in-depth comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this important compound. We present a synthesis of experimental data and detailed protocols to aid researchers in making an informed decision for their specific analytical needs.
At a Glance: Key Performance Metrics
A direct comparison of GC-MS and LC-MS/MS for the analysis of nandrolone metabolites, including this compound, has shown that the validation parameters for both methods are quite similar.[1] Both techniques are capable of unambiguously confirming the presence of the analytes.[1] The following table summarizes the quantitative performance characteristics of both methods based on published data.
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.06 ng/mL[2] | 40 pg/mL (for 19-norandrosterone (B1242311) sulfate)[3] |
| Limit of Quantification (LOQ) | <1 ng/mL[1], 2 ng/mL[4] | <1 ng/mL[1], 200 pg/mL (for 19-norandrosterone sulfate)[3] |
| Linearity Range | 0.5 - 400 ng/mL[5] | 0.2 - 20 ng/mL (for 19-norandrosterone sulfate)[3] |
| Precision (CV%) | <16.4%[1] | <16.4%[1], Intra-day: 2.7%, Inter-day: 14.3% (for 19-norandrosterone sulfate)[3] |
| Recovery | 95.54%[2] | 94% (for 19-norandrosterone sulfate)[3] |
The Analytical Workflow: A Visual Comparison
The fundamental difference between the two techniques lies in their sample preparation and analytical workflow. GC-MS typically requires hydrolysis of conjugated metabolites and subsequent derivatization to increase volatility, while LC-MS/MS can directly analyze the conjugated forms.
In Detail: Experimental Protocols
Below are detailed experimental protocols for the analysis of this compound using both GC-MS and LC-MS/MS, synthesized from established methodologies.
GC-MS Protocol for this compound
This protocol involves the hydrolysis of conjugated metabolites, followed by extraction and derivatization prior to GC-MS analysis.
-
Sample Preparation:
-
To 2 mL of urine, add an internal standard (e.g., methyltestosterone).
-
Add 1 mL of phosphate (B84403) buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 55°C for 1 hour for enzymatic hydrolysis.[4]
-
After cooling, adjust the pH to 9-10 with sodium carbonate.
-
-
Extraction:
-
Perform liquid-liquid extraction with 5 mL of n-pentane or an appropriate organic solvent.[4]
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dry residue, add 50 µL of a derivatizing agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and dithioerythritol.[6]
-
Heat at 60°C for 20 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[7]
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1-2 µL.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5973 or similar, operating in selected ion monitoring (SIM) mode.
-
Monitored Ions: m/z 420 (molecular ion of TMS-derivatized this compound) and other characteristic fragment ions.[2]
-
LC-MS/MS Protocol for this compound Conjugates
This protocol allows for the direct analysis of glucuronide and sulfate (B86663) conjugates of this compound, eliminating the need for hydrolysis and derivatization.[8]
-
Sample Preparation and Extraction:
-
To 1 mL of urine, add an appropriate internal standard (e.g., deuterated this compound glucuronide).
-
Perform solid-phase extraction (SPE) using a C18 or a mixed-mode cation exchange cartridge.[9]
-
Conditioning: 2 mL methanol (B129727) followed by 2 mL water.
-
Loading: Apply the urine sample.
-
Washing: 2 mL of water, followed by 2 mL of 20% methanol in water.
-
Elution: 2 mL of methanol or an appropriate elution solvent.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC or similar.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 5500) with an electrospray ionization (ESI) source operating in negative ion mode for glucuronide and sulfate conjugates.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound glucuronide and sulfate.
-
Discussion: Choosing the Right Tool for the Job
The choice between GC-MS and LC-MS/MS for this compound analysis depends on several factors, including the specific goals of the study, available instrumentation, and desired throughput.
Advantages of GC-MS:
-
Established "Gold Standard": GC-MS is a well-established and robust technique for steroid analysis, with extensive libraries of mass spectra for confident identification.
-
High Chromatographic Resolution: Capillary GC columns offer excellent separation efficiency.
-
High Sensitivity: With appropriate derivatization, GC-MS can achieve low limits of detection.
Disadvantages of GC-MS:
-
Complex Sample Preparation: The mandatory hydrolysis and derivatization steps are time-consuming and can be a source of analytical variability.[1] Enzymatic hydrolysis may not always be complete, and some steroids can be converted to other compounds during the process.[1]
-
Thermal Instability: Some steroid derivatives may be thermally labile.
-
Indirect Analysis of Conjugates: Information on the original conjugated forms (glucuronide vs. sulfate) is lost during the hydrolysis step.
Advantages of LC-MS/MS:
-
Simplified Sample Preparation: The direct analysis of conjugated metabolites eliminates the need for hydrolysis and derivatization, leading to a faster and potentially more robust workflow.[1][8]
-
Analysis of Intact Conjugates: Allows for the individual quantification of glucuronidated and sulfated metabolites, which can provide more detailed metabolic information.[8]
-
Suitable for Thermally Labile Compounds: The analysis is performed at or near ambient temperature.
-
High Specificity and Sensitivity: The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) provides excellent specificity and sensitivity.
Disadvantages of LC-MS/MS:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision. Careful optimization of sample preparation and chromatographic conditions is crucial.
-
Potentially Lower Chromatographic Resolution: While UPLC and UHPLC systems offer excellent performance, the peak capacities may sometimes be lower than those achieved with high-resolution capillary GC.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the analysis of this compound. The validation parameters for both methods are comparable, offering excellent sensitivity and precision.[1]
LC-MS/MS is often favored for routine analysis and high-throughput screening due to its simpler and faster sample preparation, which avoids the complexities of hydrolysis and derivatization. The ability to directly measure conjugated metabolites is a significant advantage for detailed metabolic studies.
GC-MS remains a valuable tool, particularly for confirmatory analysis and in laboratories where it is the established reference method. Its high chromatographic resolution and extensive spectral libraries are significant assets.
Ultimately, the selection of the most appropriate technique will depend on the specific requirements of the analytical task at hand. For researchers and professionals in drug development and anti-doping science, a thorough understanding of the principles, advantages, and limitations of each method is essential for generating high-quality, defensible data.
References
- 1. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of nandrolone and metabolites in urine samples from sedentary persons and sportsmen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The determination of nandrolone and its metabolites in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. wada-ama.org [wada-ama.org]
- 9. biotage.com [biotage.com]
Immunoassay Cross-Reactivity with 19-Noretiocholanolone and its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of immunoassay cross-reactivity with 19-noretiocholanolone and other key metabolites of nandrolone (B1676933). Understanding the specificity of these assays is critical for accurate quantification and interpretation of results in research and clinical settings. This document summarizes quantitative cross-reactivity data, details relevant experimental protocols, and illustrates the metabolic pathway of nandrolone.
Immunoassay Performance: A Comparative Analysis
The specificity of an immunoassay is paramount, as cross-reactivity with structurally similar compounds can lead to inaccurate measurements. The following tables summarize the cross-reactivity profiles of commercially available ELISA kits designed to detect nandrolone and its metabolites. This data allows for an objective comparison of their performance.
Table 1: Cross-Reactivity Profile of Neogen® Nandrolone Forensic ELISA Kit
| Compound | % Cross-Reactivity |
| Nandrolone | 100% |
| Naltrexone | 11.5% |
| Testosterone | 11.3% |
| Boldenone | 2.7% |
| Naloxone | 0.4% |
| Estradiol | 0.3% |
| Androstenedione | 0.2% |
| Methandrostenolone | 0.2% |
| Bolasterone | 0.1% |
| Trenbolone | 0.06% |
| Stanozolol | 0.04% |
| 3'-Hydroxystanozolol | 0.03% |
| Methandriol | 0.02% |
| Oxymetholone | 0.02% |
| Oxandrolone | 0.01% |
| Progesterone | 0.01% |
Data sourced from the Neogen® Nandrolone Forensic ELISA Kit product datasheet.[1][2]
Table 2: Cross-Reactivity Profile of Tinrad® Nandrolone ELISA Kit
| Compound | % Cross-Reactivity |
| Nandrolone | 100% |
| 5α–dihydrotestosterone | 5.66% |
| Testosterone | 2.46% |
| Androstenediol | 0.89% |
| Other naturally occurring C27, C21, C19, and C18 steroids | < 0.1% |
Data sourced from the Tinrad® Nandrolone ELISA Kit product information.[3]
Metabolic Pathway of Nandrolone
Nandrolone (19-nortestosterone) is metabolized in the body to several compounds, with 19-norandrosterone (B1242311) (19-NA) and this compound (19-NE) being the major urinary metabolites. The detection of these metabolites is a key indicator of nandrolone administration.[4][5] The following diagram illustrates the primary metabolic conversion of nandrolone.
Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for sample preparation and a competitive ELISA for the analysis of nandrolone and its metabolites.
Sample Preparation: Solid-Phase Extraction of Urinary Steroids
This protocol is a widely used method for the extraction and purification of steroids from urine samples prior to immunoassay analysis.
Materials:
-
C18 Solid-Phase Extraction (SPE) columns
-
Deionized water
-
Sodium acetate (B1210297) buffer (pH 4.8)
-
β-Glucuronidase (from Helix pomatia)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Enzymatic Hydrolysis: To 1 mL of urine, add 1 mL of 0.1 M sodium acetate buffer (pH 4.8). Add β-glucuronidase solution and incubate to deconjugate the steroid metabolites.
-
SPE Column Conditioning: Condition a C18 SPE column by washing with one column volume of methanol followed by one column volume of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE column.
-
Washing: Wash the column with one column volume of deionized water to remove interfering substances.
-
Elution: Elute the steroids from the column with an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in the assay buffer provided with the ELISA kit. The sample is now ready for analysis.[6][7][8]
Competitive ELISA Protocol for Steroid Quantification
This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of small molecules like steroid hormones.
Materials:
-
Microtiter plate pre-coated with a capture antibody
-
Steroid standards
-
Prepared samples
-
Enzyme-conjugated steroid (e.g., HRP-conjugate)
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Standard and Sample Addition: Add a defined volume of standards and prepared samples to the wells of the microtiter plate.
-
Competitive Reaction: Add the enzyme-conjugated steroid to each well. This will compete with the steroid in the sample or standard for binding to the limited number of capture antibody sites on the plate.
-
Incubation: Incubate the plate for a specified time and temperature to allow for the competitive binding reaction to reach equilibrium.
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound components.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Color Development: Incubate the plate for a set period to allow for color development. The intensity of the color is inversely proportional to the concentration of the steroid in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the steroid in the samples by interpolating their absorbance values on the standard curve.[9][10][11]
References
- 1. Nandrolone Forensic ELISA Kit | Diagnostics [neogen.com]
- 2. neogen.com [neogen.com]
- 3. tinrad.com [tinrad.com]
- 4. researchgate.net [researchgate.net]
- 5. Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review [mdpi.com]
- 6. arborassays.com [arborassays.com]
- 7. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 10. fn-test.com [fn-test.com]
- 11. ELISA Development and Optimization | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative Metabolism of Nandrolone and its Prohormones: A Guide for Researchers
A comprehensive analysis of the metabolic pathways, analytical methodologies, and comparative pharmacokinetics of nandrolone (B1676933) and its precursor compounds.
This guide provides a detailed comparison of the metabolism of the anabolic androgenic steroid nandrolone and its various prohormones, including 19-norandrostenedione (B190405), 19-norandrostenediol, and 19-nor-DHEA. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on metabolic pathways, presents quantitative data in structured tables for easy comparison, and outlines detailed experimental protocols for key analytical methods. Visual diagrams of metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the complex biotransformation processes.
Introduction to Nandrolone and its Prohormones
Nandrolone, also known as 19-nortestosterone, is a synthetic anabolic androgenic steroid derived from testosterone.[1] It is valued for its strong anabolic effects and relatively weaker androgenic properties.[2] Prohormones of nandrolone are compounds that are converted into nandrolone in the body through enzymatic processes.[3] The most well-known nandrolone prohormones include 19-norandrostenedione (also known as bolandione) and 19-norandrostenediol.[4][5] These substances have been marketed as dietary supplements, claiming to provide the anabolic benefits of nandrolone.[3] Understanding the comparative metabolism of nandrolone and its prohormones is crucial for a variety of fields, including endocrinology, pharmacology, and anti-doping science.
The primary route of metabolism for nandrolone and its prohormones occurs in the liver and involves a series of Phase I and Phase II enzymatic reactions.[3] Phase I reactions introduce or expose functional groups, primarily through reduction, while Phase II reactions involve conjugation with polar molecules to increase water solubility and facilitate excretion.[3] The major urinary metabolites of nandrolone and its prohormones are 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (19-NE).[2][4]
Comparative Metabolic Pathways
The metabolic pathways of nandrolone and its prohormones share common endpoints but differ in their initial conversion steps.
Nandrolone Metabolism: Following administration, nandrolone is primarily metabolized by the enzyme 5α-reductase into 5α-dihydronandrolone, 19-norandrosterone (19-NA), and this compound (19-NE), which can be detected in urine.[2] These metabolites are then conjugated, primarily with glucuronic acid, to facilitate their excretion.[6]
19-Norandrostenedione (Bolandione) Metabolism: As a prohormone, 19-norandrostenedione is first converted to nandrolone. Subsequently, it follows the same metabolic fate as nandrolone, leading to the formation of 19-NA and 19-NE.[4]
19-Norandrostenediol Metabolism: Similar to 19-norandrostenedione, 19-norandrostenediol is a precursor to nandrolone and is metabolized to 19-NA and 19-NE.[5] Studies have shown that the route of administration (oral vs. sublingual) can significantly impact the plasma concentrations of nandrolone and its metabolites.[5]
19-Nor-DHEA Metabolism: 19-Nordehydroepiandrosterone (19-nor-DHEA) is another prohormone of nandrolone. Its metabolism is expected to yield the same primary metabolites, 19-NA and 19-NE, and is a subject of ongoing research to identify unique or long-term markers of its use.
The following diagram illustrates the general metabolic pathway of nandrolone and its prohormones.
Figure 1: General metabolic pathway of nandrolone and its prohormones.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies on the metabolism of nandrolone and its prohormones. These tables are intended to provide a comparative overview of key pharmacokinetic parameters.
Table 1: Plasma Concentrations of 19-Norandrostenediol and its Metabolites After Oral and Sublingual Administration [5]
| Compound | Administration Route (Dose) | Cmax (ng/mL) |
| 19-Norandrostenediol | Oral (100 mg capsules) | 1.1 ± 0.7 |
| Sublingual (25 mg tablets) | 3.3 ± 1.0 | |
| Nandrolone | Oral (100 mg capsules) | 4.0 ± 2.6 |
| Sublingual (25 mg tablets) | 11.0 ± 6.4 | |
| 19-Norandrosterone | Oral (100 mg capsules) | 154.8 ± 130.8 |
| Sublingual (25 mg tablets) | 106.3 ± 40.1 | |
| This compound | Oral (100 mg capsules) | 37.7 ± 6.9 |
| Sublingual (25 mg tablets) | 28.5 ± 20.8 |
Table 2: Urinary Excretion of Nandrolone Metabolites After Administration of 19-Norandrostenedione [7]
| Dose of 19-Norandrostenedione | Peak Mean Urinary 19-NA Concentration (ng/mL) | Percentage of Ingested Dose Recovered as 19-NA and 19-NE |
| 1.0 µg | 0.68 ± 0.36 | 47% ± 18% (highly variable) |
| 2.5 µg | 1.56 ± 0.86 | 47% ± 18% (highly variable) |
| 5.0 µg | 3.89 ± 3.11 | 47% ± 18% (highly variable) |
Experimental Protocols
The analysis of nandrolone and its metabolites is primarily performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Analysis of Urinary Steroids
This protocol outlines a general procedure for the detection and quantification of nandrolone metabolites in urine.[8][9]
-
Sample Preparation:
-
Hydrolysis: To a urine sample, add an internal standard and β-glucuronidase enzyme to deconjugate the metabolites. Incubate the mixture.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids.
-
Derivatization: The extracted steroids are derivatized to increase their volatility for GC analysis. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the different steroid metabolites.
-
Mass Spectrometer: Operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Figure 2: Generalized workflow for GC-MS analysis of urinary steroids.
LC-MS/MS Analysis of Steroid Hormones
This protocol provides a general workflow for the simultaneous analysis of multiple steroid hormones in serum using LC-MS/MS.[10]
-
Sample Preparation:
-
Protein Precipitation: Proteins in the serum sample are precipitated using a solvent like acetonitrile.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge to clean up the sample and concentrate the analytes.
-
Elution and Reconstitution: The steroids are eluted from the SPE cartridge, the solvent is evaporated, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a reverse-phase column is used for separation.
-
Mobile Phase: A gradient of aqueous and organic solvents is employed to elute the steroids.
-
Tandem Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity in quantifying the target steroids.
-
Figure 3: Generalized workflow for LC-MS/MS analysis of steroid hormones.
Conclusion
The metabolism of nandrolone and its prohormones is a complex process that results in the formation of common urinary metabolites, primarily 19-norandrosterone and this compound. While the end products are similar, the initial conversion efficiency and resulting plasma concentrations can vary depending on the specific prohormone and the route of administration. This guide provides a comparative overview based on available experimental data. Further research is needed for a more comprehensive side-by-side comparison of all known nandrolone prohormones to fully elucidate their relative metabolic fates and potencies. The detailed experimental protocols and visual diagrams presented here serve as a valuable resource for researchers in this field.
References
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. [PDF] An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 5. Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ibl-international.com [ibl-international.com]
- 7. Urinary nandrolone metabolite detection after ingestion of a nandrolone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Distinguishing Endogenous and Exogenous 19-Noretiocholanolone: A Guide for Researchers
A comprehensive comparison of analytical methodologies and supporting data for the accurate differentiation of naturally occurring and synthetic 19-noretiocholanolone in biological samples.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the analytical techniques used to distinguish between endogenous and exogenous this compound. It includes experimental data, detailed protocols, and visual workflows to aid in the accurate identification of this nandrolone (B1676933) metabolite.
This compound (19-NE), along with its stereoisomer 19-norandrosterone (B1242311) (19-NA), are the primary urinary metabolites of the anabolic androgenic steroid nandrolone (19-nortestosterone) and its precursors.[1] While the presence of these metabolites in urine is a key indicator of nandrolone administration, trace amounts can also be produced endogenously.[2] This necessitates sophisticated analytical methods to differentiate between natural and synthetic sources, a critical task in areas such as anti-doping science and clinical endocrinology.
The definitive technique for this differentiation is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS). This method measures the carbon-13 to carbon-12 ratio (δ¹³C) of the steroid metabolite and compares it to that of endogenous reference compounds (ERCs).[3][4] Synthetic steroids are typically derived from plant-based precursors and exhibit a different δ¹³C signature compared to steroids produced naturally within the human body.[1]
Comparative Analysis of Analytical Techniques
The primary method for the initial detection and quantification of this compound is Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[3] However, for confirmatory purposes to determine the origin of the metabolite, GC/C/IRMS is the gold standard.
| Feature | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) |
| Primary Function | Detection and quantification of this compound. | Determination of the origin (endogenous vs. exogenous) of this compound. |
| Principle | Separates compounds based on their chromatographic retention time and identifies them by their mass-to-charge ratio and fragmentation pattern. | Measures the ratio of stable carbon isotopes (¹³C/¹²C) in the analyte after combustion to CO₂. |
| Key Output | Concentration of this compound in the sample (e.g., ng/mL). | δ¹³C value (in per mil, ‰) of this compound and endogenous reference compounds. |
| Typical Application | Initial screening and quantification in anti-doping and clinical analysis. | Confirmatory analysis for adverse analytical findings.[3] |
Quantitative Data: Isotopic Ratios and Metabolite Concentrations
The key differentiator between endogenous and exogenous this compound is its δ¹³C value. Synthetic steroids are typically more depleted in ¹³C. The World Anti-Doping Agency (WADA) has established criteria based on the difference in δ¹³C values between the target compound and ERCs to determine an adverse analytical finding.[5]
| Parameter | Endogenous Origin | Exogenous Origin |
| Typical δ¹³C Value of this compound | -21‰ to -24‰[1] | Approximately -29‰ or more negative[1] |
| WADA Criterion for Adverse Analytical Finding | Not Applicable | The absolute difference in δ¹³C values between this compound and at least two endogenous reference compounds is greater than 3‰.[5] |
| 19-NA to 19-NE Ratio | Can fluctuate, but after exogenous administration, the 19-NA concentration is generally higher than that of 19-NE in the early excretion phase.[6] | The ratio can vary depending on the time of administration and individual metabolism, but a high concentration of both metabolites is indicative of exogenous use.[6] |
| Concentration after Exogenous Administration | Endogenous levels are typically very low, often below the limit of detection of standard screening methods.[7] | Following administration of 100 mg of a nandrolone precursor, plasma concentrations of this compound can reach up to 37.7 ng/mL (±6.9).[8] |
Experimental Protocols
Sample Preparation for GC/C/IRMS Analysis
A robust sample preparation protocol is crucial for accurate and reliable GC/C/IRMS analysis. The following is a generalized workflow based on established methods.[3]
-
Hydrolysis: To a urine sample (typically <25 mL), add a buffer solution (e.g., phosphate (B84403) buffer) and β-glucuronidase from E. coli to deconjugate the steroid metabolites. Incubate the mixture.
-
Extraction: Perform a liquid-liquid extraction using a non-polar solvent such as n-pentane to isolate the steroids from the aqueous urine matrix.
-
Purification: The extracted steroid fraction is purified using High-Performance Liquid Chromatography (HPLC). This step is critical to remove interfering compounds that could affect the accuracy of the δ¹³C measurement. A two-step HPLC purification may be necessary for this compound and other target compounds.[9]
-
Derivatization (Optional): For GC-MS analysis, derivatization is often performed to improve the volatility and chromatographic properties of the steroids. A common derivatizing agent is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[6] However, for GC/C/IRMS, analysis of underivatized steroids is also possible and can simplify the procedure.[1]
-
Instrumental Analysis: The purified sample is injected into the GC/C/IRMS system.
GC/C/IRMS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis (e.g., a non-polar or mid-polar phase). The temperature program is optimized to achieve baseline separation of this compound from other steroids and potential interferences.
-
Combustion Interface: The eluent from the GC column is passed through a high-temperature (typically >900°C) combustion reactor, which quantitatively converts the carbon in the analyte to CO₂ gas.
-
Isotope Ratio Mass Spectrometer: The CO₂ gas is introduced into the mass spectrometer, which measures the abundance of the different isotopic masses (m/z 44, 45, and 46) to determine the ¹³C/¹²C ratio.
-
Endogenous Reference Compounds (ERCs): The δ¹³C values of at least two ERCs, such as androsterone (B159326) (A) and pregnanediol (B26743) (PD), are measured in the same analytical run for comparison.[3]
Visualizing the Workflow and Metabolic Pathway
The following diagrams illustrate the metabolic pathway of nandrolone and the analytical workflow for distinguishing its endogenous and exogenous metabolites.
Caption: Metabolic conversion of nandrolone to its primary urinary metabolites.
Caption: Step-by-step workflow for the analysis of this compound.
References
- 1. A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wada-ama.org [wada-ama.org]
- 3. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wada-ama.org [wada-ama.org]
- 6. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Pretreatment for Confirmation of 19 – Norsteroids by GC – C – IRMS in Doping Control – กองบริหารงานวิจัย มหาวิทยาลัยมหิดล [op.mahidol.ac.th]
A Comparative Guide to the Analysis of 19-Noretiocholanolone Sulfate and Glucuronide Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 19-noretiocholanolone sulfate (B86663) and this compound glucuronide, key metabolites in drug metabolism and doping control. We will delve into the performance of direct analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and indirect analysis using Gas Chromatography-Mass Spectrometry (GC-MS) following enzymatic hydrolysis, supported by experimental data.
Introduction to this compound Conjugates
This compound is a significant metabolite of nandrolone (B1676933) and other 19-norsteroids, substances of interest in both pharmaceutical development and sports anti-doping programs. In the body, this compound undergoes phase II metabolism, resulting in the formation of water-soluble conjugates, primarily glucuronides and sulfates, to facilitate their excretion. The accurate quantification of these conjugates in biological matrices, such as urine, is crucial for understanding pharmacokinetics and for detecting substance abuse. While 19-norandrosterone (B1242311) glucuronide is often the most prominent metabolite shortly after administration, the sulfate conjugate of related metabolites has been found to be detectable for a longer duration, thereby extending the window of detection.
Analytical Approaches: A Head-to-Head Comparison
The two predominant techniques for the analysis of this compound conjugates are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Direct Analysis by LC-MS/MS: This method allows for the direct quantification of the intact sulfate and glucuronide conjugates without the need for cleavage of the conjugate moiety. This approach simplifies sample preparation and reduces the potential for analytical variability associated with hydrolysis and derivatization steps.[1][2] A sensitive and selective LC-MS/MS method has been developed for the direct quantification of both this compound sulfate (19-NES) and this compound glucuronide (19-NEG).
-
Indirect Analysis by GC-MS: This traditional method requires an initial enzymatic hydrolysis step to cleave the sulfate or glucuronide group from the steroid core. The resulting free this compound is then derivatized to increase its volatility and thermal stability for analysis by GC-MS.[3] Enzymatic hydrolysis is most commonly performed using β-glucuronidase from Escherichia coli for glucuronide conjugates.
A recent study directly compared the quantification of this compound glucuronide using a derivatization-based LC-MS/MS method and the traditional GC-MS method. The results showed a strong correlation, with a linear response (R² > 0.98) between the concentrations obtained by the two techniques, validating the newer, more direct LC-MS/MS approach.[4]
Data Presentation: Performance Characteristics
The following tables summarize the key performance parameters for the analysis of this compound conjugates by LC-MS/MS and GC-MS based on published experimental data.
Table 1: LC-MS/MS Performance Data for Direct Analysis of this compound Conjugates
| Parameter | This compound Sulfate (19-NES) | This compound Glucuronide (19-NEG) |
| Linearity Range | 1 - 100 ng/mL | 1 - 100 ng/mL |
| Precursor Ion (m/z) | 355 ([M-H]⁻) | 566.3441 (as Girard's Reagent T derivative) |
| Product Ion (m/z) | 97 | Not specified |
| Lower Limit of Detection (LLOD) | 100 pg/mL | Not specified |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Not specified |
| Trueness | 92.0 - 104.9% | Not specified |
| Repeatability (RSD) | 0.6 - 7.2% | Not specified |
| Intermediate Precision (RSD) | 1.3 - 10.8% | Not specified |
Data for 19-NES from a method developed for direct analysis without derivatization. Data for 19-NEG from a method utilizing derivatization prior to LC-MS/MS analysis.
Table 2: GC-MS Performance Data for Indirect Analysis of this compound (from Glucuronide Conjugate)
| Parameter | This compound (from 19-NEG) |
| Linearity Range | 10 - 400 ng/mL |
| Correlation Coefficient (r²) | 0.9989 |
| Recovery at 4 ng/mL | 131.9% |
| Recovery at 10 ng/mL | 129.7% |
| Recovery at 50 ng/mL | 88.2% |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Direct Analysis of this compound Sulfate and Glucuronide by LC-MS/MS
This protocol is based on a method developed for the simultaneous analysis of both conjugates after derivatization.
1. Sample Preparation and Derivatization:
- To a 1 mL urine sample, add an internal standard.
- Add Girard's Reagent T (GRT) solution and buffer to the urine sample.
- Incubate the mixture to allow for the derivatization of the keto-steroids.
2. LC-MS/MS Analysis:
- Chromatographic Separation:
- Inject the derivatized sample into the LC-MS/MS system.
- Use a suitable C18 column for chromatographic separation.
- Employ a gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) and formic acid in water and methanol.
- Mass Spectrometric Detection:
- Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
- Monitor the specific precursor and product ion transitions for the GRT-derivatized 19-NES and 19-NEG. For 19-NEG, the protonated molecule is observed at m/z 566.3441.[4]
Protocol 2: Indirect Analysis of this compound Glucuronide by GC-MS
This protocol involves enzymatic hydrolysis followed by derivatization.
1. Sample Preparation and Enzymatic Hydrolysis:
- To a 2 mL urine sample, add an internal standard.
- Add 1 mL of phosphate (B84403) buffer (pH 7.0) to the urine.
- Add 50 µL of β-glucuronidase from E. coli.
- Incubate the mixture at 55°C for 1 hour to ensure complete hydrolysis of the glucuronide conjugate.
2. Extraction:
- After hydrolysis, perform a liquid-liquid extraction with an organic solvent (e.g., n-pentane).
- Evaporate the organic layer to dryness under a stream of nitrogen.
3. Derivatization:
- Reconstitute the dried extract in a derivatizing agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol.
- Heat the mixture at 60°C for 20 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the steroid.
4. GC-MS Analysis:
- Gas Chromatography:
- Inject the derivatized sample into the GC-MS system.
- Use a capillary column suitable for steroid analysis (e.g., a non-polar phase).
- Employ a temperature program to achieve separation of the analytes.
- Mass Spectrometry:
- Operate the mass spectrometer in electron ionization (EI) mode.
- Monitor the characteristic ions of the TMS-derivatized this compound.
Mandatory Visualization
The following diagrams illustrate the analytical workflows for the described methods.
References
- 1. wada-ama.org [wada-ama.org]
- 2. Quantification of 19-Norandrosterone and this compound conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 3. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation and identification of intact Nandrolone phase II oxo‐metabolites based on derivatization and inject LC–MS/(HRMS) methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of 19-Noretiocholanolone and 19-Norandrosterone for Research Applications
For researchers, scientists, and drug development professionals, understanding the chemical stability of steroid metabolites is paramount for ensuring the accuracy of analytical measurements and the integrity of clinical and forensic data. This guide provides a detailed comparison of the stability of two key epimers, 19-Noretiocholanolone and 19-norandrosterone (B1242311), drawing upon available experimental data and established analytical protocols.
19-Norandrosterone (19-NA) and this compound (19-NE) are the primary metabolites of the anabolic steroid nandrolone (B1676933). Their detection and quantification are crucial in various fields, including anti-doping control and clinical endocrinology. The stereochemistry at the C5 position—5α for 19-norandrosterone and 5β for this compound—can influence their physicochemical properties, including their stability under various environmental conditions. While extensive research has been conducted on the stability of their glucuronidated forms in biological matrices, data on the forced degradation of the free steroids is less abundant. This guide synthesizes the available information and outlines standard protocols for assessing their comparative stability.
Comparative Stability Under Various Storage Conditions
Studies on the glucuronide conjugates of 19-NA and 19-NE in urine provide valuable insights into their general stability. Both compounds exhibit high stability under typical short-term and long-term storage conditions.
| Storage Condition | Duration | Matrix | Compound Form | Stability Outcome |
| Direct Sunlight | At least 3 days | Urine | Glucuronide | Stable[1] |
| Room Temperature (~22°C) | At least 3 days | Urine | Glucuronide | Stable[1] |
| Refrigerated (~5°C) | At least 3 days | Urine | Glucuronide | Stable[1] |
| Frozen (-20°C) | At least 2 months | Urine | Glucuronide | Stable[1] |
| Higher Temperatures (e.g., 37°C) | 9 months | Urine | Glucuronide | Significant degradation of 19-norandrosterone can occur, influenced by the urinary matrix.[2][3] |
| Room Temp. & Direct Sunlight | Not specified | Bovine Urine | Free (17α-19-nortestosterone) | Remarkable decrease in concentration.[4] |
It is important to note that the stability of the free, unconjugated forms of these steroids may differ, and they are generally expected to be more susceptible to degradation.
Forced Degradation Studies: A Framework for Comparative Analysis
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5] Based on ICH guidelines and protocols for similar steroid compounds, a comparative forced degradation study for this compound and 19-norandrosterone can be designed.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the stability of this compound and 19-norandrosterone.
1. Preparation of Stock Solutions:
-
Prepare individual stock solutions of this compound and 19-norandrosterone in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to a suitable concentration for analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.
5. Thermal Degradation:
-
Place the solid powder of each compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, and 72 hours).
-
For degradation in solution, incubate the stock solutions at 60°C.
-
At each time point, withdraw a sample, dissolve it in the mobile phase (if solid), and dilute to a suitable concentration for analysis.
6. Photolytic Degradation:
-
Expose the stock solutions and solid powders to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, prepare the samples for analysis.
Analytical Method:
-
A stability-indicating Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) method is recommended for the analysis of the stressed samples.[1][6][7][8]
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Mass spectrometry in a suitable ionization mode (e.g., ESI positive) to monitor the parent compounds and any degradation products.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in stability testing, the following diagrams are provided.
Concluding Remarks
The available data strongly suggests that both this compound and 19-norandrosterone, particularly as glucuronide conjugates, are stable under standard laboratory storage conditions. However, exposure to elevated temperatures and potentially extreme pH conditions could lead to degradation. A study on the formation of 19-norsteroids in stored urine indicated that the transformation of the 5β-isomer (etiocholanolone) is more pronounced at higher temperatures compared to the 5α-isomer (androsterone), which may suggest that this compound could be comparatively less stable under thermal stress[9].
To definitively establish a comparative stability profile for the free forms of this compound and 19-norandrosterone, a comprehensive forced degradation study as outlined in this guide is recommended. The results of such a study would be invaluable for researchers in developing robust analytical methods, ensuring the reliability of experimental data, and understanding the degradation pathways of these important steroid metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of zeranol, nandrolone and trenbolone in bovine urine - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. Formation of 19-norsteroids by in situ demethylation of endogenous steroids in stored urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 19-Noretiocholanolone Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available 19-Noretiocholanolone reference materials, essential for ensuring the accuracy and reliability of analytical measurements. The validation of these materials, through rigorous purity and stability assessments, is critical for applications ranging from anti-doping control to metabolic studies and pharmaceutical quality control. This document outlines the key performance characteristics of available reference standards, details the experimental protocols for their validation, and presents visual workflows to elucidate the validation processes.
Comparison of this compound Reference Materials
The selection of a suitable reference material is paramount for achieving accurate and reproducible analytical results. The following table summarizes the specifications of this compound reference materials from prominent suppliers. It is important to note that while product pages provide some information, detailed quantitative data is typically found in the Certificate of Analysis (CoA), which should be requested from the supplier.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Storage Conditions | Format | Notes |
| LGC Standards | This compound | 33036-33-8 | C₁₈H₂₈O₂ | Not specified on product page; refer to CoA. | +4°C[1] | Neat | Produced in accordance with ISO 17034.[1] |
| Cayman Chemical | This compound | 33036-33-8 | C₁₈H₂₈O₂ | ≥98%[2] | -20°C[2] | Crystalline Solid | Stated stability of ≥ 5 years.[2] |
| Cerilliant (Sigma-Aldrich) | This compound | 33036-33-8 | C₁₈H₂₈O₂ | Not specified on product page; refer to CoA. | Not specified on product page. | Not specified on product page. | Cerilliant is a well-recognized supplier of certified reference materials.[3][4][5] |
Alternative Reference Material: For researchers interested in the conjugated metabolites, Cerilliant also offers 19-Norandrosterone sulfate as a reference material, which can be a valuable tool in metabolic studies.[4]
Experimental Protocols for Validation
The validation of a this compound reference material involves a series of experiments to confirm its identity, determine its purity, and assess its stability over time.
Identity Confirmation
The identity of the reference material should be unequivocally confirmed using a combination of analytical techniques.
-
Mass Spectrometry (MS): Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be performed to confirm the molecular weight and fragmentation pattern of this compound.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed structural information, confirming the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, providing further confirmation of its identity.
Purity Assessment
The purity of the reference material is a critical parameter and should be determined using at least two independent analytical methods.
Chromatographic techniques are used to separate and quantify the main component from any impurities.
-
Method: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection or a Gas Chromatography (GC) method with Flame Ionization Detection (FID) should be employed.
-
Procedure:
-
Prepare a standard solution of the this compound reference material at a known concentration.
-
Inject the solution into the chromatograph.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak relative to the total peak area.
-
-
Acceptance Criteria: The purity is typically expected to be ≥98%.
qNMR is a primary ratio method for determining purity without the need for a specific reference standard of the same compound.
-
Method: ¹H-qNMR is performed using a certified internal standard with a known purity.
-
Procedure:
-
Accurately weigh the this compound reference material and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a deuterated solvent.
-
Acquire the ¹H-NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of the nuclei).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the this compound based on the integral values, the number of protons, the molecular weights, and the purity of the internal standard.
-
-
Acceptance Criteria: The purity value obtained by qNMR should be in good agreement with the chromatographic method.
Stability Assessment
Stability studies are performed to establish the shelf-life and recommended storage conditions for the reference material.
-
Procedure:
-
Store aliquots of the reference material at the recommended storage temperature (e.g., -20°C or +4°C).
-
At specified time intervals (e.g., 0, 3, 6, 9, 12, 24, 36 months), analyze the purity of the material using a validated stability-indicating method (typically HPLC-UV or GC-FID).
-
-
Data Analysis: The purity data is plotted against time, and a regression analysis is performed to determine if there is a significant trend of degradation.
Forced degradation studies are conducted to identify potential degradation products and pathways, and to demonstrate the stability-indicating nature of the analytical methods.
-
Procedure: Expose the this compound reference material to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for a specified time.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Dry heat at a high temperature (e.g., 80°C) for a specified time.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by HPLC-UV or LC-MS to separate and identify any degradation products. The peak purity of the main peak should be assessed to ensure no co-eluting degradants.
Visualizing the Validation Workflow
The following diagrams, generated using Graphviz, illustrate the key experimental workflows for the validation of this compound reference materials.
References
- 1. This compound ° | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Home - Cerilliant [cerilliant.com]
- 4. Cerilliant - Brands [kinesis-australia.com.au]
- 5. Cerilliant Reference Materials | LGC Standards [lgcstandards.com]
- 6. The determination of nandrolone and its metabolites in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Hydrolysis of 19-Noretiocholanolone Glucuronide
For researchers, scientists, and drug development professionals engaged in the analysis of 19-Noretiocholanolone, a key metabolite of the anabolic steroid nandrolone (B1676933), efficient hydrolysis of its glucuronidated form is a critical step.[1][2][3] This guide provides an objective comparison of various β-glucuronidase enzymes commonly employed for this purpose. The selection of an appropriate enzyme and optimized hydrolysis conditions are paramount for accurate quantification in research and anti-doping applications.
While specific comparative studies on this compound are limited, extensive research on the hydrolysis of structurally similar steroid glucuronides provides valuable insights into enzyme performance.[4][5][6] This guide synthesizes available data to facilitate an informed decision on enzyme selection and experimental design.
Enzyme Performance Comparison
The efficiency of enzymatic hydrolysis is influenced by the enzyme source, substrate specificity, and reaction conditions such as pH, temperature, and incubation time.[7] The following tables summarize the performance of commonly used β-glucuronidase enzymes for the hydrolysis of steroid glucuronides. It is important to note that these are generalized findings for the broader class of steroid glucuronides and may require further optimization for this compound specifically.
Table 1: Comparison of β-Glucuronidase Enzymes for Steroid Glucuronide Hydrolysis
| Enzyme Source | Reported Substrate Suitability | Optimal pH | Optimal Temperature (°C) | Incubation Time | Key Characteristics |
| Helix pomatia (Snail) | Good for estriol (B74026) and 17-hydroxycorticosteroids.[5][6] Slightly more effective for steroid glucuronides.[8] | 4.5 - 5.2 | 37 - 60 | 4 - 24 hours | Also contains sulfatase activity.[8] Widely used but can be less efficient for certain substrates. |
| Bovine Liver | Suited for androsterone, etiocholanolone, pregnanediol, and 17-hydroxycorticosteroids (in the presence of Na2SO4).[5][6] | 5.0 | 55 | 24 hours | Hydrolysis rate increased by Na2SO4.[5][6] |
| Escherichia coli (E. coli) | Good for androsterone, 17-hydroxycorticosteroids, and especially estriol.[5][6] More active against estrogen conjugates.[8] | 6.0 - 7.0 | 37 | 2 - 24 hours | Essentially free of sulfatase activity.[8] High rate of hydrolytic activity.[8] |
| Abalone Entrails | Selected for hydrolysis of dehydroepiandrosterone, etiocholanolone, epitestosterone, 17α-estradiol, and estrone.[4][9] | 5.2 | 42 | 20 hours | Shown to have favorable conversion results and less chromatographic interference.[10] |
| Patella vulgata (Limpet) | Effective for opioid glucuronides.[8] Shows hydrolysis for various drug classes across a range of pH values. | 4.5 - 5.0 | 60 | 0.5 - 1 hour | Hydrolysis efficiency can be analyte-specific.[11][12] |
| Recombinant β-Glucuronidase | Can be engineered for high efficiency and specificity. | Generally neutral (e.g., 6.8) | 55 | 0.5 - 1 hour | Offers rapid hydrolysis and high purity. |
Experimental Protocols
The following is a generalized experimental protocol for the enzymatic hydrolysis of this compound glucuronide from a urine sample, based on common methodologies for steroid glucuronides.
Materials:
-
Urine sample containing this compound glucuronide
-
β-Glucuronidase enzyme (e.g., from Helix pomatia, Abalone, or E. coli)
-
Phosphate or acetate (B1210297) buffer (pH corresponding to the optimal pH of the chosen enzyme)
-
Internal standard (e.g., deuterated this compound)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Centrifuge
-
Water bath or incubator
-
Vortex mixer
Procedure:
-
Sample Preparation: To 1 mL of urine, add the internal standard.
-
pH Adjustment: Add 1 mL of the appropriate buffer to adjust the pH to the optimum for the selected enzyme.
-
Enzyme Addition: Add the specified units of β-glucuronidase. The exact amount should be determined empirically but typically ranges from 2,000 to 12,000 units.[4][9]
-
Incubation: Incubate the mixture at the optimal temperature for the chosen enzyme for a predetermined period (e.g., 42°C for 20 hours for abalone entrails).[4][9]
-
Hydrolysis Termination & Extraction: After incubation, terminate the reaction by adding an organic solvent. Vortex mix thoroughly to extract the deconjugated this compound.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Analysis: Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for analysis by GC-MS or LC-MS/MS.
Visualizing the Pathways and Processes
To better illustrate the underlying biological and experimental frameworks, the following diagrams are provided.
Caption: Metabolic pathway of nandrolone to its urinary glucuronide metabolites.
Caption: General experimental workflow for enzymatic hydrolysis of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0005886) [hmdb.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. covachem.com [covachem.com]
- 11. Evaluation of Different Enzymes on Hydrolysis Efficiencies of Glucuronide Drug Metabolites in Urine [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for 19-Noretiocholanolone Detection
The accurate and reliable quantification of 19-noretiocholanolone (19-NE), a key metabolite of the anabolic steroid nandrolone (B1676933), is critical in anti-doping control and clinical research. The choice of analytical methodology is paramount to achieving the required sensitivity and specificity. This guide provides a detailed comparison of the two most prevalent techniques for 19-NE analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by performance data and experimental protocols.
Performance Characteristics: A Head-to-Head Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative data for GC-MS and LC-MS/MS methods used for the determination of this compound, based on published validation studies.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL[1][2] | 40 pg/mL (for 19-NA sulfate)[3] |
| Limit of Quantification (LOQ) | <1 - 2 ng/mL[4][5][6] | <1 ng/mL[7][8]; 200 pg/mL (for 19-NA sulfate)[3] |
| Linearity (Range) | 0.5 - 400 ng/mL[1] | 0.2 - 20 ng/mL (for 19-NA sulfate)[3] |
| Recovery | 88.2% - 131.9%[1] | 94% (for 19-NA sulfate (B86663) at 2 ng/mL)[3] |
| Precision (CV%) | <16.4%[7][8] | Intra-day: 2.7%, Inter-assay: 14.3% (for 19-NA sulfate)[3] |
Visualizing the Analytical Workflow
The analytical process for this compound, from sample collection to final data analysis, involves several critical steps. The choice between GC-MS and LC-MS/MS will dictate specific procedures, particularly in sample preparation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 19-Noretiocholanolone Excretion in Males and Females
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the urinary excretion patterns of 19-noretiocholanolone, a secondary metabolite of the anabolic androgenic steroid nandrolone (B1676933), between males and females. The information presented herein is supported by experimental data and detailed methodologies to assist in research and drug development.
Executive Summary
The urinary excretion of this compound (19-NE), alongside its more abundant stereoisomer 19-norandrosterone (B1242311) (19-NA), serves as a key indicator of nandrolone administration. While both metabolites are present in males and females, their baseline levels and excretion kinetics can differ. These differences are influenced by endogenous production, metabolism, and external factors. This guide synthesizes available data to highlight these sex-based distinctions.
Data Presentation: Urinary Concentrations of this compound
The following table summarizes the urinary concentrations of this compound observed in various studies. It is important to note that direct comparative studies are limited, and much of the existing data is focused on the primary metabolite, 19-norandrosterone, due to its significance in anti-doping regulations.
| Population/Study Cohort | Sex | Mean Urinary this compound (19-NE) Concentration (ng/mL) | Key Findings & Remarks | Reference |
| Professional Soccer Players (n=385 samples) | Male | 0.033 | Endogenous baseline levels. Concentrations were generally higher after games. Only one sample exceeded 1.0 ng/mL (1.42 ng/mL). | [1][2] |
| Healthy Volunteers (n=3) | Male | Not explicitly stated, but 19-NA/19-NE ratio was > 1.0 initially, and could be < 1.0 after 6 hours. | This study focused on the temporal excretion pattern and the ratio of the two main metabolites following administration of nandrolone or its precursors. | [3][4][5] |
| Healthy Volunteers (after nandrolone precursor ingestion) | Male & Female | Not explicitly separated, but total recovery of the ingested dose was lower in females. | This suggests potential sex-based differences in metabolism and/or excretion. | |
| Healthy Men (after nandrolone decanoate (B1226879) injection) | Male | Detectable for up to 6 months in 67% of subjects in the 150-mg group. | Demonstrates the long detection window for this metabolite in males following administration. | [6][7][8][9] |
| Healthy Young Subjects (before exercise) | Male | Below limit of detection (0.05 ng/mL) in most samples. | Indicates very low baseline endogenous levels in this cohort. | [10] |
Experimental Protocols
The quantitative analysis of this compound in urine typically involves gas chromatography-mass spectrometry (GC-MS). Below is a detailed methodology adapted from established protocols.[3][5][11]
1. Sample Preparation and Hydrolysis:
-
A 2 mL aliquot of urine is spiked with an internal standard (e.g., methyltestosterone).
-
The pH of the urine sample is adjusted to 7.0 with a phosphate (B84403) buffer.
-
To deconjugate the metabolites, β-glucuronidase from E. coli is added, and the mixture is incubated at 55°C for 1 hour.
2. Extraction:
-
After hydrolysis, the pH is adjusted to a range of 8.5-9.5.
-
The sample is then subjected to liquid-liquid extraction with 5 mL of a mixture of n-pentane and diethyl ether.
-
The mixture is centrifuged, and the organic layer is transferred to a new tube. This extraction step is repeated.
3. Derivatization:
-
The pooled organic extracts are evaporated to dryness under a stream of nitrogen.
-
The residue is derivatized using a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol.
-
The mixture is heated at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the steroids.
4. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
The GC is equipped with a capillary column suitable for steroid analysis (e.g., HP-1 or equivalent).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the this compound-TMS derivative and the internal standard.
Mandatory Visualizations
Metabolic Pathway of Nandrolone
The following diagram illustrates the metabolic conversion of nandrolone into its primary urinary metabolites, 19-norandrosterone and this compound.
Caption: Metabolic pathway of nandrolone to its main urinary metabolites.
Experimental Workflow for this compound Analysis
This diagram outlines the key steps involved in the laboratory analysis of this compound from a urine sample.
Caption: Workflow for urinary this compound analysis.
Discussion and Conclusion
The available data, though not extensive in direct male-female comparisons for this compound, suggests that sex-based differences in the excretion of nandrolone metabolites do exist. The differing cutoff levels for 19-norandrosterone in anti-doping tests for men and women are a clear acknowledgment of this.[3] The lower total recovery of a nandrolone precursor dose in females compared to males points towards potential differences in metabolic pathways or excretion rates.
Endogenous production of nandrolone and its metabolites is known to occur in both sexes, with evidence suggesting higher production in females during certain physiological states such as pregnancy.[12][13] This could contribute to different baseline urinary concentrations.
For researchers and drug development professionals, these findings underscore the importance of considering sex as a biological variable in pharmacokinetic and pharmacodynamic studies of nandrolone and related compounds. Further research with well-defined male and female cohorts is necessary to fully elucidate the comparative excretion patterns of this compound. This will not only aid in a better understanding of the drug's metabolism but also in the refinement of analytical methods and the interpretation of results in clinical and forensic settings.
References
- 1. Endogenous nandrolone metabolites in human urine. Two-year monitoring of male professional soccer players [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic evaluation of three different intramuscular doses of nandrolone decanoate: analysis of serum and urine samples in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Pharmacokinetic evaluation of three different intramuscular doses of nandrolone decanoate: analysis of serum and urine samples in healthy men. | Semantic Scholar [semanticscholar.org]
- 10. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary excretion of 19-norandrosterone of endogenous origin in man: quantitative analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wada-ama.org [wada-ama.org]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of 19-Norsteroid Metabolites in Urine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 19-norsteroid metabolites in urine, supported by experimental data. It delves into the metabolic pathways, analytical methodologies, and key urinary markers for detecting the use of synthetic anabolic agents like nandrolone (B1676933).
The primary urinary metabolites of nandrolone (19-nortestosterone) and its precursors are 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (19-NE).[1][2] These metabolites are typically found in urine as glucuronide and sulphate conjugates. The detection of these metabolites, particularly 19-NA, is a key indicator in anti-doping tests.
Quantitative Analysis of Urinary Metabolites
The concentration and detection window of 19-norsteroid metabolites in urine are highly dependent on the dosage, administration route (oral or intramuscular), and individual metabolic variations.
Table 1: Urinary Excretion of 19-Norandrosterone (19-NA) after Oral Administration of 19-norandrostenedione
| Dose | Peak Mean Urinary 19-NA Concentration (ng/mL) | Time to Peak Concentration | Notes |
| 1.0 µg | 0.68 ± 0.36[3] | Within 6 hours[4] | Ingestion of trace amounts can lead to detectable levels.[3] |
| 2.5 µg | 1.56 ± 0.86[3] | Within 6 hours[4] | Can result in a doping violation in some individuals.[3] |
| 5.0 µg | 3.89 ± 3.11[3] | Within 6 hours[4] | 75% of subjects exceeded the 2 ng/mL threshold.[3] |
| 10 µg (in water) | 4.80 ± 2.84[5] | 2.8 ± 1.9 hours[5] | |
| 10 µg (in solid bar) | 8.46 ± 4.44[5] | 4.6 ± 2.4 hours[5] | Delivery matrix affects peak concentration and time.[5] |
Table 2: Urinary Excretion of 19-Norsteroid Metabolites after Intramuscular (IM) Injection of Nandrolone Decanoate (B1226879)
| Dose | Metabolite | Detection Window | Peak Serum Concentration (Cmax) | Time to Peak Serum Concentration (tmax) |
| 50 mg | 19-NA & 19-NE | At least 33 days in 94% of subjects[6] | 2.14 ng/mL[6][7] | 30-72 hours[6][7] |
| 100 mg | Nandrolone | Detectable up to 32 days[6] | 4.26 ng/mL[6][7] | 30-72 hours[6][7] |
| 150 mg | 19-NA & 19-NE | Up to 6 months in a majority of subjects[6] | 5.16 ng/mL[6][7] | 30-72 hours[6][7] |
Note: After intramuscular injection, 19-norandrosterone is generally found at 2- to 8-fold higher concentrations than this compound.[8] Initially, 19-NA levels in urine are 3- to 4-fold higher than 19-NE concentrations, with 19-NE levels becoming relatively more significant later in the excretion phase.[7]
Metabolic Pathway of Nandrolone
The metabolic conversion of nandrolone to its primary urinary metabolites involves a series of enzymatic reactions. The following diagram illustrates this simplified signaling pathway.
Experimental Protocols
The accurate detection and quantification of 19-norsteroid metabolites require robust and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.
Sample Preparation for GC-MS Analysis
A typical sample preparation workflow involves enzymatic hydrolysis to cleave the conjugate groups, followed by extraction and derivatization to enhance volatility for GC-MS analysis.
Detailed Methodologies:
-
Sample Collection and Storage: Urine samples should be collected in sterile containers and stored at -20°C until analysis to prevent degradation of metabolites.
-
Enzymatic Hydrolysis: To a specified volume of urine (e.g., 2-5 mL), an internal standard is added. The pH is adjusted, and β-glucuronidase from E. coli is added to hydrolyze the glucuronide conjugates. The mixture is then incubated.[1]
-
Extraction: The hydrolyzed sample is extracted using either liquid-liquid extraction with a non-polar solvent like n-pentane or solid-phase extraction (SPE) with a C18 cartridge.
-
Derivatization: The extracted residue is derivatized to increase the volatility and thermal stability of the metabolites. A common derivatizing agent is a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol (B150549) to form trimethylsilyl (B98337) (TMS) derivatives.[2]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode for targeted analysis of 19-NA and 19-NE.
-
Confirmation by GC-C-IRMS: For samples with 19-NA concentrations near the established threshold, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is used to differentiate between endogenous and exogenous sources by measuring the carbon isotope ratio (¹³C/¹²C).[9][10]
Comparison of Analytical Techniques
While GC-MS is a well-established method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers some advantages.
Table 3: Comparison of GC-MS and LC-MS/MS for 19-Norsteroid Metabolite Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Requires hydrolysis and derivatization. | Can directly analyze conjugated metabolites, reducing sample preparation time. |
| Throughput | Generally lower due to longer sample preparation and run times. | Higher throughput is often possible. |
| Sensitivity | High sensitivity, especially with MS/MS. | Generally offers very high sensitivity and lower detection limits.[11] |
| Specificity | Good, but can be affected by interfering substances. | Excellent specificity due to the use of precursor-product ion transitions. |
| Compound Amenability | Suitable for volatile and thermally stable compounds.[11] | Applicable to a wider range of compounds, including non-volatile and thermally labile ones.[11] |
| Confirmation | GC-C-IRMS is the gold standard for confirming the origin of 19-NA. | Can provide structural information but GC-C-IRMS is still required for definitive origin confirmation. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary nandrolone metabolite detection after ingestion of a nandrolone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sport.wetestyoutrust.com [sport.wetestyoutrust.com]
- 5. Influence of delivery mode on the urinary excretion of nandrolone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Atypical excretion profile and GC/C/IRMS findings may last for nine months after a single dose of nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Specificity of 19-Noretiocholanolone Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection of 19-noretiocholanolone (19-NE), a key metabolite of the anabolic steroid nandrolone (B1676933). Understanding the specificity of these methods is critical for accurate bioanalysis in research and for maintaining the integrity of anti-doping programs. This document outlines the experimental protocols, performance data, and underlying principles of the most commonly employed techniques.
Introduction to this compound and its Detection
Nandrolone (19-nortestosterone) is a synthetic anabolic-androgenic steroid prohibited in sports and controlled in many countries. Its detection in biological samples, primarily urine, relies on the identification of its main metabolites: 19-norandrosterone (B1242311) (19-NA) and this compound (19-NE).[1][2][3] While 19-NA is the more abundant metabolite, the analysis of 19-NE is crucial for confirming nandrolone use, especially in cases of "unstable" urine samples, late excretion phases, or co-administration with 5α-reductase inhibitors.[4][5] The challenge in 19-NE detection lies in distinguishing its exogenous origin from the trace amounts that can be produced endogenously.[3][6] This guide explores the methods used to achieve this analytical specificity.
Metabolic Pathway of Nandrolone
Nandrolone undergoes extensive metabolism in the body, primarily in the liver, before excretion. The metabolic process involves reduction and conjugation to form more water-soluble compounds that can be eliminated in the urine. The major urinary metabolites are 19-norandrosterone and this compound, which are stereoisomers.[1][2][7][8][9]
Caption: Metabolic Pathway of Nandrolone.
Comparative Analysis of Detection Methods
The detection of 19-NE involves a multi-tiered approach, often starting with a screening assay followed by highly specific confirmatory methods. The primary techniques employed are immunoassays, gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of the different analytical methods for this compound detection.
| Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy (Recovery) | Precision (%RSD) | Specificity |
| Immunoassay (ELISA) | Nandrolone & Metabolites | 0.004 - 3.5 ng/mL | 0.25 ng/mL | 0.02 - 1.38 ng/mL | Not typically reported | <15% (Intra-assay) | Moderate; subject to cross-reactivity with structurally similar steroids (e.g., testosterone, dihydrotestosterone).[1][4] |
| GC-MS | 19-NA & 19-NE | 0.06 ng/mL | 0.2 ng/mL | 0.5 - 400 ng/mL | 88.2% - 131.9% | <15% | High; provides structural information based on mass fragmentation patterns. |
| LC-MS/MS | 19-NA, 19-NE & Conjugates | 0.02 - 0.17 ng/mL | <1 ng/mL - 1.16 ng/mL | Up to 500 ng/mL | 81% - 98.1% | <15% | Very High; offers excellent selectivity through precursor and product ion monitoring.[10][11] |
| GC-C-IRMS | 19-NA & 19-NE | Not applicable | 2 ng/mL | Not applicable | Not applicable | <1‰ (δ13C) | Definitive; distinguishes between endogenous and exogenous sources based on isotopic ratios.[4][5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Immunoassay (ELISA) Protocol
Enzyme-Linked Immunosorbent Assay (ELISA) is often used as an initial screening tool due to its high throughput and sensitivity.
Methodology
-
Coating: Microtiter wells are coated with a secondary antibody.
-
Incubation: Standards, urine samples, a nandrolone-horseradish peroxidase (HRP) enzyme conjugate, and a primary anti-nandrolone antibody are added to the wells and incubated.
-
Washing: The wells are washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the HRP to produce a color.
-
Measurement: The absorbance is measured using a microplate reader. The color intensity is inversely proportional to the concentration of nandrolone or its metabolites in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used confirmatory method that provides high specificity.
Methodology
-
Sample Preparation:
-
Hydrolysis: Urine samples are subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave the conjugated metabolites.
-
Extraction: The deconjugated steroids are extracted from the urine matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Derivatization: The extracted analytes are derivatized (e.g., silylation) to increase their volatility and improve their chromatographic properties.[12]
-
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column.
-
MS Detection: The separated compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound that allows for its identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and has the advantage of being able to analyze conjugated metabolites directly, eliminating the need for hydrolysis and derivatization.[11]
Methodology
-
Sample Preparation: Urine samples are typically diluted and may undergo SPE for cleanup and concentration.
-
LC Separation: The prepared sample is injected into a liquid chromatograph. The analytes are separated on a reversed-phase column using a gradient of aqueous and organic mobile phases.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. In the first mass analyzer, a specific precursor ion for 19-NE is selected. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) Protocol
GC-C-IRMS is the definitive method for distinguishing between endogenous and exogenous 19-NE. It measures the carbon isotope ratio (¹³C/¹²C) of the analyte.
Methodology
-
Sample Preparation: This involves extensive purification steps, often including hydrolysis, extraction, and multiple steps of high-performance liquid chromatography (HPLC) to isolate the 19-NE from interfering compounds.[4][5]
-
GC Separation: The purified 19-NE is injected into a gas chromatograph for separation.
-
Combustion: As the analyte elutes from the GC column, it is passed through a combustion furnace where it is converted to carbon dioxide (CO₂) gas.
-
IRMS Analysis: The CO₂ gas is then introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of ¹³CO₂ to ¹²CO₂. This ratio is compared to that of an endogenous reference compound to determine the origin of the 19-NE.
Workflow and Decision Logic in Anti-Doping Analysis
The World Anti-Doping Agency (WADA) has established technical documents that outline the procedures and thresholds for reporting adverse analytical findings for nandrolone metabolites.[13][14][15][16] The analytical process typically follows a logical sequence.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Nandrolone - Wikipedia [en.wikipedia.org]
- 3. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 4. tinrad.com [tinrad.com]
- 5. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iris.univpm.it [iris.univpm.it]
- 11. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wada-ama.org [wada-ama.org]
- 14. wada-ama.org [wada-ama.org]
- 15. wada-ama.org [wada-ama.org]
- 16. wada-ama.org [wada-ama.org]
Safety Operating Guide
Navigating the Safe Disposal of 19-Noretiocholanolone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. 19-Noretiocholanolone, a metabolite of the anabolic androgenic steroid nandrolone, requires careful handling and disposal due to its potential health hazards.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.
Hazard Profile of this compound
This compound is classified with significant health warnings, underscoring the need for stringent disposal protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is suspected of causing cancer and may damage fertility or the unborn child.[3]
| Hazard Statement | GHS Classification |
| Suspected of causing cancer | Carcinogenicity, Category 2 |
| May damage fertility or the unborn child | Reproductive toxicity, Category 1B |
This data is based on GHS classifications provided by the European Chemicals Agency (ECHA).[3]
Pre-Disposal and Handling Protocols
Before beginning the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]
-
Container Selection and Labeling:
-
Select a waste container that is compatible with this compound and any solvents used. Plastic containers are often preferred for chemical waste.[5]
-
The container must be in good condition, with a secure, leak-proof cap.[6]
-
As soon as the first waste is added, label the container with a hazardous waste tag.[4] The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemicals present, with their approximate percentages.[4]
-
-
Waste Accumulation:
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[4]
-
The rinsate must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, deface or remove all labels from the container before disposing of it as regular trash.[4]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) office or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.[5]
-
Do not exceed the accumulation limits for hazardous waste in your SAA, which is typically 55 gallons, or one quart for acutely toxic wastes.[5]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C18H28O2 | CID 14009228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling 19-Noretiocholanolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 19-Noretiocholanolone. As a trusted partner in laboratory safety, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge to maintain a safe research environment.
Disclaimer: This document is intended as a safety guide and does not replace a formal risk assessment, which should be conducted by the user for their specific laboratory conditions and procedures.
Hazard Identification and Chemical Properties
This compound is a metabolite of the anabolic androgenic steroid nandrolone.[1][2][3] Crucially, it is classified as a suspected carcinogen (H351) and is suspected of damaging fertility or the unborn child (H360FD).[1] Due to these significant health risks, stringent safety protocols must be followed at all times.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈O₂ | [1] |
| Molecular Weight | 276.4 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in acetonitrile, ethanol, and methanol. | |
| Storage | Store at -20°C for long-term stability. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent inhalation, skin contact, and ingestion.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. | Provides a primary and secondary barrier against skin absorption of this carcinogenic and reprotoxic compound. |
| Eye Protection | Chemical safety goggles. | Protects eyes from potential splashes of solutions containing this compound. |
| Body Protection | Fully fastened laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required depending on the procedure and risk assessment, especially when handling the powder outside of a certified chemical fume hood. | Minimizes the risk of inhaling aerosolized powder. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, particularly the solid form, must be conducted within a certified chemical fume hood to minimize exposure.
Weighing and Preparation of Stock Solutions
Objective: To accurately weigh the solid compound and dissolve it in a suitable solvent while minimizing exposure.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., ethanol, methanol, acetonitrile)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with a stopper
-
Pipettes and pipette tips
-
Vortex mixer (optional)
Procedure:
-
Preparation: Don all required PPE (double nitrile gloves, lab coat, safety goggles). Ensure the chemical fume hood is functioning correctly.
-
Tare Weighing: Place a clean, empty vial or container on the analytical balance and tare it.
-
Transfer to Fume Hood: Move the tared container into the chemical fume hood.
-
Weighing: Carefully add the desired amount of this compound powder to the container using a clean spatula.
-
Sealing: Securely close the container inside the fume hood.
-
Re-weighing: Remove the sealed container from the fume hood and place it back on the analytical balance to record the precise weight.
-
Dissolving: Return the sealed container to the fume hood. Add the appropriate volume of solvent to the container.
-
Mixing: Cap the container and mix gently by inversion or using a vortex mixer until the solid is completely dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols (carcinogen, reproductive hazard).
-
Storage: Store the stock solution in a clearly labeled, sealed container at -20°C.
Experimental Use
Objective: To safely handle solutions of this compound during experimental procedures.
Procedure:
-
Work Area: Conduct all experiments involving this compound solutions in a designated area, preferably within a chemical fume hood.
-
Aliquoting: When preparing dilutions or aliquots, use appropriate pipettes with disposable tips.
-
Avoid Aerosols: Perform all liquid transfers carefully to avoid the generation of aerosols.
-
Incubation: If experiments require incubation, ensure that containers are securely sealed to prevent evaporation and contamination of the incubator.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, contaminated paper towels) must be collected in a dedicated, clearly labeled hazardous waste container. The label should indicate "Carcinogenic Waste" and list the chemical name.
-
Liquid Waste: Unused solutions and solvent washes should be collected in a separate, sealed, and clearly labeled hazardous waste container. The label should indicate "Hazardous Liquid Waste," list the chemical name and solvent, and include the appropriate hazard symbols.
Decontamination
-
Work Surfaces: After each use, decontaminate the work area within the fume hood by wiping it down with a suitable solvent (e.g., 70% ethanol), followed by a mild detergent solution. All cleaning materials must be disposed of as solid hazardous waste.
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent, followed by washing with a laboratory detergent. The initial solvent rinse must be collected as hazardous liquid waste.
Final Disposal
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of this compound waste down the drain or in the regular trash.
Emergency Procedures
Spill:
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert others.
-
Isolate: Prevent the spread of the spill by using absorbent materials from a chemical spill kit.
-
PPE: Do not attempt to clean up a large spill without appropriate respiratory protection and chemical-resistant outerwear.
-
Cleanup: For small spills, and only if you are trained to do so, use a chemical spill kit to absorb the material. All cleanup materials must be disposed of as carcinogenic waste.
-
Report: Report all spills to your laboratory supervisor and EHS office.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Mandatory Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
